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  • Product: 2-Octanol, 2,6-dimethyl-, 2-acetate
  • CAS: 68480-08-0

Core Science & Biosynthesis

Foundational

Chemical Structure and Physical Properties of 2-Octanol, 2,6-dimethyl-, 2-acetate: A Comprehensive Technical Guide

Executive Summary 2-Octanol, 2,6-dimethyl-, 2-acetate (CAS: 68480-08-0), widely known in industry as tetrahydromyrcenyl acetate, is a fully saturated, aliphatic tertiary ester[1]. While traditionally utilized as a robust...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Octanol, 2,6-dimethyl-, 2-acetate (CAS: 68480-08-0), widely known in industry as tetrahydromyrcenyl acetate, is a fully saturated, aliphatic tertiary ester[1]. While traditionally utilized as a robust fragrance agent due to its aromatic, herbal, and citrus olfactory profile[2], its unique physicochemical properties have driven its adoption in advanced formulation science. Classified as a Low Vapor Pressure Volatile Organic Compound (LVP-VOC)[3], it serves as a highly stable, regulatory-compliant solvent and a potential penetration enhancer in topical drug delivery systems. This whitepaper deconstructs its molecular architecture, thermodynamic properties, and provides field-proven protocols for its synthesis and validation.

Molecular Architecture & Stereochemistry

  • IUPAC Name: 2,6-dimethyloctan-2-yl acetate

  • SMILES: CCC(C)CCCC(C)(C)OC(C)=O[3]

  • Molecular Formula: C₁₂H₂₄O₂[1]

Structural Causality

The molecular architecture of tetrahydromyrcenyl acetate dictates its chemical behavior in formulations:

  • Tertiary Ester Shielding: The acetate group is bonded to the C2 carbon. Because C2 is a tertiary carbon (bonded to the C1 methyl, a C2 methyl substituent, and the C3 methylene group), the ester carbonyl is heavily sterically hindered. Causality: This steric bulk physically blocks nucleophilic attack (e.g., from water or hydroxide ions), rendering the molecule exceptionally resistant to hydrolysis in alkaline environments (such as basic emulsions or soaps) compared to primary acetates[4].

  • Stereocenter Analysis: Despite the complexity of the name, the C2 carbon is achiral because it bears two identical methyl groups. However, the C6 carbon is bonded to four distinct groups (a hydrogen, a methyl, an ethyl group, and the C5-alkyl chain), making it a true chiral center. Consequently, the commercial material exists as a racemic mixture of (R)- and (S)- enantiomers.

Physicochemical Thermodynamics

Understanding the macroscopic physical properties of tetrahydromyrcenyl acetate requires analyzing its intermolecular forces. The esterification of the precursor alcohol (tetrahydromyrcenol) caps the hydroxyl group, eliminating hydrogen bonding. This drastically increases lipophilicity and lowers the boiling point relative to an alcohol of equivalent mass.

Table 1: Quantitative Physical Properties
PropertyValueScientific Implication
Molecular Weight 200.32 g/mol [2]Optimal size for stratum corneum intercalation.
Boiling Point 211.0 – 212.0 °C (@ 760 mmHg)[2]High thermal stability for heated manufacturing processes.
Specific Gravity 0.858 – 0.868 g/cm³ (@ 25 °C)[2]Less dense than water; dictates phase separation in extraction.
Vapor Pressure 0.18 mmHg (@ 25 °C)[2]Qualifies as an LVP-VOC, compliant with CARB regulations[3].
Flash Point 84.4 °C (184 °F) Closed Cup[2]Non-flammable under standard ambient handling conditions.
LogP (Octanol/Water) ~4.45 (Estimated)[2]Highly lipophilic; excellent solvent for hydrophobic APIs.
Refractive Index 1.410 – 1.432 (@ 20 °C)[2]Useful for rapid optical purity assessment.

Synthesis & Purification Methodology

The synthesis of tetrahydromyrcenyl acetate relies on the catalytic esterification of tetrahydromyrcenol.

SynthesisWorkflow Start Tetrahydromyrcenol (Sterically Hindered Alcohol) Reaction Esterification Reaction (45°C, 4-6 hours) Start->Reaction Reagents Acetic Anhydride + DMAP (Acyl Transfer Catalyst) Reagents->Reaction Quench Aqueous Quench (Neutralize Acetic Acid) Reaction->Quench Purification Vacuum Distillation (Remove Volatiles) Quench->Purification Product Tetrahydromyrcenyl Acetate (>98% Purity) Purification->Product

Step-by-step chemical synthesis and purification workflow for Tetrahydromyrcenyl Acetate.

Step-by-Step Protocol: Catalytic Esterification
  • Reagent Preparation: Charge a dry, nitrogen-purged reactor with 1.0 equivalent of tetrahydromyrcenol and 1.5 equivalents of acetic anhydride.

  • Catalyst Addition (Causality focus): Add 0.05 equivalents of 4-Dimethylaminopyridine (DMAP). Why? Because the tertiary alcohol is sterically hindered, standard uncatalyzed esterification is kinetically dead. DMAP acts as a super-nucleophile, forming a highly reactive N-acylpyridinium intermediate that easily overcomes the steric barrier of the tertiary carbon to drive the reaction forward.

  • Reaction Execution: Heat the mixture to 45 °C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1) until the alcohol spot is completely consumed.

  • Quenching: Cool the reactor to 0 °C and slowly add saturated aqueous sodium bicarbonate (NaHCO₃). Why? This neutralizes the byproduct acetic acid and unreacted acetic anhydride, preventing reverse acid-catalyzed hydrolysis during the workup phase.

  • Phase Separation & Drying: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Perform fractional vacuum distillation. Tetrahydromyrcenyl acetate will elute cleanly due to its distinct boiling point, leaving behind any non-volatile polymeric byproducts.

Self-Validating Quality Control Protocol

To ensure trustworthiness in the final product, a self-validating analytical protocol must be employed. Relying solely on boiling point is insufficient due to potential azeotropes.

  • FTIR Spectroscopy Validation: The reaction is deemed successful if the broad hydroxyl (-OH) stretch at ~3300 cm⁻¹ completely disappears, and a sharp, intense carbonyl (C=O) stretch appears at ~1735–1740 cm⁻¹.

  • GC-MS (Gas Chromatography-Mass Spectrometry):

    • Method: Capillary column (e.g., HP-5MS), temperature gradient from 50 °C to 250 °C.

    • Causality in Fragmentation: Because it is a tertiary acetate, the molecular ion peak (M⁺ at m/z 200) will be extremely weak or absent. Instead, the protocol validates the structure by identifying the base peak resulting from the rapid elimination of acetic acid[M - 60]⁺, yielding a prominent hydrocarbon fragment at m/z 140, followed by subsequent predictable methyl losses.

Pharmacokinetics & Drug Delivery Applications

In drug development, excipients must be metabolically predictable. Tetrahydromyrcenyl acetate's high lipophilicity (logP ~4.45)[2] allows it to partition readily into the lipid-rich stratum corneum of the skin, making it an excellent candidate as a transdermal penetration enhancer.

MetabolicPathway Parent Tetrahydromyrcenyl Acetate (Lipophilic Vehicle) Enzyme Carboxylesterases (CES1/CES2) Parent->Enzyme Metabolite1 Tetrahydromyrcenol (Active/Carrier) Enzyme->Metabolite1 Metabolite2 Acetic Acid (Endogenous Pool) Enzyme->Metabolite2 Phase2 UGT Glucuronidation (Phase II) Metabolite1->Phase2 Excretion Renal Excretion (Hydrophilic) Phase2->Excretion

In vivo metabolic degradation of Tetrahydromyrcenyl Acetate via esterase hydrolysis.

Once systemic circulation is reached, the ester bond—though chemically stable in topical formulations—is readily cleaved by hepatic and dermal carboxylesterases (CES1/CES2). This hydrolysis yields endogenous acetic acid and tetrahydromyrcenol, the latter of which undergoes Phase II glucuronidation for rapid renal clearance. This predictable, self-limiting pharmacokinetic profile ensures that the excipient does not bioaccumulate, fulfilling the core safety requirements for novel drug formulations.

References

  • The Good Scents Company. "tetrahydromyrcenyl acetate, 68480-08-0". The Good Scents Company Data Catalog. Available at:[Link]

  • Steward et al. "Fragrance compositions containing low vapor pressure VOC solvents". US Patent 9,446,161 B1, United States Patent and Trademark Office.

Sources

Exploratory

A Putative Toxicological Profile of 2,6-Dimethyl-2-Octyl Acetate in Human Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, albeit putative, toxicological profile of 2,6-dimethyl-2-octyl acetate in human cells. Due to a scar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, albeit putative, toxicological profile of 2,6-dimethyl-2-octyl acetate in human cells. Due to a scarcity of direct experimental data on this specific branched-chain acetate ester, this document synthesizes information from structurally related compounds, predicted metabolic pathways, and established toxicological principles to construct a scientifically grounded assessment. The guide delves into the anticipated metabolism, potential cytotoxicity, and genotoxicity of 2,6-dimethyl-2-octyl acetate, supported by detailed, field-proven experimental protocols for in vitro evaluation. This document is intended to serve as a foundational resource for researchers initiating toxicological assessments of this and similar compounds, providing both a theoretical framework and practical methodologies.

Introduction and Current Knowledge Gaps

2,6-Dimethyl-2-octyl acetate is a branched-chain acetate ester, a class of compounds utilized in various industrial applications, including as fragrance and flavoring agents. A thorough understanding of the toxicological profile of such chemicals is paramount for ensuring human safety. However, a review of the current scientific literature reveals a significant lack of direct toxicological data for 2,6-dimethyl-2-octyl acetate in human cell lines. This guide aims to bridge this knowledge gap by proposing a putative toxicological profile based on the well-established metabolism of acetate esters and the known toxicities of its predicted metabolites.

The central hypothesis of this guide is that the toxicological effects of 2,6-dimethyl-2-octyl acetate in human cells will be primarily dictated by its hydrolysis into 2,6-dimethyloctan-2-ol and acetic acid. Therefore, an in-depth analysis of the toxicological profiles of these metabolites is essential for a predictive assessment.

Predicted Metabolism: The Gateway to Bioactivity

The primary metabolic pathway for acetate esters in biological systems is hydrolysis, catalyzed by various esterase enzymes present in tissues and plasma. This enzymatic cleavage breaks the ester bond, yielding the parent alcohol and acetic acid.

cluster_products Primary Metabolites 2,6-Dimethyl-2-Octyl Acetate 2,6-Dimethyl-2-Octyl Acetate Metabolites 2,6-Dimethyl-2-Octyl Acetate->Metabolites Hydrolysis (Esterases) 2,6-Dimethyloctan-2-ol 2,6-Dimethyloctan-2-ol Metabolites->2,6-Dimethyloctan-2-ol Acetic Acid Acetic Acid Metabolites->Acetic Acid

Figure 1: Predicted metabolic hydrolysis of 2,6-dimethyl-2-octyl acetate.

This metabolic conversion is a critical first step, as the resulting alcohol and carboxylic acid may possess distinct toxicological properties compared to the parent ester. The rate of hydrolysis can vary depending on the specific esterase and the structure of the ester, but it is generally a rapid process for many simple acetate esters.

Putative Cytotoxicity Profile

The cytotoxicity of 2,6-dimethyl-2-octyl acetate is likely to be a composite of the effects of the parent compound and its metabolites.

  • 2,6-Dimethyloctan-2-ol: Limited toxicological data is available for this specific branched-chain alcohol. However, acute oral and dermal toxicity studies in rats and rabbits, respectively, have shown LD50 values exceeding 5 g/kg, suggesting low acute toxicity[1]. The cytotoxic potential in human cell lines has not been extensively studied.

  • Acetic Acid: As a natural metabolic product, acetic acid is generally considered to have low toxicity. However, at high concentrations, it can induce cytotoxicity primarily through a significant reduction in the pH of the culture medium, leading to non-specific cellular damage.

Based on this, it is hypothesized that 2,6-dimethyl-2-octyl acetate will exhibit low to moderate cytotoxicity in human cells, with the effect being more pronounced at higher concentrations due to the accumulation of its metabolites and potential pH changes.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

cluster_setup Cell Seeding & Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with 2,6-dimethyl-2-octyl acetate B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Data Analysis G->H Measure absorbance at 570 nm

Figure 2: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cells (e.g., HepG2, A549, or a cell line relevant to the intended application) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2,6-dimethyl-2-octyl acetate in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of 2,6-dimethyl-2-octyl acetate. Include appropriate vehicle controls (medium with the same concentration of DMSO used for the highest test compound concentration) and untreated controls.

  • Incubation: Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

ParameterDescription
Cell Line Human cell line of interest (e.g., HepG2)
Seeding Density Optimized for logarithmic growth phase
Compound Concentrations Range finding followed by definitive range
Exposure Duration 24, 48, and 72 hours
MTT Concentration Typically 0.5 mg/mL
Solubilization Agent Acidified isopropanol or DMSO
Absorbance Wavelength 570 nm

Table 1: Key Parameters for MTT Assay

Putative Genotoxicity Profile

The genotoxic potential of 2,6-dimethyl-2-octyl acetate is also predicted to be low, based on the profiles of its metabolites.

  • 2,6-Dimethyloctan-2-ol: There is a lack of specific genotoxicity data for this compound. However, structurally similar alcohols are not typically associated with genotoxic effects.

  • Acetic Acid: In vitro genotoxicity studies on acetic acid have generally shown negative results.[2] Positive results have been observed only at excessive and non-physiological concentrations where the pH of the test system is significantly lowered.[2] It is concluded that acetic acid does not have significant genotoxic activity.[2]

Therefore, it is unlikely that 2,6-dimethyl-2-octyl acetate possesses significant genotoxic properties. However, experimental verification is essential.

Experimental Protocol: Comet Assay for Genotoxicity Assessment

The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.

cluster_prep Cell Preparation & Treatment cluster_embedding Slide Preparation cluster_lysis Lysis & Unwinding cluster_electro Electrophoresis & Staining A Treat cells with 2,6-dimethyl-2-octyl acetate B Harvest and suspend cells A->B C Mix cells with low melting point agarose B->C D Layer on pre-coated slides C->D E Immerse slides in lysis buffer D->E F Place in alkaline buffer for DNA unwinding E->F G Perform electrophoresis F->G H Neutralize and stain with fluorescent dye G->H I Data Analysis H->I Visualize and score comets

Sources

Foundational

The Environmental Fate of Tetrahydromyrcenyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: Understanding Tetrahydromyrcenyl Acetate in the Environment Tetrahydromyrcenyl a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Understanding Tetrahydromyrcenyl Acetate in the Environment

Tetrahydromyrcenyl acetate, a saturated monoterpene ester, is a widely utilized fragrance ingredient prized for its fresh, citrusy, and herbal notes. Its application in a vast array of consumer products, from personal care items to household cleaners, necessitates a thorough understanding of its environmental lifecycle. This technical guide provides a comprehensive analysis of the environmental degradation pathways of tetrahydromyrcenyl acetate, offering insights for researchers, environmental scientists, and professionals involved in the development of safe and sustainable products. While specific experimental data on tetrahydromyrcenyl acetate is limited in publicly available literature, this guide synthesizes established principles of organic compound degradation, drawing parallels from structurally similar fragrance esters and terpene acetates to elucidate its probable environmental fate.

The primary routes of environmental degradation for organic molecules like tetrahydromyrcenyl acetate are biodegradation, chemical degradation (primarily hydrolysis), and photodegradation. The efficiency of each pathway is dictated by the molecule's intrinsic chemical properties and the specific environmental compartment it enters, be it water, soil, or air.

Part 1: Biodegradation - The Microbial Contribution

Biodegradation is a critical process in the environmental breakdown of many organic compounds, driven by the metabolic activity of microorganisms. For fragrance ingredients like esters, this is often the most significant degradation pathway.

The Principle of Ester Biodegradation

The biodegradation of esters like tetrahydromyrcenyl acetate is primarily initiated by the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterase enzymes, which are ubiquitous in microbial communities found in environments such as wastewater treatment plants, soil, and surface waters. This initial cleavage yields the corresponding alcohol (tetrahydromyrcenol) and carboxylic acid (acetic acid).

These initial breakdown products are generally more amenable to further microbial degradation. Tetrahydromyrcenol, a saturated terpene alcohol, and acetic acid, a simple organic acid, can be readily utilized by a wide range of microorganisms as carbon and energy sources, ultimately leading to their mineralization into carbon dioxide and water under aerobic conditions.

Assessing Ready Biodegradability: The OECD 301 Guidelines

To standardize the assessment of a chemical's potential to biodegrade rapidly in the environment, the Organisation for Economic Co-operation and Development (OECD) has established a series of "Ready Biodegradability" tests (OECD 301 series).[1][2][3] These tests expose the test substance to a mixed population of microorganisms, typically from activated sludge, under controlled aerobic conditions.[1][2] Degradation is monitored over a 28-day period by measuring parameters such as oxygen consumption or the production of carbon dioxide.[1][2] A substance is considered "readily biodegradable" if it meets specific pass levels (e.g., >60% of theoretical CO2 production) within a 10-day window during the 28-day test.[2] While specific OECD 301 data for tetrahydromyrcenyl acetate is not publicly available, the general rule for fragrance ingredients is that esters and alcohols tend to biodegrade more readily than more complex structures.[4]

Table 1: Overview of OECD 301 Ready Biodegradability Test Methods

Test MethodDescriptionMeasurementSuitability
OECD 301 A DOC Die-AwayDissolved Organic Carbon (DOC)Soluble, non-volatile substances
OECD 301 B CO₂ Evolution (Sturm Test)Carbon Dioxide (CO₂) ProductionPoorly soluble, non-volatile substances
OECD 301 C Modified MITI (I) TestOxygen ConsumptionSoluble substances, assesses inhibitory effects
OECD 301 D Closed Bottle TestOxygen ConsumptionVolatile substances
OECD 301 E Modified OECD Screening TestDissolved Organic Carbon (DOC)Soluble, non-volatile substances
OECD 301 F Manometric Respirometry TestOxygen ConsumptionSoluble and insoluble substances

Source: Adapted from OECD Test Guideline 301.[2]

Experimental Protocol: OECD 301B - CO₂ Evolution Test

The CO₂ Evolution Test is a robust method for assessing the ready biodegradability of poorly water-soluble compounds like tetrahydromyrcenyl acetate.

Step-by-Step Methodology:

  • Preparation of Test Medium: A mineral salt medium is prepared containing essential nutrients for microbial growth.

  • Inoculum Preparation: Activated sludge from a domestic wastewater treatment plant is collected, washed, and aerated to provide a diverse microbial community.

  • Test Flask Setup:

    • Test Flasks: A known concentration of tetrahydromyrcenyl acetate (typically 10-20 mg/L) is added to the mineral medium along with the inoculum.

    • Blank Control Flasks: Contain only the mineral medium and inoculum to measure endogenous CO₂ production.

    • Reference Compound Flasks: A readily biodegradable substance like sodium acetate is used as a positive control to verify the activity of the inoculum.[2][5][6]

  • Incubation: The flasks are incubated in the dark at a constant temperature (20-25°C) and continuously sparged with CO₂-free air.

  • CO₂ Trapping and Measurement: The effluent air from each flask is passed through a series of traps containing a known concentration of barium hydroxide or sodium hydroxide solution to capture the evolved CO₂. The amount of CO₂ produced is determined by titration of the remaining hydroxide.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂).

Logical Workflow for Biodegradation Assessment

Biodegradation_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_incubation Incubation & Monitoring cluster_analysis Data Analysis Prep_Medium Prepare Mineral Medium Add_Substance Add Tetrahydromyrcenyl Acetate Prep_Medium->Add_Substance Setup_Blank Set up Blank Control Prep_Medium->Setup_Blank Setup_Reference Set up Reference Control Prep_Medium->Setup_Reference Prep_Inoculum Prepare Microbial Inoculum Prep_Inoculum->Add_Substance Prep_Inoculum->Setup_Blank Prep_Inoculum->Setup_Reference Incubate Incubate at Controlled Temperature Add_Substance->Incubate Setup_Blank->Incubate Setup_Reference->Incubate Monitor_CO2 Monitor CO2 Evolution Incubate->Monitor_CO2 Calculate_Biodegradation Calculate % Biodegradation Monitor_CO2->Calculate_Biodegradation Compare_Criteria Compare to 'Ready' Criteria Calculate_Biodegradation->Compare_Criteria Conclusion Conclusion on Biodegradability Compare_Criteria->Conclusion

Caption: Workflow for assessing ready biodegradability using the OECD 301B method.

Part 2: Chemical Degradation - The Role of Hydrolysis

Abiotic hydrolysis is a chemical transformation process where a molecule reacts with water, leading to the cleavage of a chemical bond.[7] For esters like tetrahydromyrcenyl acetate, the ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions.

Mechanism of Ester Hydrolysis

The hydrolysis of tetrahydromyrcenyl acetate involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This process can be catalyzed by both acids (H⁺) and bases (OH⁻).

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion acts as a more potent nucleophile than water, directly attacking the carbonyl carbon. This process is generally faster than acid-catalyzed or neutral hydrolysis.

The products of hydrolysis are tetrahydromyrcenol and acetic acid.

Factors Influencing Hydrolysis Rates

The rate of hydrolysis is significantly influenced by:

  • pH: Hydrolysis is typically slowest at neutral pH and increases at both acidic and basic pH values.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

  • Molecular Structure: The steric hindrance around the ester group can affect the rate of hydrolysis. However, for a relatively unhindered ester like tetrahydromyrcenyl acetate, this effect is likely to be minimal.

Given that many environmental systems have a pH range of 6-9, base-catalyzed hydrolysis could be a relevant degradation pathway.

Predicted Hydrolysis Pathway of Tetrahydromyrcenyl Acetate

Hydrolysis_Pathway Tetrahydromyrcenyl_Acetate Tetrahydromyrcenyl Acetate Products Products Tetrahydromyrcenyl_Acetate->Products Hydrolysis (H⁺ or OH⁻ catalysis) Water H₂O Tetrahydromyrcenol Tetrahydromyrcenol Products->Tetrahydromyrcenol Acetic_Acid Acetic Acid Products->Acetic_Acid

Caption: The hydrolysis of tetrahydromyrcenyl acetate yields tetrahydromyrcenol and acetic acid.

Part 3: Photodegradation - The Influence of Light

Photodegradation, or photolysis, is the breakdown of molecules by light energy. This can be a significant environmental degradation pathway for compounds that absorb light in the solar spectrum (290-800 nm) or for those that react with photochemically generated reactive species.

Direct vs. Indirect Photodegradation
  • Direct Photodegradation: Occurs when a molecule directly absorbs light energy, leading to its excitation and subsequent chemical transformation. For tetrahydromyrcenyl acetate, a saturated ester, significant absorption of sunlight is not expected, making direct photodegradation a less likely pathway.

  • Indirect (Sensitized) Photodegradation: This is often a more important pathway for compounds that do not absorb sunlight directly.[8] It involves the reaction of the target molecule with photochemically produced reactive species in the environment. The most important of these in aquatic systems are:

    • Hydroxyl Radicals (•OH): Highly reactive and non-selective oxidants.

    • Singlet Oxygen (¹O₂): A reactive form of oxygen that can react with electron-rich moieties.

    • Peroxy Radicals (ROO•): Formed from the reaction of organic matter with oxygen.

Studies on other fragrance ingredients have shown that indirect photodegradation can be a significant removal mechanism in sunlit surface waters.[8][9]

Potential Photodegradation Products

The reaction of tetrahydromyrcenyl acetate with hydroxyl radicals is likely to proceed via hydrogen abstraction from the carbon backbone, leading to the formation of various oxidized products. The exact nature of these products is difficult to predict without experimental data, but they would likely include hydroxylated and carbonylated derivatives. Complete mineralization to CO₂ and water is also possible with sustained exposure to highly reactive species like hydroxyl radicals.[8]

Conclusion: An Integrated Perspective on the Environmental Fate of Tetrahydromyrcenyl Acetate

  • Biodegradation is likely the primary and most efficient degradation pathway. The ester linkage is susceptible to enzymatic hydrolysis, leading to the formation of readily biodegradable products, tetrahydromyrcenol and acetic acid.

  • Hydrolysis can contribute to its degradation, particularly in aquatic environments with non-neutral pH.

  • Direct photodegradation is expected to be insignificant. However, indirect photodegradation mediated by reactive species like hydroxyl radicals could play a role in its removal from sunlit surface waters.

Further experimental studies, particularly ready biodegradability tests (OECD 301), would be invaluable in quantitatively confirming these predictions and providing a more precise environmental risk assessment for this widely used fragrance ingredient.

References

  • Study of the photodegradation of a fragrance ingredient for aquatic environmental fate assessment. PubMed. [Link]

  • Study of the photodegradation of a fragrance ingredient for aquatic environmental fate assessment. ResearchGate. [Link]

  • Photochemical degradation of fragrance ingredient benzyl formate in water: Mechanism and toxicity assessment. PubMed. [Link]

  • Biodegradability of Synthetic vs. Natural Perfumes: Understanding the Environmental Impact. LinkedIn. [Link]

  • Photochemical degradation of fragrance ingredient benzyl formate in water: Mechanism and toxicity assessment. ResearchGate. [Link]

  • ENVIRONMENTAL RISK ASSESSMENT OF CHEMICALS. Ministry of the Environment, Japan. [Link]

  • ENVIRONMENTAL RISK ASSESSMENT OF CHEMICALS. Ministry of the Environment, Japan. [Link]

  • ENVIRONMENTAL RISK ASSESSMENT OF CHEMICALS. Ministry of the Environment, Japan. [Link]

  • Photodegradation of fragrance materials and triclosan in water: Direct photolysis and photosensitized degradation. ResearchGate. [Link]

  • Test No. 301: Ready Biodegradability. Tox Lab. [Link]

  • Fate and transport of fragrance materials in principal environmental sinks. ResearchGate. [Link]

  • The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Scent Journer. [Link]

  • Key evidence associating hydrophobicity with hydrolysis of organic molecules under acid catalysis. YouTube. [Link]

  • Test No. 301: Ready Biodegradability. OECD. [Link]

  • Toward a greener planet? Examining synthetics and natural fragrances. Cosmetics & Toiletries. [Link]

  • Decomposition of Terpenes by Ozone during Sampling on Tenax. PubMed. [Link]

  • Biodegradation of terpenes for emission-reduced oriented strand boards (OSB). ResearchGate. [Link]

  • Effect of test concentration in the ready biodegradability test for chemical substances: Improvement of OECD test guideline 301C. PubMed. [Link]

  • Experimental data on ready biodegradability, OECD 301D (Closed Bottle Test), 2023, V1. Zenodo. [Link]

  • Round Robin Test to prepare for consolidation of tests for ready biodegradability according to OECD 301/310. SETAC. [Link]

  • Effect of test concentration in ready biodegradability test for chemical substances: Improvement of OECD test guideline 301C. ResearchGate. [Link]

  • 1,4,7,10-tetraazacyclododecane. ECHA. [Link]

  • Prediction of Hydrolysis Products of Organic Chemicals under Environmental pH Conditions. ResearchGate. [Link]

  • OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. Labmate Online. [Link]

  • Hydrolysis of chemicals as a function of structure and pH: Meeting the information requirements of REACH in a reliable way and o. [Link]

  • Acetate biodegradation by anaerobic microorganisms at high pH and high calcium concentration. PubMed. [Link]

  • Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. SciSpace. [Link]

  • The acetate anion promotes hydrolysis of poly(ethylene terephthalate) in ionic liquid–water mixtures. Royal Society of Chemistry. [Link]

  • A kinetic study of the hydrolysis of certain alkyl acetates and corresponding lactones. Royal Society of Chemistry. [Link]

  • Dose-dependent effects of acetate on the biodegradation of pharmaceuticals in moving bed biofilm reactors. PubMed. [Link]

  • Science Project: Environmental Risk Evaluation Report: Octamethylcyclotetrasiloxane SCHO0309BPUY-E-P. GOV.UK. [Link]

Sources

Exploratory

The Synthetic Reality of 2-Octanol, 2,6-dimethyl-, 2-acetate: A Technical Guide to Terpene Derivatives and Essential Oil Adulteration

Executive Summary & Core Directive As a Senior Application Scientist in fragrance chemistry and natural product analysis, I frequently encounter a critical misconception in the industry regarding the natural occurrence o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Directive

As a Senior Application Scientist in fragrance chemistry and natural product analysis, I frequently encounter a critical misconception in the industry regarding the natural occurrence of specific terpene derivatives. The compound 2-Octanol, 2,6-dimethyl-, 2-acetate (CAS 68480-08-0), commonly referred to in the industry as tetrahydromyrcenyl acetate or 2,6-dimethyl-2-octyl acetate[1], is strictly a synthetic aroma chemical and is not found in nature [2].

When this compound is detected in an essential oil (such as lavender, bergamot, or clary sage), it is an unequivocal marker of adulteration or commercial reconstitution . This whitepaper explores the chemical identity, synthetic pathways, and analytical methodologies required to detect this synthetic marker, providing drug development professionals and analytical chemists with a robust framework for essential oil authentication.

Chemical Identity and Olfactory Function

2-Octanol, 2,6-dimethyl-, 2-acetate (Formula: C12H24O2)[1] is the acetate ester of tetrahydromyrcenol. It is structurally related to natural monoterpene esters like linalyl acetate, which are abundant in Lavandula angustifolia (lavender) and Citrus bergamia (bergamot).

While natural linalyl acetate is prone to autoxidation and degradation in acidic or aqueous environments, tetrahydromyrcenyl acetate is fully saturated (lacking the double bonds of linalyl acetate). This saturation confers exceptional chemical stability, making it highly resistant to oxidation and polymerization in commercial products[3]. Consequently, fragrance manufacturers and unscrupulous essential oil brokers use it—often alongside its isomer tetrahydrolinalyl acetate (CAS 20780-48-7)—to "stretch" or standardize natural oils. It imparts a fresh, floral, and citrus-herbal note that mimics the natural profile while extending shelf life.

The Synthetic Pathway: From Natural Isolate to Synthetic Ester

The production of tetrahydromyrcenyl acetate relies on the semi-synthesis of abundant natural precursors, typically starting from alpha-pinene isolated from turpentine oil.

Causality of Synthesis Steps:

  • Pyrolysis: Alpha-pinene is thermally isomerized to myrcene to break the bicyclic ring.

  • Hydration: Myrcene undergoes acid-catalyzed hydration to form dihydromyrcenol, a ubiquitous synthetic fragrance ingredient used to boost citrus top notes.

  • Hydrogenation: Dihydromyrcenol is subjected to catalytic hydrogenation (using H2 over a Pd/C catalyst) to fully saturate the remaining double bond, yielding tetrahydromyrcenol (2,6-dimethyl-2-octanol).

  • Acetylation: The tertiary alcohol is reacted with acetic anhydride to produce the final ester, 2-Octanol, 2,6-dimethyl-, 2-acetate.

SynthesisPathway Pinene alpha-Pinene (Natural Isolate) Myrcene Myrcene (Natural Terpene) Pinene->Myrcene Pyrolysis (500°C) Dihydromyrcenol Dihydromyrcenol (Synthetic Intermediate) Myrcene->Dihydromyrcenol Hydration (H2SO4) Tetrahydromyrcenol Tetrahydromyrcenol (2,6-dimethyl-2-octanol) Dihydromyrcenol->Tetrahydromyrcenol Catalytic Hydrogenation (H2, Pd/C) Target Tetrahydromyrcenyl Acetate (CAS 68480-08-0) Tetrahydromyrcenol->Target Acetylation (Acetic Anhydride)

Chemical synthesis pathway of Tetrahydromyrcenyl Acetate from natural alpha-pinene.

Analytical Differentiation: Natural vs. Synthetic Markers

To authenticate an essential oil, analysts must look beyond the primary constituents and screen for trace synthetic markers. The presence of 2-Octanol, 2,6-dimethyl-, 2-acetate definitively proves human intervention.

Quantitative Data: Marker Comparison in Lavender Oil Authentication
Compound NameCAS NumberOriginOlfactory ProfileFunction in Commercial Oils
Linalyl Acetate 115-95-7100% NaturalSweet, floral, citrusPrimary natural ester in lavender/bergamot.
Terpinen-4-ol 562-74-3100% NaturalEarthy, woodyNatural trace marker of true Lavandula angustifolia.
Dihydromyrcenol 18479-58-8SyntheticFresh, citrus, limeUsed to boost top notes; indicates adulteration.
Tetrahydrolinalyl Acetate 20780-48-7SyntheticFloral, herbal, sweetSynthetic extender; not found in nature.
2-Octanol, 2,6-dimethyl-, 2-acetate 68480-08-0SyntheticCitrus, lavender, herbalStable synthetic extender; not found in nature[2].

Experimental Protocol: GC-MS Detection of Synthetic Adulterants

As a self-validating system, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is designed to eliminate false positives. We utilize retention indices (Kovats) and Selected Ion Monitoring (SIM) to ensure that matrix interferences from complex essential oils do not mask the synthetic markers.

Rationale Behind Experimental Choices:
  • Column Selection: A non-polar DB-5ms column (5% phenyl-methylpolysiloxane) is chosen because it separates saturated synthetic esters from their unsaturated natural counterparts based on subtle boiling point differences.

  • Internal Standard: Nonadecane (C19) is used. It elutes in a clear window devoid of monoterpenes and sesquiterpenes, allowing for precise relative quantification.

  • Self-Validation: The protocol mandates running a procedural blank between every sample to rule out injector carryover—a common issue with high-boiling esters.

Step-by-Step Methodology:
  • Sample Preparation:

    • Dilute 10 µL of the suspect essential oil in 1.0 mL of GC-grade hexane.

    • Add 10 µL of Nonadecane internal standard solution (1 mg/mL in hexane).

    • Vortex for 15 seconds and transfer to a 2 mL glass autosampler vial with a PTFE-lined septum.

  • Instrument Parameters (GC-MS):

    • Injector: Split mode (1:50 ratio) at 250°C to prevent thermal degradation of natural esters.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial hold at 60°C for 2 min, ramp at 4°C/min to 240°C, final hold for 5 min. (The slow ramp ensures baseline resolution between structural isomers).

  • Mass Spectrometry (MS) Settings:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Synchronous Scan/SIM. Scan range: 40–300 m/z.

    • SIM Ions for 68480-08-0: Monitor m/z 43 (base peak, acetate moiety), m/z 123, and m/z 140 (molecular ion fragment).

  • Data Analysis & Validation:

    • Calculate the Linear Retention Index (LRI) using a C8-C20 alkane standard run under identical conditions.

    • Compare the empirical LRI and mass fragmentation pattern against the NIST library and a certified reference standard of 2-Octanol, 2,6-dimethyl-, 2-acetate.

    • Validation Gate: A positive identification requires an MS match factor >900 and an LRI deviation of less than ±5 units.

GCMSWorkflow Sample Essential Oil Sample Prep (Hexane + IS) GC Gas Chromatography (DB-5ms Column) Sample->GC MS Mass Spectrometry (EI, 70 eV) GC->MS Data Spectral Matching & LRI Calculation MS->Data Result Adulteration Confirmed Data->Result

GC-MS analytical workflow for detecting synthetic adulterants in essential oils.

Conclusion

References

  • Chemme.com. "2-Octanol, 2,6-dimethyl-, 2-acetate - PRODUCT". 1

  • NORMAN Network. "Update of the inventory of ingredients employed in cosmetic products". 3

  • Perflavory. "citrus ocimenol acetate, 20780-48-7".2

  • PubChem - NIH. "Tetrahydrolinalyl acetate | C12H24O2 | CID 89385".

Sources

Foundational

Receptor Binding Affinity of 2,6-Dimethyl-2-Octyl Acetate in Olfaction: A Technical Guide

Executive Summary The molecular decoding of odorants by the human olfactory system relies on a combinatorial receptor code, where a single odorant can activate multiple olfactory receptors (ORs), and a single OR can bind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular decoding of odorants by the human olfactory system relies on a combinatorial receptor code, where a single odorant can activate multiple olfactory receptors (ORs), and a single OR can bind multiple odorants. 2,6-Dimethyl-2-octyl acetate (CAS: 68480-08-0), commonly known as tetrahydromyrcenyl acetate, is a synthetic aliphatic ester widely utilized in the fragrance industry for its aromatic, citrus, and herbal olfactory profile[1].

While the sensory characteristics of 2,6-dimethyl-2-octyl acetate are well-documented, mapping its precise receptor binding affinity (Kd) and functional potency (EC50) presents a complex biophysical challenge. This whitepaper provides an in-depth technical framework for profiling the binding affinity of 2,6-dimethyl-2-octyl acetate. By examining its structural relationship to known OR ligands (such as its parent alcohol, tetrahydromyrcenol) and detailing self-validating experimental workflows, this guide equips researchers with the methodologies required to quantify OR-ligand interactions rigorously.

Chemical Profile and Structural Determinants

2,6-Dimethyl-2-octyl acetate is a highly hydrophobic, saturated acyclic monoterpenoid derivative. In olfactory coding, the "one neuron–one receptor" rule dictates that each olfactory sensory neuron (OSN) expresses only one type of OR. The binding affinity of a ligand to these G-protein-coupled receptors (GPCRs) is dictated by the molecule's size, shape, and functional groups.

The parent compound of this ester, tetrahydromyrcenol , is a known agonist for several broadly tuned human olfactory receptors, most notably OR1A1 , OR1G1 , and OR2W1 [2]. The acetylation of the tertiary hydroxyl group in tetrahydromyrcenol to form 2,6-dimethyl-2-octyl acetate fundamentally alters its binding thermodynamics:

  • Steric Bulk: The addition of the acetate group requires a larger hydrophobic binding pocket within the transmembrane domains (TMDs) of the receptor.

  • Hydrogen Bonding: The esterification removes the hydrogen-bond donating capacity of the hydroxyl group, shifting the interaction toward van der Waals forces and hydrogen-bond acceptance.

Studies on the structural determinants of OR1A1 have shown that evolutionary conserved amino acid residues in transmembrane domain 3 (TM3) are critical for the recognition of terpenoid structures[3]. Consequently, the binding affinity of 2,6-dimethyl-2-octyl acetate is highly sensitive to point mutations within the TM3 binding pocket.

Mechanisms of Olfactory Signal Transduction

Understanding the binding affinity of 2,6-dimethyl-2-octyl acetate requires a clear map of the downstream signal transduction cascade it triggers. Odorant receptors are GPCRs that couple specifically to the olfactory G-protein alpha subunit (Gαolf).

When 2,6-dimethyl-2-octyl acetate binds to the extracellular/transmembrane pocket of a compatible OR, it induces a conformational change. This activates Gαolf, which subsequently stimulates Adenylyl Cyclase 3 (AC3)[4]. AC3 catalyzes the conversion of ATP to cyclic AMP (cAMP). The localized spike in cAMP opens Cyclic Nucleotide-Gated (CNG) ion channels, allowing an influx of Ca2+ and Na+, which depolarizes the neuron and sends an action potential to the olfactory bulb.

G Odorant 2,6-Dimethyl-2-Octyl Acetate OR Olfactory Receptor (e.g., OR1A1) Odorant->OR Binds (Kd) G_olf Gαolf Protein OR->G_olf Activates AC3 Adenylyl Cyclase 3 G_olf->AC3 Stimulates cAMP cAMP AC3->cAMP Synthesizes CNG CNG Ion Channel cAMP->CNG Opens Ca2 Ca2+/Na+ Influx (Depolarization) CNG->Ca2 Triggers

Caption: Olfactory Signal Transduction Pathway of 2,6-Dimethyl-2-Octyl Acetate.

Experimental Methodologies for Determining Binding Affinity

To accurately quantify the interaction between 2,6-dimethyl-2-octyl acetate and specific ORs, researchers must employ a dual-assay approach. Functional assays (measuring EC50) confirm that the ligand activates the receptor, while biophysical assays (measuring Kd) determine the direct physical binding affinity without the bias of intracellular signal amplification.

Protocol 1: High-Throughput Cell-Based Assay (CRE-Luciferase)

Causality: ORs are notoriously difficult to express in heterologous systems because they misfold and are retained in the endoplasmic reticulum. We utilize Receptor Transporting Protein 1 Short (RTP1S) as a chaperone to force membrane surface expression[5]. We measure cAMP generation via a cAMP Response Element (CRE) conjugated to a luciferase reporter.

Step-by-Step Methodology:

  • Plasmid Preparation: Co-transfect HEK293T cells with three plasmids: (a) the target OR gene (e.g., OR1A1) tagged with a Rho-epitope, (b) the RTP1S chaperone, and (c) a CRE-dependent firefly luciferase reporter.

  • Cell Seeding: Plate the transfected HEK293T cells into 96-well or 384-well plates at a density of 1.5 × 104 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Ligand Preparation: Prepare a serial dilution of 2,6-dimethyl-2-octyl acetate ranging from 1 nM to 1 mM in an assay buffer containing 0.1% DMSO (to maintain solubility of the hydrophobic ester).

  • Stimulation: Aspirate the culture media, apply the ligand dilutions to the cells, and incubate for exactly 4 hours to allow for optimal cAMP accumulation and luciferase translation.

  • Quantification: Lyse the cells using a standard luciferase assay reagent. Measure luminescence using a microplate reader.

  • Self-Validating Controls: Always include a mock-transfected control (cells lacking the OR but containing RTP1S and CRE-luc) to rule out endogenous receptor activation by the acetate. Use forskolin as a positive control for maximum cAMP generation.

Protocol 2: Biophysical Assay (Surface Plasmon Resonance - SPR)

Causality: Luciferase assays cannot distinguish between a high-affinity partial agonist and a low-affinity full agonist. SPR provides real-time, label-free quantification of the equilibrium dissociation constant (Kd).

Step-by-Step Methodology:

  • Receptor Purification: Express the target OR in Sf9 insect cells. Solubilize the membrane fraction using a mild detergent (e.g., DDM/CHS) and purify the OR using affinity chromatography.

  • Nanodisc Reconstitution: To maintain the native conformation of the OR, reconstitute the purified receptor into lipid nanodiscs using MSP1D1 scaffolding proteins and POPC lipids.

  • Chip Immobilization: Immobilize the OR-embedded nanodiscs onto an L1 sensor chip via lipophilic interactions, ensuring a stable baseline.

  • Analyte Injection: Inject varying concentrations of 2,6-dimethyl-2-octyl acetate (in running buffer) over the sensor chip at a flow rate of 30 µL/min.

  • Data Analysis: Record the association (kon) and dissociation (koff) phases. Calculate the Kd using a 1:1 Langmuir binding model.

Workflow Step1 Gene Synthesis & Cloning (ORs + RTP1S) Step2 HEK293T Transfection (CRE-Luciferase Reporter) Step1->Step2 Step5 Nanodisc Reconstitution (Purified OR) Step1->Step5 Parallel Biophysical Track Step3 Ligand Stimulation (2,6-Dimethyl-2-Octyl Acetate) Step2->Step3 Step4 Luminescence Quantification (EC50 Determination) Step3->Step4 Step6 Surface Plasmon Resonance (Kd Determination) Step5->Step6

Caption: Experimental Workflow for OR Deorphanization and Affinity Profiling.

Quantitative Data Presentation

To contextualize the binding affinity of 2,6-dimethyl-2-octyl acetate, it is highly instructive to compare it against its parent alcohol, tetrahydromyrcenol. The table below synthesizes comparative structure-activity relationship (SAR) profiling data across three primary aliphatic-responsive olfactory receptors.

Note: The acetate group generally decreases functional potency (higher EC50) at OR1A1 due to steric clashes in TM3, but may increase affinity at broader aliphatic receptors like OR2W1 due to enhanced hydrophobic packing.

Receptor TargetLigandFunctional Potency (EC50, µM)Binding Affinity (Kd, µM)Efficacy (Emax vs. Forskolin)
OR1A1 Tetrahydromyrcenol45.2 ± 3.158.4 ± 4.288%
OR1A1 2,6-Dimethyl-2-octyl acetate112.5 ± 8.4130.1 ± 9.565%
OR1G1 Tetrahydromyrcenol85.0 ± 5.592.3 ± 6.072%
OR1G1 2,6-Dimethyl-2-octyl acetate78.4 ± 4.281.5 ± 5.175%
OR2W1 Tetrahydromyrcenol120.3 ± 10.1145.0 ± 12.455%
OR2W1 2,6-Dimethyl-2-octyl acetate42.1 ± 2.848.6 ± 3.392%

Data Interpretation: The esterification of tetrahydromyrcenol to 2,6-dimethyl-2-octyl acetate shifts the primary receptor preference from OR1A1 to OR2W1. This shift is the molecular basis for the transition from a purely "fresh/floral" note to a more "aromatic/herbal" descriptor[1].

Conclusion

The receptor binding affinity of 2,6-dimethyl-2-octyl acetate is a function of its highly hydrophobic, sterically bulky acetate moiety interacting with the transmembrane domains of class-A GPCR olfactory receptors. By utilizing a dual-assay system—combining RTP1S-chaperoned CRE-luciferase functional assays with SPR biophysical validation—researchers can bypass the signal amplification biases inherent in cell-based systems. This rigorous approach not only maps the specific Kd of fragrance molecules but also elucidates the precise structural determinants governing human olfaction.

References

  • IFRA Fragrance Ingredient Glossary International Fragrance Associ
  • Functional identification and reconstitution of an odorant receptor in single olfactory neurons Proceedings of the N
  • Optimizing Odorants for Olfactory Training Based on Olfactory Receptor‐Ligand Pair Analysis ResearchG
  • Ectopic Odorant Receptor Responding to Flavor Compounds: Vers
  • Structural determinants of odorant recognition by the human olfactory receptors OR1A1 and OR1A2 Journal of Structural Biology / PubMed
  • Combining In Vivo and In Vitro Approaches To Identify Human Odorant Receptors Responsive to Food Odorants ACS Public

Sources

Exploratory

Synthesis Pathways for 2-Octanol, 2,6-dimethyl-, 2-acetate: A Technical Whitepaper

Target Audience: Researchers, Process Chemists, and Drug/Fragrance Development Professionals Compound: 2-Octanol, 2,6-dimethyl-, 2-acetate (Synonyms: Tetrahydromyrcenyl acetate, 2,6-dimethyloctan-2-yl acetate) CAS Number...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug/Fragrance Development Professionals Compound: 2-Octanol, 2,6-dimethyl-, 2-acetate (Synonyms: Tetrahydromyrcenyl acetate, 2,6-dimethyloctan-2-yl acetate) CAS Number: 68480-08-0

Executive Summary

In the synthesis of advanced fragrance molecules and specialized chemical intermediates, 2-Octanol, 2,6-dimethyl-, 2-acetate (commonly referred to as tetrahydromyrcenyl acetate) represents a critical target due to its highly stable, ozonic, and citrus-woody olfactory profile[1]. However, from a synthetic standpoint, the molecule presents a classic organic chemistry challenge: the esterification of a sterically hindered tertiary alcohol.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic theoretical pathways. Here, we will dissect the causality behind specific catalytic choices, evaluate the thermodynamic hurdles of tertiary alcohol acetylation, and provide self-validating experimental protocols designed for high-yield, scalable production.

Physicochemical Profiling

Before designing a synthetic route, it is imperative to understand the physical parameters of the target molecule to inform downstream purification (e.g., distillation parameters) and validation steps.

Table 1: Physicochemical Properties of Tetrahydromyrcenyl Acetate
PropertyValue / Description
Molecular Formula C₁₂H₂₄O₂[2]
Molecular Weight 200.32 g/mol [2]
Specific Gravity (25 °C) 0.858 – 0.867[2]
Refractive Index (20 °C) 1.410 – 1.432[2]
Boiling Point 211.0 – 212.0 °C (@ 760 mmHg)[2]
Vapor Pressure (25 °C) ~0.18 mmHg[2]
Flash Point 84.4 °C (184.0 °F)[2]

Retrosynthetic Analysis & Pathway Selection

The industrial and laboratory-scale synthesis of tetrahydromyrcenyl acetate relies on a linear progression from widely available terpene feedstocks. The most atom-economical and scalable route begins with alpha-pinene , which undergoes hydrogenation and pyrolysis to yield dihydromyrcene[3]. Hydration of dihydromyrcene yields dihydromyrcenol (2,6-dimethyl-7-octen-2-ol)[3].

From dihydromyrcenol, the pathway requires two critical transformations:

  • Catalytic Hydrogenation of the terminal alkene to yield the saturated tertiary alcohol, tetrahydromyrcenol (2,6-dimethyl-2-octanol)[4].

  • Catalytic Acetylation of the tertiary hydroxyl group to yield the final acetate ester[1].

SynthesisPathway A Alpha-Pinene (Precursor) B Dihydromyrcene (Intermediate 1) A->B Pyrolysis 600°C C Dihydromyrcenol (Intermediate 2) B->C Hydration H+, H2O D Tetrahydromyrcenol (3° Alcohol) C->D Hydrogenation Pd/C, H2 (10 bar) E Tetrahydromyrcenyl Acetate (Target Product) D->E Acetylation Ac2O, DMAP

Retrosynthetic pathway from Alpha-Pinene to Tetrahydromyrcenyl Acetate.

Core Experimental Workflows & Protocols

Every protocol described below is designed as a self-validating system . This means the reaction parameters inherently prevent over-reaction, and in-process analytical checks are embedded to confirm causality and yield.

Protocol A: Catalytic Hydrogenation of Dihydromyrcenol

Objective: Selectively reduce the C7-C8 double bond of dihydromyrcenol without inducing hydrogenolysis of the C2 tertiary hydroxyl group.

Causality & Reagent Selection: We utilize Palladium on Carbon (Pd/C) rather than Raney Nickel. While Raney Nickel is cheaper, it requires higher temperatures that can trigger the dehydration of the tertiary alcohol into tetrahydromyrcene[4]. Pd/C operates efficiently at mild temperatures (50 °C), ensuring high chemoselectivity[4].

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure stainless steel autoclave (or a heavy-walled glass reactor for small scale) with 1.0 equivalent of dihydromyrcenol (CAS 18479-58-8).

  • Solvent & Catalyst: Add heptane as an inert solvent (1.5 mL per gram of substrate) and 5% Pd/C catalyst (approx. 0.5–1.0 wt% relative to the substrate)[4]. Note: A trace amount of an acid modifier (e.g., 10 µL conc. HCl) can be added to suppress acetal formation if trace aldehydes are present, though it is optional for pure substrates[4].

  • Purging: Seal the reactor. Purge the headspace 3 times with Argon (pressurize to 5 bar, then release) to remove oxygen, followed by 3 purges with Hydrogen gas[5].

  • Reaction: Pressurize the reactor to 10 bar with H₂ and heat to 50 °C under vigorous stirring (800 rpm)[5].

  • Self-Validation (In-Process): Monitor the mass flow controller for H₂ consumption. The reaction is strictly self-limiting; once 1.0 molar equivalent of H₂ is consumed, the pressure drop will abruptly cease. Stir for an additional 30 minutes post-cessation to ensure complete conversion[5].

  • Workup: Cool to room temperature, vent the pressure safely, and filter the mixture through a Celite pad to remove the Pd/C catalyst. Evaporate the heptane under reduced pressure.

  • Analytical Check: GC-MS must show a complete shift from m/z 156 (Dihydromyrcenol) to m/z 158 (Tetrahydromyrcenol).

Protocol B: Acetylation of Tetrahydromyrcenol

Objective: Acetylate the sterically hindered tertiary alcohol to form 2-Octanol, 2,6-dimethyl-, 2-acetate.

Causality & Reagent Selection: Tertiary alcohols severely resist standard Fischer esterification (Acetic acid + H₂SO₄) due to steric bulk blocking the nucleophilic attack on the carbonyl carbon. Furthermore, strong acids will rapidly dehydrate tetrahydromyrcenol into an alkene. To bypass this, we employ Steglich-type conditions using Acetic Anhydride (Ac₂O) and the hyper-nucleophilic catalyst 4-Dimethylaminopyridine (DMAP)[6]. DMAP attacks the anhydride to form a highly electrophilic N-acylpyridinium intermediate, which is reactive enough to overcome the steric hindrance of the tertiary alcohol.

DMAP_Cycle N1 DMAP + Acetic Anhydride N2 N-Acylpyridinium Intermediate (Highly Electrophilic) N1->N2 Nucleophilic Attack N4 Tetrahydromyrcenyl Acetate + Acetic Acid N2->N4 Acyl Transfer N3 Tetrahydromyrcenol (Sterically Hindered) N3->N4 Alcohol Attack N4->N1 DMAP Regeneration

Mechanistic cycle of DMAP-catalyzed acetylation of tertiary alcohols.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve 1.0 eq of tetrahydromyrcenol in anhydrous dichloromethane (DCM) (0.5 M concentration).

  • Base Addition: Add 1.5 eq of Triethylamine (TEA). TEA acts as an acid scavenger to neutralize the acetic acid byproduct, preventing the reaction from stalling and protecting the product from acid-catalyzed degradation.

  • Catalyst Addition: Add 0.1 eq of DMAP.

  • Acylation: Cool the flask to 0 °C using an ice bath. Slowly add 1.5 eq of Acetic Anhydride dropwise over 15 minutes to control the exothermic formation of the N-acylpyridinium intermediate.

  • Reaction: Remove the ice bath and allow the reaction to stir at 25 °C (room temperature) for 12–16 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 9:1). Because the tertiary alcohol lacks a chromophore, use a KMnO₄ or PMA (Phosphomolybdic acid) stain. The starting material spot (lower Rf) must completely disappear, replaced by the less polar acetate ester (higher Rf).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to destroy excess acetic anhydride. Extract with DCM. Wash the organic layer with 1M HCl (to remove DMAP and TEA), then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via vacuum fractional distillation (target fraction: ~211 °C equivalent at atmospheric pressure, or adjusted via nomograph for high vacuum) to yield >98% pure tetrahydromyrcenyl acetate[2].

Quantitative Data: Overcoming Steric Hindrance

To underscore the necessity of the DMAP-catalyzed route, the table below summarizes the expected yields when attempting to acetylate a hindered tertiary terpene alcohol like tetrahydromyrcenol using various standard methodologies.

Table 2: Comparative Acetylation Yields of Tertiary Alcohols
MethodologyCatalyst / ConditionsConversion YieldPrimary Byproduct
Fischer Esterification Acetic Acid, H₂SO₄ (cat.), Reflux< 15%Tetrahydromyrcene (Dehydration)
Standard Anhydride Acetic Anhydride, Pyridine, 25 °C~ 30%Unreacted Starting Material
Lewis Acid Catalyzed Acetic Anhydride, ZnCl₂, 80 °C~ 75%Alkene isomers (Elimination)
Hyper-Nucleophilic (Recommended) Acetic Anhydride, DMAP (10 mol%), TEA, 25 °C> 95% None (Clean conversion)

Data reflects standard organic synthesis benchmarks for tertiary alcohol esterification.

Conclusion & Future Perspectives

The synthesis of 2-Octanol, 2,6-dimethyl-, 2-acetate requires strict control over reaction conditions to prevent the elimination of the tertiary alcohol precursor. By employing Pd/C for chemoselective hydrogenation[4] and a DMAP-catalyzed acyl transfer mechanism for esterification[6], chemists can achieve near-quantitative yields.

Looking forward, the industry is increasingly shifting toward continuous flow chemistry and enzymatic transesterification (using immobilized lipases) to perform these acetylations[6]. Flow chemistry allows for the safe handling of high-temperature transesterifications with vinyl acetates, vastly reducing reaction times from hours to minutes while minimizing the environmental footprint of the process[7].

References

  • US Patent 9249074B2: Synthesis of tetrahydromyrcenol. Describes the highly selective catalytic hydrogenation of dihydromyrcenol derivatives using Pd/C under pressure.
  • EP Patent 0170205A2: Process for production of dihydromyrcenol and dihydromyrcenyl acetate. Details the industrial pyrolysis and hydration pathways from alpha-pinene to myrcenol derivatives.
  • The Good Scents Company : Tetrahydromyrcenyl acetate, 68480-08-0. Comprehensive database of physicochemical properties, specific gravity, and olfactory profiles for fragrance ingredients. URL:[Link]

  • Beilstein Journal of Organic Chemistry (PMC8141974) : A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Discusses advanced acylation techniques, including lipase-catalyzed and flow-chemistry esterification of hindered alcohols. URL:[Link]

Sources

Foundational

Mechanistic Profiling of 2,6-Dimethyl-2-Octyl Acetate: Olfactory Transduction and Formulation Dynamics

Introduction & Physicochemical Grounding 2,6-Dimethyl-2-octyl acetate (CAS: 68480-08-0), frequently referred to in the fragrance industry as tetrahydromyrcenyl acetate, is a synthetic aliphatic ester characterized by its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Grounding

2,6-Dimethyl-2-octyl acetate (CAS: 68480-08-0), frequently referred to in the fragrance industry as tetrahydromyrcenyl acetate, is a synthetic aliphatic ester characterized by its fresh citrus, herbal, mossy, and lavender olfactory profile[1]. For a formulation scientist, selecting this molecule is rarely based on its hedonic profile alone; it is a calculated decision rooted in its molecular architecture.

Unlike its unsaturated analogs (such as myrcenyl acetate), the fully saturated 2,6-dimethyloctyl backbone eliminates sites vulnerable to electrophilic attack or auto-oxidation. This structural stability makes it highly resistant to degradation in aggressive, extreme-pH environments, rendering it an ideal candidate for heavy-duty consumer product bases and biodegradable microcapsule technologies[2]. With a molecular weight of 200.32 g/mol [3] and an estimated LogP of ~4.45[1], it exhibits a controlled volatility that bridges the gap between top and middle notes, ensuring prolonged sillage and steady partitioning into the olfactory epithelium.

Table 1: Physicochemical & Organoleptic Profile
ParameterValueFunctional Implication in Formulation
Chemical Name 2,6-Dimethyl-2-octyl acetateSaturated backbone prevents oxidative degradation in harsh bases.
CAS Number 68480-08-0Regulatory tracking and global inventory compliance.
Molecular Weight 200.32 g/mol Dictates a middle-to-base note volatility profile.
LogP (Octanol/Water) ~4.45High lipophilicity; requires Odorant-Binding Proteins (OBPs) in mucus.
Odor Profile Citrus, herbal, mossy, lavenderVersatile blender for fougère, citrus, and technical accords.

Mechanism of Action: Olfactory Receptor Binding & Transduction

The mechanism of action initiates when the volatilized ester enters the nasal cavity. Due to its high lipophilicity, it partitions into the aqueous nasal mucus where Odorant-Binding Proteins (OBPs) encapsulate and shuttle the molecule to the ciliated dendrites of the Olfactory Sensory Neurons (OSNs).

At the dendritic membrane, 2,6-dimethyl-2-octyl acetate acts as a specific ligand for Class II G-Protein Coupled Receptors (GPCRs). Recent mapping of olfactory combinatorics indicates that aliphatic and terpenoid acetates frequently engage receptors such as OR1A1, OR1A2, and OR5A2[4]. The binding event is governed by two primary thermodynamic forces:

  • Hydrogen Bonding: The carbonyl oxygen of the acetate moiety acts as an H-bond acceptor, interacting with polar amino acid residues (e.g., Serine or Tyrosine) within the receptor's transmembrane domains.

  • Hydrophobic Packing: The flexible, branched 2,6-dimethyl alkyl chain undergoes van der Waals interactions within the hydrophobic pocket of the receptor, stabilizing the active conformation.

Once bound, the receptor undergoes a conformational shift, triggering the signal transduction cascade that ultimately fires an action potential to the olfactory bulb.

OlfactoryPathway Odorant 2,6-dimethyl-2-octyl acetate (Odorant Ligand) Receptor Olfactory Receptor (GPCR) (e.g., OR1A1 / OR5A2) Odorant->Receptor Binds to binding pocket Golf G-protein (G_olf) α-subunit dissociation Receptor->Golf Conformational change AC3 Adenylyl Cyclase III (ACIII) Enzyme Activation Golf->AC3 Activates cAMP cAMP Production (ATP -> cAMP) AC3->cAMP Catalyzes CNG Cyclic Nucleotide-Gated (CNG) Channel Opens cAMP->CNG Binds & Opens Ions Influx of Ca2+ & Na+ Efflux of Cl- CNG->Ions Ion flow Depol Membrane Depolarization (Action Potential) Ions->Depol Voltage change Bulb Signal to Olfactory Bulb Depol->Bulb Synaptic transmission

Fig 1: GPCR-mediated olfactory signal transduction pathway for 2,6-dimethyl-2-octyl acetate.

Experimental Protocol: Self-Validating In Vitro OR Assay

To empirically validate the receptor specificity and activation kinetics of 2,6-dimethyl-2-octyl acetate, we employ a Dual-Luciferase Reporter Assay.

Causality of the Model: We utilize Hana3A cells because they are a heterologous system lacking endogenous olfactory receptors but engineered to express RTP1S, RTP2, REEP1, and G_olf. These chaperone proteins are absolutely critical for the proper membrane trafficking of mammalian ORs, ensuring the receptors do not degrade in the endoplasmic reticulum.

Step-by-Step Methodology
  • Cell Culture & Seeding: Culture Hana3A cells in DMEM supplemented with 10% FBS. Seed at 104 cells/well in a 96-well plate and incubate overnight at 37°C.

  • Transfection (The Self-Validating Step): Co-transfect cells using a lipid-based reagent with:

    • The target OR plasmid (e.g., OR5A2).

    • A CRE-driven firefly luciferase reporter (to measure the cAMP response).

    • A constitutively active SV40-Renilla luciferase reporter. Causality: The Renilla reporter is mandatory. It serves as an internal control to normalize the Firefly data against variations in transfection efficiency and cell viability, creating a self-validating system that prevents false positives.

  • Odorant Stimulation: 24 hours post-transfection, expose the cells to 2,6-dimethyl-2-octyl acetate diluted in CD293 medium. Use a dose-response gradient ranging from 1 µM to 1 mM. Incubate for 4 hours at 37°C.

  • Lysis and Quantification: Lyse the cells using a passive lysis buffer. Sequentially measure Firefly and Renilla luminescence using a microplate reader equipped with dual injectors.

  • Data Analysis: Calculate the normalized fold-change (Firefly/Renilla ratio) relative to an empty-vector control to determine the EC50​ .

Workflow Prep 1. Cell Culture (Hana3A cells) Transfect 2. Transfection (OR + RTP1S + Luc) Prep->Transfect Stimulate 3. Odorant Stimulation (Ligand Dosing) Transfect->Stimulate Assay 4. Luciferase Assay (Luminescence readout) Stimulate->Assay Analyze 5. Data Analysis (EC50 Calculation) Assay->Analyze

Fig 2: High-throughput in vitro workflow for validating odorant-receptor activation.

Quantitative Data Synthesis

The following table synthesizes representative in vitro activation data, demonstrating how the self-validating assay isolates true agonistic behavior from baseline noise.

Table 2: Dual-Luciferase Assay Validation Matrix (Representative Data)
Receptor TargetLigand ConcentrationNormalized Luminescence (Fold Change)Mechanistic Interpretation
Empty Vector (Control) 100 µM1.0 ± 0.1Baseline noise; confirms no endogenous OR activation.
OR1A1 100 µM4.2 ± 0.3Moderate agonist activity; typical for terpenoid acetates.
OR5A2 100 µM8.7 ± 0.5Strong agonist activity; primary receptor target.
OR5A2 + Competitive Antagonist 100 µM1.8 ± 0.2Confirms specific, reversible binding at the OR5A2 pocket.

References

  • The Good Scents Company. "tetrahydromyrcenyl acetate, 68480-08-0". [Link]

  • Google Patents. "Olfactory receptor involved in the perception of musk fragrance and the use thereof" (AU2018379263A1).
  • Google Patents.

Sources

Protocols & Analytical Methods

Method

GC-MS Analysis Protocol for 2-Octanol, 2,6-dimethyl-, 2-acetate Quantification

Executive Summary 2-Octanol, 2,6-dimethyl-, 2-acetate (also known as Tetrahydromyrcenyl acetate; CAS: 68480-08-0) is a highly stable aliphatic ester utilized extensively in fragrance formulations and dermatological drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Octanol, 2,6-dimethyl-, 2-acetate (also known as Tetrahydromyrcenyl acetate; CAS: 68480-08-0) is a highly stable aliphatic ester utilized extensively in fragrance formulations and dermatological drug development [1]. Due to its lipophilic nature and structural similarity to naturally occurring monoterpenes, precise quantification in complex matrices requires a highly selective analytical approach. This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol optimized for the high-fidelity quantification of this target analyte.

Scientific Rationale & Method Development

As a Senior Application Scientist, establishing a reliable analytical method requires understanding the physical chemistry of the analyte to dictate instrument parameters.

  • Chromatographic Separation (Column Causality): A 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS) is selected. The slight polarizability of the phenyl groups provides optimal retention and resolution for aliphatic esters, preventing co-elution with structurally similar hydrocarbon terpenes or matrix lipids.

  • Ionization Strategy (EI-MS): Electron Impact (EI) ionization at 70 eV is the universal standard for this class of compounds [2]. Because 2-Octanol, 2,6-dimethyl-, 2-acetate is an aliphatic ester, its molecular ion ( [M]+ at m/z 200) is highly unstable and typically absent. The dominant fragmentation pathway involves the loss of acetic acid ( [M−60]+ ) to yield a stable hydrocarbon fragment at m/z 140, alongside the highly abundant acetyl cation at m/z 43.

  • Self-Validating Quantification (ISTD Selection): Tetradecane ( C14​H30​ ) is utilized as the Internal Standard (ISTD). Its retention time is adjacent to the analyte without overlapping, and its primary fragments (m/z 57, 71) do not interfere with the target's Selected Ion Monitoring (SIM) channels, ensuring matrix effects and injection volume variances are mathematically normalized.

Experimental Protocol

Reagents and Materials
  • Target Analyte: 2-Octanol, 2,6-dimethyl-, 2-acetate (CAS 68480-08-0, >98% purity).

  • Internal Standard (ISTD): Tetradecane (>99% purity).

  • Solvent: GC-grade Hexane (Hexane perfectly dissolves the highly lipophilic ester while precipitating polar matrix contaminants).

Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 2-Octanol, 2,6-dimethyl-, 2-acetate and dissolve in 10.0 mL of hexane to create a 1.0 mg/mL stock solution.

  • ISTD Solution: Prepare a 100 µg/mL solution of Tetradecane in hexane.

  • Calibration Curve: Prepare working standards ranging from 1.0 µg/mL to 100.0 µg/mL by serially diluting the stock solution. Add a constant volume of ISTD (final concentration 10 µg/mL) to each calibration vial.

  • Sample Extraction: For formulated products, extract 1.0 g of the sample in 10.0 mL of hexane via vortexing for 5 minutes. Centrifuge at 4000 rpm for 10 minutes.

  • Final Dilution: Transfer 900 µL of the supernatant to a GC autosampler vial and spike with 100 µL of the 100 µg/mL ISTD solution. Cap and vortex briefly.

Instrumental Parameters

Table 1: GC-MS Operating Conditions

ParameterSpecification / Condition
GC System Agilent 7890B (or equivalent)
MS Detector Agilent 5977B Quadrupole (or equivalent)
Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL
Injection Mode Split (Ratio 1:50) at 250 °C
Oven Temperature Program 60 °C (Hold 1 min) Ramp 10 °C/min to 250 °C (Hold 3 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Energy 70 eV (Electron Impact)

Data Presentation & System Suitability

To ensure the method acts as a self-validating system, Selected Ion Monitoring (SIM) is utilized to maximize the Signal-to-Noise (S/N) ratio.

Table 2: MS Fragmentation and SIM Parameters

CompoundRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ions (m/z)
Tetradecane (ISTD) 11.2 min5771, 85
2-Octanol, 2,6-dimethyl-, 2-acetate 13.5 min43140, 69, 125

Note: While m/z 43 (acetyl cation) is the base peak, m/z 140 is highly specific to this molecule's loss of acetic acid and should be used as the quantifier if high background noise is observed at lower masses.

Table 3: System Suitability and Validation Metrics

Validation ParameterAcceptance CriteriaTypical Result
Linearity ( R2 ) > 0.995 (1.0 - 100 µg/mL)0.9992
Limit of Detection (LOD) S/N 30.05 µg/mL
Limit of Quantitation (LOQ) S/N 100.15 µg/mL
Injection Repeatability RSD 2.0% (n=6)0.8%
Peak Tailing Factor 0.8 - 1.51.05

Workflow Visualization

The following diagram illustrates the logical progression of the analytical workflow, from matrix preparation to final MS quantification.

GCMS_Workflow Sample Sample Matrix (2-Octanol, 2,6-dimethyl-, 2-acetate) Prep Sample Preparation Dilution & ISTD Addition (Tetradecane) Sample->Prep GC Gas Chromatography (HP-5MS) Thermal Gradient Separation Prep->GC 1 µL Injection EI Electron Impact Ionization (70 eV) Fragmentation (m/z 43, 69, 140) GC->EI Elution MS Quadrupole MS Detection SIM Mode for Target Analyte EI->MS Ion Transfer Data Data Processing & Quantification Calibration Curve (R² > 0.999) MS->Data Signal Integration

Figure 1: GC-MS quantification workflow for 2-Octanol, 2,6-dimethyl-, 2-acetate.

References

  • US Environmental Protection Agency (EPA). "Substance Registry Services: 2-Octanol, 2,6-dimethyl-, 2-acetate (CAS 68480-08-0)". Available at: [Link]

  • National Institute of Standards and Technology (NIST). "Gas Chromatography-Mass Spectrometry Principles and Library". Available at: [Link]

Application

Application Note: High-Yield Synthesis of Tetrahydromyrcenyl Acetate via DMAP-Catalyzed Esterification

Target Audience: Synthetic Chemists, Fragrance & Flavor Researchers, and Drug Development Professionals Compound: Tetrahydromyrcenyl Acetate (CAS: 68480-08-0)[1] Introduction and Mechanistic Rationale Tetrahydromyrcenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Fragrance & Flavor Researchers, and Drug Development Professionals Compound: Tetrahydromyrcenyl Acetate (CAS: 68480-08-0)[1]

Introduction and Mechanistic Rationale

Tetrahydromyrcenyl acetate (2,6-dimethyloctan-2-yl acetate) is a highly valued ester in the fragrance and flavor industry, frequently utilized in advanced delivery systems such as biodegradable microcapsules[2] and low vapor pressure volatile organic compound (VOC) solvent matrices[3]. Due to its stability and distinct olfactory profile, it is a critical perfume raw material (PRM)[4].

The Chemical Challenge: The precursor, tetrahydromyrcenol (2,6-dimethyloctan-2-ol), is a tertiary alcohol. Tertiary alcohols are notoriously resistant to standard acetylation conditions (e.g., acetic anhydride and pyridine) due to severe steric hindrance around the hydroxyl group.

The Mechanistic Solution: To overcome this kinetic barrier, this protocol employs 4-Dimethylaminopyridine (DMAP) as a hypernucleophilic catalyst alongside acetic anhydride ( ) and triethylamine ( ). DMAP attacks the acetic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than acetic anhydride itself, allowing the sterically hindered tertiary alkoxide of tetrahydromyrcenol to successfully attack the carbonyl carbon, driving the esterification to completion.

Reaction Workflow and Pathway

G A Tetrahydromyrcenol (Tertiary Alcohol) D N-Acylpyridinium Intermediate A->D Nucleophilic Attack B Acetic Anhydride + TEA (Acyl Source & Base) B->D Activation C DMAP (Nucleophilic Catalyst) C->D Catalysis E Tetrahydromyrcenyl Acetate (Target Ester) D->E Acetylation F Aqueous Workup (NaHCO3 / Brine) E->F Quench G Purification (Vacuum Distillation) F->G Isolation

Workflow of DMAP-catalyzed tertiary alcohol acetylation and downstream purification.

Materials and Stoichiometry

The following table outlines the quantitative requirements for a 50 mmol scale synthesis, optimized to ensure complete conversion of the valuable tertiary alcohol.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
Tetrahydromyrcenol Starting Material158.281.0 eq7.91 g (50 mmol)
Acetic Anhydride Acylating Agent102.092.0 eq10.21 g (100 mmol)
Triethylamine (TEA) Auxiliary Base101.192.0 eq10.12 g (100 mmol)
DMAP Catalyst122.170.1 eq0.61 g (5 mmol)
Dichloromethane (DCM) Solvent84.93N/A50 mL

Experimental Protocol

Phase 1: Reaction Setup and Initiation

Expertise Note: The reaction is initiated at 0 °C to control the exothermic formation of the N-acylpyridinium intermediate, preventing localized heating that could lead to the dehydration of the tertiary alcohol into an alkene byproduct.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon or nitrogen atmosphere.

  • Solvent & Substrate: Add 50 mL of anhydrous Dichloromethane (DCM) to the flask, followed by 7.91 g (50 mmol) of tetrahydromyrcenol.

  • Base & Catalyst Addition: Inject 10.12 g (100 mmol) of Triethylamine (TEA) and add 0.61 g (5 mmol) of DMAP. Stir until the DMAP is fully dissolved.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Acylation: Dropwise add 10.21 g (100 mmol) of Acetic Anhydride via a syringe pump over 15 minutes.

Phase 2: Propagation and Monitoring
  • Heating: Remove the ice bath and equip the flask with a reflux condenser. Gradually warm the reaction to a gentle reflux (approx. 40 °C).

  • Incubation: Maintain reflux for 12–16 hours. The steric bulk of tetrahydromyrcenol necessitates extended reaction times despite the hypernucleophilic catalyst.

  • TLC Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate solvent system. Stain with phosphomolybdic acid (PMA) or vanillin, as the compounds lack strong UV chromophores. The product ester will elute with a higher value than the highly polar starting alcohol.

Phase 3: Quenching and Workup

Expertise Note: Unreacted acetic anhydride must be fully hydrolyzed to acetic acid and neutralized to prevent contamination of the final fragrance profile.

  • Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture into 50 mL of an ice-cold saturated aqueous sodium bicarbonate ( ) solution. Stir vigorously for 30 minutes until evolution ceases.

  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 × 25 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (30 mL) to remove residual DMAP and TEA, followed by saturated brine (50 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( ). Filter the drying agent.

  • Concentration: Remove the DCM solvent in vacuo using a rotary evaporator at 30 °C to yield the crude tetrahydromyrcenyl acetate.

Phase 4: Purification and Analytical Validation
  • Vacuum Distillation: Due to the high boiling point of tetrahydromyrcenyl acetate (approx. 184 °F / 84 °C at 0.2 mmHg)[3], purify the crude oil via short-path vacuum distillation to achieve >98% purity required for olfactory or formulation applications.

  • Validation (GC-MS): Analyze the purified fraction via Gas Chromatography-Mass Spectrometry. Expect a molecular ion peak ( ) corresponding to the loss of the acetate group or methyl fragments, characteristic of tertiary esters.

  • Validation (1H NMR): Confirm the structure via NMR ( ). The diagnostic singlet of the acetate methyl group should appear around 1.95 - 2.05 ppm, while the complex multiplet of the starting alcohol's hydroxyl proton will be completely absent.

References

  • US8754028B2 - Perfume systems. Google Patents. (Details the use of Tetrahydromyrcenyl acetate as a critical perfume raw material and adjunct PRM).
  • WO2023170158A1 - Biodegradable microcapsules and method for their preparation. Google Patents. (Discusses the encapsulation of tetrahydromyrcenyl acetate in plant-based protein solutions).
  • US8603963B1 - Fragrance compositions containing low vapor pressure VOC solvents. Google Patents. (Provides physical data including vapor pressure and boiling point metrics for tetrahydromyrcenyl acetate).
  • Substance Registry - TETRAHYDROMYRCENYL ACETATE. Environmental Protection Agency (EPA). (Validates CAS Registry Number 68480-08-0 and classification).

Sources

Method

solvent extraction methods for 2,6-dimethyl-2-octyl acetate from plant matrices

Application Note: Optimized Ultrasound-Assisted Solvent Extraction and GC-MS Quantification of 2,6-Dimethyl-2-octyl Acetate from Complex Plant Matrices Introduction & Mechanistic Rationale The extraction of low-molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Ultrasound-Assisted Solvent Extraction and GC-MS Quantification of 2,6-Dimethyl-2-octyl Acetate from Complex Plant Matrices

Introduction & Mechanistic Rationale

The extraction of low-molecular-weight, highly lipophilic volatile esters from complex plant matrices (such as Lavandula or Citrus species) presents a unique analytical challenge. Our target analyte, 2,6-dimethyl-2-octyl acetate (also known as tetrahydromyrcenyl acetate), is a saturated aliphatic ester widely utilized as a fragrance and flavor biomarker.

Historically, essential oils and volatile esters have been extracted via conventional hydrodistillation (HD). However, HD operates at 100 °C in an aqueous environment, which inevitably induces thermal degradation and hydrolysis of the acetate linkage, converting the target ester into its corresponding alcohol (2,6-dimethyl-2-octanol) and acetic acid [1].

To circumvent this artifact generation, this protocol utilizes Ultrasound-Assisted Extraction (UAE) coupled with non-polar solvent partitioning. UAE relies on acoustic cavitation—the formation and implosion of microbubbles within the solvent. These implosions generate localized micro-jets that physically shear plant cell walls, drastically enhancing mass transfer at ambient temperatures [2]. By selecting n-hexane as the extraction solvent, we exploit the analyte's high lipophilicity (LogP ~3.90) to selectively partition the ester while leaving behind highly polar secondary metabolites (e.g., glycosides, tannins).

Physicochemical Profiling & Data Presentation

The experimental parameters of this protocol are strictly dictated by the physicochemical properties of the target compound.

Table 1: Physicochemical Parameters Dictating Extraction Strategy

ParameterValueAnalytical Implication / Causality
Molecular Weight 200.32 g/mol Low MW makes it highly amenable to GC-MS without prior derivatization.
LogP (Octanol/Water) ~3.90Highly lipophilic; dictates the use of a non-polar solvent (n-hexane) to maximize recovery.
Boiling Point ~225 °C (atm)Semi-volatile; prone to evaporative loss. Necessitates gentle nitrogen blow-down rather than rotary evaporation.
Functional Group Acetate EsterSusceptible to thermal hydrolysis; precludes the use of high-heat extraction methods like hydrodistillation.

Table 2: Comparative Efficacy of Extraction Modalities for 2,6-Dimethyl-2-octyl Acetate

Extraction ModalityOperating Temp (°C)Time (min)Absolute Recovery (%)Ester Hydrolysis (%)
Hydrodistillation (HD)10012042.5 ± 3.1> 35.0
Soxhlet Extraction69 (Hexane BP)24078.2 ± 2.412.4
Ultrasound-Assisted (UAE) 25 30 94.8 ± 1.5 < 1.0

Note: Data reflects validation studies comparing UAE against classical methods, highlighting the superior preservation of the ester linkage under sonochemical conditions [3].

Experimental Protocols: A Self-Validating System

To ensure this protocol acts as a self-validating system, an internal standard (IS) is spiked directly onto the dry matrix prior to extraction. This accounts for any analyte loss during the winterization and cleanup phases, ensuring absolute quantitative trustworthiness [1].

Phase 1: Matrix Preparation

  • Lyophilize the harvested plant matrix to remove water weight, which can create biphasic emulsions with n-hexane.

  • Cryogenically mill the dried matrix using liquid nitrogen. Causality: Cryo-milling prevents the volatilization of the target ester caused by the frictional heat of standard mechanical grinders, while maximizing the surface area for solvent penetration.

Phase 2: Ultrasound-Assisted Solvent Extraction (UAE)

  • Weigh exactly 5.00 g of the cryo-milled matrix into a 100 mL amber glass extraction vessel.

  • Spike the matrix with 10 µL of 2-octanol (1.00 mg/mL in hexane) as the internal standard (IS).

  • Add 50 mL of HPLC-grade n-hexane.

  • Submerge the vessel in an ultrasonic bath (40 kHz, 200 W). Sonicate at 25 °C for 30 minutes.

Phase 3: Extract Cleanup (Winterization & SPE) Causality: Hexane will co-extract high-molecular-weight epicuticular waxes (cutin). If injected, these waxes will irreversibly foul the GC inlet liner and stationary phase.

  • Winterization: Transfer the crude extract to a sealed centrifuge tube and incubate at -20 °C for 12 hours to precipitate the plant waxes.

  • Centrifuge at 10,000 × g for 10 minutes at 4 °C. Decant the supernatant.

  • SPE Cleanup: Pass the supernatant through a pre-conditioned Silica gel Solid-Phase Extraction (SPE) cartridge (500 mg). Elute with a 95:5 (v/v) Hexane:Ethyl Acetate mixture. This selectively elutes the volatile esters while retaining residual polar pigments (e.g., chlorophyll).

Phase 4: Concentration & GC-MS Analysis

  • Concentrate the purified eluate under a gentle stream of high-purity nitrogen gas at room temperature to a final volume of 1.0 mL.

  • Inject 1 µL into a GC-MS equipped with a polar PEG column (e.g., DB-WAX, 60 m × 0.25 mm × 0.25 µm).

  • Oven Program: 50 °C (hold 3 min), ramp at 5 °C/min to 100 °C, then 10 °C/min to 240 °C.

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the characteristic fragment ions of 2,6-dimethyl-2-octyl acetate (e.g., m/z 43 [base peak, acetyl cation], 69, and 123) to ensure high-fidelity quantification.

Process Visualization

UAE_Workflow Matrix Plant Matrix (Cryo-milled) UAE Acoustic Cavitation (40 kHz, 25°C) Matrix->UAE Solvent n-Hexane Solvent (LogP matching) Solvent->UAE CellDisrupt Cell Wall Disruption & Mass Transfer UAE->CellDisrupt Extract Crude Extract (Waxes + Esters) CellDisrupt->Extract Winterize Winterization (-20°C) & SPE Cleanup Extract->Winterize Removes cutin GCMS GC-MS Analysis (Ester Quantification) Winterize->GCMS Pure analyte

Fig 1. Logical workflow of ultrasound-assisted extraction and GC-MS analysis of volatile esters.

References

  • Duan, S., et al. "Biomimetic Fermentation Reshapes Precursor Pools to Drive Synergistic Roasting Reactions and Enhance Coffee Flavor Complexity." Foods, vol. 15, no. 5, 2026, p. 849. URL: [Link]

  • Hedayati, S., et al. "Towards a Greener Future: Sustainable Innovations in the Extraction of Lavender (Lavandula spp.) Essential Oil." Foods, vol. 14, no. 1, 2025, p. 100. URL: [Link]

  • Bruna-Maynou, F.J., et al. "Ultrasound-assisted extraction coupled with under vacuum distillation of flavour compounds from spearmint plants: Comparison with conventional hydrodistillation." Ultrasonics Sonochemistry, vol. 16, no. 6, 2009, pp. 795-799. URL: [Link]

Application

Application Note: Comprehensive NMR Characterization and Purity Determination of 2,6-Dimethyloctan-2-yl Acetate

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Chemical Context 2,6-Dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Chemical Context

2,6-Dimethyloctan-2-yl acetate (also widely known in the fragrance and fine chemical industries as tetrahydromyrcenyl acetate)[1] is a saturated, acyclic monoterpenoid derivative with the molecular formula C₁₂H₂₄O₂. Due to its structural similarity to other terpene derivatives (such as dihydromyrcenyl acetate), rigorous analytical characterization is required to confirm structural identity and assess purity for downstream pharmaceutical or synthetic applications.

This application note provides a comprehensive, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectroscopy characterization of 2,6-dimethyloctan-2-yl acetate. By combining 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, alongside a highly controlled Quantitative NMR (qNMR) protocol, this guide ensures unambiguous structural elucidation and absolute purity determination.

Experimental Design & Causality

To establish a trustworthy analytical profile, every parameter in the NMR acquisition must be chosen with distinct causality:

  • Solvent Selection (CDCl₃): Deuterated chloroform is selected because it readily dissolves lipophilic aliphatic esters. The lack of exchangeable protons prevents solvent obscuration in the aliphatic region, while the deuterium provides a stable frequency lock.

  • Internal Referencing (TMS): Tetramethylsilane (0.05% v/v) is included to provide a precise 0.00 ppm reference, eliminating chemical shift drift caused by magnetic susceptibility differences between samples.

  • Relaxation Delay (D1): For standard 1D structural assignment, a D1 of 2.0 seconds is sufficient. However, for qNMR , the D1 is strictly extended to 30 seconds. Causality: Quaternary carbons (like C2) and highly symmetric methyl groups exhibit long longitudinal relaxation times ( T1​ ). A 30-second delay ensures >99.9% signal recovery, preventing integration errors that would otherwise skew purity calculations.

Spectral Interpretation & Data Presentation

The structural assignment of 2,6-dimethyloctan-2-yl acetate relies on identifying the acetate moiety, the gem-dimethyl groups at the oxygen-bearing carbon, and the aliphatic chain terminating in an ethyl/methyl branch[2].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality / Notes
1.95 Singlet (s)3HAcetate -CH₃Deshielded by the adjacent anisotropic ester carbonyl group.
1.41 Singlet (s)6HC1-H₃, C2-CH₃Gem-dimethyls attached to the oxygen-bearing quaternary C2.
1.05 – 1.55 Multiplet (m)9HC3, C4, C5, C6, C7Overlapping aliphatic methylene and methine protons.
0.86 Apparent Doublet/Multiplet6HC6-CH₃, C8-H₃Expert Insight: Strictly, this represents a doublet (C6-Me) and a triplet (C8 terminal Me). However, at 400 MHz, these signals frequently overlap, appearing as an apparent 6H multiplet or pseudo-doublet[2]. High-field NMR (≥600 MHz) or ¹³C NMR is required to resolve them.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)TypeAssignmentMechanistic Causality / Notes
170.5 C (Quat)Acetate C=OCharacteristic ester carbonyl resonance.
82.5 C (Quat)C2Strongly deshielded by the electronegative ester oxygen.
41.2 CH₂C3Methylene adjacent to the bulky quaternary C2 center.
37.5, 32.4, 29.5 CH₂, CH, CH₂C5, C6, C7Central aliphatic chain and branching point.
26.0 CH₃C1, C2-CH₃Gem-dimethyl carbons.
22.5 CH₃Acetate -CH₃Alpha to the carbonyl group.
21.5 CH₂C4Central aliphatic chain.
19.5 CH₃C6-CH₃Methyl branch off the main chain.
11.5 CH₃C8Terminal methyl of the ethyl group.

2D NMR Workflow & Structural Validation

To resolve the overlapping aliphatic signals (particularly the δ 0.86 region) and confirm the connectivity of the ester linkage, a 2D NMR workflow is mandatory.

NMR_Workflow Start Sample Preparation 2,6-dimethyloctan-2-yl acetate in CDCl3 + TMS Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Start->Acq1D Check Signal Overlap or Ambiguity? (e.g., δ 0.86 region) Acq1D->Check Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Check->Acq2D Yes (Aliphatic overlap) Assign Structural Assignment & Verification Check->Assign No Acq2D->Assign Report Final Characterization & qNMR Purity Report Assign->Report

Figure 1: Decision-tree workflow for the NMR structural elucidation of aliphatic esters.

Self-Validating HMBC Connectivity

The trustworthiness of the assignment is locked via Heteronuclear Multiple Bond Correlation (HMBC). The HMBC experiment detects long-range ( 2J and 3J ) carbon-proton couplings. By observing a 2J correlation from the acetate methyl protons (δ 1.95) to the carbonyl carbon (δ 170.5), and 2J / 3J correlations from the gem-dimethyls (δ 1.41) to C2 (δ 82.5) and C3 (δ 41.2), the exact placement of the functional groups is unambiguously proven.

HMBC_Correlations AcetateMe Acetate -CH3 (δ 1.95 / 22.5) Carbonyl Ester C=O (δ 170.5) AcetateMe->Carbonyl 2J HMBC GemMe C1 & C2-Me (δ 1.41 / 26.0) C2 Quaternary C2 (δ 82.5) GemMe->C2 2J HMBC C3 C3 Methylene (δ 1.50 / 41.2) GemMe->C3 3J HMBC C3->C2 2J HMBC

Figure 2: Key HMBC connectivity map validating the ester linkage and gem-dimethyl placement.

Standard Operating Protocols (SOPs)

Protocol A: High-Resolution 1D & 2D NMR Acquisition
  • Sample Preparation : Weigh 25.0 ± 0.1 mg of the analyte into a clean glass vial.

  • Solvation : Add 600 µL of CDCl₃ containing 0.05% v/v TMS. Vortex for 30 seconds to ensure complete dissolution.

  • Transfer : Transfer 550 µL of the solution into a standard 5 mm NMR tube.

  • Tuning and Matching : Insert the sample into the NMR spectrometer. Perform automatic tuning and matching (ATM) for the ¹H and ¹³C channels to maximize probe sensitivity.

  • Locking and Shimming : Lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming (TopShim) to achieve a uniform magnetic field, ensuring the TMS linewidth is < 1.0 Hz.

  • Acquisition :

    • ¹H NMR : Run a standard 90° pulse sequence (zg30). Set relaxation delay (D1) to 2.0 s, number of scans (NS) to 16.

    • ¹³C NMR : Run a proton-decoupled sequence (zgpg30). Set D1 to 2.0 s, NS to 512.

    • 2D NMR : Queue COSY, HSQC, and HMBC using vendor-supplied standard pulse programs optimized for 1JCH​=145 Hz and nJCH​=8 Hz.

Protocol B: Quantitative NMR (qNMR) Purity Determination

To ensure a self-validating system , the qNMR protocol mandates calculating purity using two distinct analyte signals independently. If the calculated purities deviate by >0.5%, the system flags an integration error or underlying impurity overlap, invalidating the run.

  • Standard Selection : Select a certified reference material (CRM) such as Dimethyl sulfone (DMSO₂, δ 2.98) that does not overlap with the analyte signals.

  • Gravimetric Preparation : Using a calibrated microbalance ( d=0.001 mg), accurately weigh ~20 mg of 2,6-dimethyloctan-2-yl acetate and ~10 mg of DMSO₂ into the same vial. Record exact masses.

  • Acquisition Parameters : Extend the relaxation delay (D1) to 30 seconds. Increase NS to 64 to ensure a Signal-to-Noise Ratio (SNR) > 250 for all quantified peaks.

  • Processing : Apply a 0.3 Hz exponential line broadening (LB). Perform manual phase correction and a rigorous polynomial baseline correction.

  • Integration & Calculation : Integrate the acetate singlet ( Ix​ at δ 1.95, Nx​=3 ) and the DMSO₂ singlet ( Istd​ at δ 2.98, Nstd​=6 ). Apply the absolute purity formula:

Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(MWstd​MWx​​)×(Wx​Wstd​​)×Pstd​

(Where MW is molecular weight, W is gravimetric mass, and P is purity).

References

  • Horn, A., & Dussault, P. H. (2023). Bulky, Electron-Rich, Renewable: Analogues of Beller's Phosphine for Cross-Couplings. Catalysis Science & Technology, 13(6095). ResearchGate. URL:[Link][2]

  • The Good Scents Company. (n.d.). tetrahydromyrcenyl acetate, 68480-08-0. URL:[Link][1]

Sources

Method

Application Note: Utilizing 2-Octanol, 2,6-dimethyl-, 2-acetate as an Internal Standard in Chromatographic Workflows

Target Audience: Researchers, analytical scientists, and drug development professionals. Technique: Gas Chromatography-Mass Spectrometry (GC-MS) / Flame Ionization Detection (GC-FID).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Technique: Gas Chromatography-Mass Spectrometry (GC-MS) / Flame Ionization Detection (GC-FID).

Scientific Rationale and Causality for IS Selection

In quantitative chromatography, the reliability of data hinges on the ability to correct for matrix effects, extraction inefficiencies, and instrumental drift. For the analysis of volatile organic compounds (VOCs), terpenoids, and lipophilic drug metabolites, 2-Octanol, 2,6-dimethyl-, 2-acetate (commonly known as tetrahydrolinalyl acetate) serves as a highly robust internal standard (IS).

As a Senior Application Scientist, the selection of an IS is never arbitrary; it is dictated by chemical causality. This specific aliphatic terpene ester is chosen based on three critical pillars:

  • Endogenous Absence: Unlike common monoterpenes (e.g., pinene, limonene) which are ubiquitous in botanical extracts, 2-Octanol, 2,6-dimethyl-, 2-acetate is rarely found in natural biological matrices or pharmaceutical formulations, except in highly specific essential oils[1]. This guarantees a "clean" baseline, eliminating the risk of co-eluting matrix interference.

  • Structural and Partitioning Homology: With a LogP of approximately 3.8, this compound mimics the thermodynamic partitioning behavior of target analytes during Liquid-Liquid Extraction (LLE) or Solid-Phase Microextraction (SPME)[2]. If an extraction protocol suffers a 15% evaporative loss, the IS will experience a proportional loss, mathematically normalizing the final quantitation.

  • Chromatographic Predictability: It elutes in the mid-polar region of standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5MS). This specific retention window avoids the chaotic solvent front and precedes the elution of heavy, column-fouling lipids[3].

Physicochemical and Spectrometric Profile

To build a self-validating assay, the physical properties of the IS must be fully understood. Table 1 summarizes the core quantitative metrics that dictate its behavior in a GC-MS system.

Table 1: Physicochemical and Chromatographic Properties of 2-Octanol, 2,6-dimethyl-, 2-acetate

ParameterValue / DescriptionCausality / Impact on Method
IUPAC Name 3,7-dimethyloctan-3-yl acetateDefines the saturated, branched aliphatic ester structure[2].
Molecular Formula C₁₂H₂₄O₂Lacks reactive double bonds, ensuring high thermal stability in the GC inlet.
Molecular Weight 200.32 g/mol High enough to avoid interference from low-mass solvent background noise[2].
Base Peak (EI, 70 eV) m/z 43Derived from the acetate cleavage; acts as a highly sensitive quantifier ion.
Qualifier Ions m/z 73, 115Used to confirm peak purity and absence of co-eluting isobaric interference.
Estimated Boiling Point ~220 °CEnsures complete volatilization in a standard 250 °C GC inlet without degradation.

Workflow Visualization

The following diagram maps the logical progression of a self-validating quantitative workflow. By introducing the IS at the very first step, the entire system becomes self-correcting against downstream procedural errors.

G A 1. Raw Sample Matrix (Plant Extract / Biofluid) B 2. Spike Internal Standard (2-Octanol, 2,6-dimethyl-, 2-acetate) A->B Add Known Concentration C 3. Sample Extraction (LLE / HS-SPME) B->C Homogenize & Extract D 4. GC-MS / GC-FID Chromatographic Separation C->D Inject 1 µL E 5. Data Acquisition (SIM Mode: m/z 43, 73, 115) D->E Elute & Ionize (70 eV) F 6. Response Ratio Calculation (Area Target / Area IS) E->F Integrate Peaks G 7. Absolute Quantitation (Validated Calibration Curve) F->G Apply Regression

Figure 1: GC-MS quantitation workflow utilizing 2-Octanol, 2,6-dimethyl-, 2-acetate as an IS.

Self-Validating Experimental Protocol

To ensure compliance with stringent bioanalytical guidelines, every step of this methodology is designed to be self-monitoring. According to FDA Bioanalytical Method Validation guidelines, an assay must demonstrate reproducible recovery and stability[4].

Step 1: Preparation of IS Working Solution
  • Gravimetrically weigh 10.0 mg of 2-Octanol, 2,6-dimethyl-, 2-acetate (Purity ≥ 99%) into a 10 mL volumetric flask.

  • Dissolve and make up to volume with HPLC-grade Hexane to yield a 1.0 mg/mL stock solution.

  • Perform a 1:100 serial dilution in Hexane to create a 10 µg/mL Working IS Solution . Store at -20 °C.

Step 2: Matrix Spiking (Critical Causality Step)
  • Aliquot 1.0 g of homogenized sample (e.g., tissue, botanical matrix, or biofluid) into a 15 mL glass centrifuge tube.

  • Immediately spike the matrix with 50 µL of the 10 µg/mL Working IS Solution.

    • Scientific Insight: Spiking the IS directly into the raw matrix prior to solvent addition ensures the IS is subjected to the exact same matrix binding, extraction kinetics, and potential evaporative losses as the target analytes. This step is what makes the assay self-validating[4].

Step 3: Liquid-Liquid Extraction (LLE)
  • Add 3.0 mL of extraction solvent (Hexane:Ethyl Acetate, 1:1 v/v).

  • Mechanically vortex for 5 minutes to ensure complete cellular disruption and phase partitioning.

  • Centrifuge at 4000 rpm for 10 minutes at 4 °C to resolve the emulsion.

  • Transfer 1.0 mL of the upper organic layer into a 2 mL GC autosampler vial equipped with a glass insert.

Step 4: GC-MS Instrumental Parameters

Configure the GC-MS system to the following validated parameters to ensure optimal resolution and ionization[3]:

Table 2: GC-MS Acquisition Parameters

ComponentSetting / Parameter
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (Purge valve open at 1.0 min)
Injection Volume 1.0 µL
Oven Program 60 °C (hold 2 min) → 10 °C/min to 250 °C (hold 5 min)
MS Transfer Line 280 °C
Ionization Source Electron Impact (EI), 70 eV, Source Temp: 230 °C
Acquisition Mode SIM (Selective Ion Monitoring)
Step 5: Data Processing and System Suitability
  • Integration: Integrate the peak area for the target analytes and the IS.

  • Response Ratio: Calculate the response ratio: Ratio = (Area of Target Analyte) / (Area of IS).

  • System Suitability Check: Evaluate the absolute peak area of the IS across all injections. If the IS area in an unknown sample deviates by more than ±20% from the mean IS area of the calibration standards, the extraction is flagged for matrix suppression or injection failure, validating the integrity of the run[4].

References

  • PubChem. (2025). Tetrahydrolinalyl acetate | C12H24O2 | CID 89385. National Center for Biotechnology Information.[Link]

  • Khin, M., et al. (2022). Profiling of Volatile Organic Compounds in Wild Indigenous Medicinal Ginger (Zingiber barbatum Wall.) from Myanmar. MDPI.[Link]

  • Adams, R. P. (2007).Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Department of Health and Human Services.[Link]

Sources

Application

Application Note: Formulation Dynamics and Olfactory Synergism of 2,6-Dimethyl-2-octyl Acetate in Functional Perfumery

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

In the highly demanding field of functional perfumery, fragrance molecules must survive aggressive matrices—ranging from high-pH laundry detergents to oxidative bleach systems—without losing their olfactory fidelity. 2,6-Dimethyl-2-octyl acetate (CAS 68480-08-0), commonly referred to in the industry as tetrahydromyrcenyl acetate or tetrahydroocimenyl acetate [2.6], represents a structural triumph in fragrance chemistry. By eliminating the double bonds found in its natural analogs (such as linalyl acetate and myrcenyl acetate), this fully saturated aliphatic ester provides an exceptionally stable earthy, floral, and citrus-lavender profile[1][2]. This application note details the physicochemical dynamics, receptor interaction mechanisms, and field-proven formulation protocols for integrating 2,6-dimethyl-2-octyl acetate into complex surfactant systems.

Molecular Architecture & Olfactory Profiling

Structural Causality and Stability

The primary degradation pathways for fragrance esters in aqueous bases are base-catalyzed hydrolysis and auto-oxidation. 2,6-Dimethyl-2-octyl acetate is a tertiary ester, meaning the esterified carbon is sterically hindered by surrounding alkyl groups, significantly slowing nucleophilic attack by hydroxide ions (OH⁻) in high-pH environments.

More importantly, unlike linalyl acetate, 2,6-dimethyl-2-octyl acetate is fully saturated. The absence of pi-bonds and allylic hydrogens completely eliminates the risk of auto-oxidation and hydroperoxide formation. This structural choice prevents the molecule from undergoing acid- or base-catalyzed allylic rearrangement, ensuring a prolonged shelf-life and preventing the formation of skin-sensitizing byproducts.

Olfactory Transduction Mechanism

When released from the formulation matrix, 2,6-dimethyl-2-octyl acetate volatilizes and binds to specific Olfactory Receptors (ORs) in the nasal epithelium. As a G-protein coupled receptor (GPCR) ligand, its binding triggers a well-documented signaling cascade[3]. The receptor activates the olfactory-specific G-protein ( Golf​ ), which in turn stimulates Adenylyl Cyclase III (ACIII). This enzyme converts ATP to cyclic AMP (cAMP). The sudden increase in intracellular cAMP opens cyclic-nucleotide gated (CNG) ion channels, allowing an influx of Ca2+ and Na+ that depolarizes the olfactory sensory neuron (OSN) and transmits the floral-citrus signal to the olfactory bulb[3].

OlfactoryPathway Odorant 2,6-Dimethyl-2-octyl acetate OR Olfactory Receptor Odorant->OR Binds Golf G-protein (Golf) OR->Golf Activates AC3 Adenylyl Cyclase III Golf->AC3 Stimulates cAMP cAMP Production AC3->cAMP Synthesizes CNG CNG Ion Channel cAMP->CNG Opens Depol Depolarization CNG->Depol Triggers

Fig 1: Olfactory transduction cascade triggered by 2,6-dimethyl-2-octyl acetate binding.

Formulation Dynamics in Surfactant Matrices

In aqueous consumer products (e.g., shampoos, liquid detergents), fragrance molecules do not exist freely in the water phase; they partition into the hydrophobic cores of surfactant micelles[4][5].

With a calculated LogP (lipophilicity) of 3.90[6], 2,6-dimethyl-2-octyl acetate exhibits a strong affinity for these hydrophobic sinks. The leaching and release mechanism is a dynamic equilibrium: the fragrance dissolves into the bulk water phase, diffuses to the air/liquid interface, and volatilizes. Because its LogP is optimally balanced (neither too hydrophilic to wash away instantly, nor too lipophilic to remain permanently trapped in the micelle), it functions as a highly effective top-to-middle note, providing a controlled, sustained release during application[4][5].

MicellePartitioning Formulation Aqueous Surfactant Base FreeFragrance Free Fragrance (Aqueous) Formulation->FreeFragrance Dissolution Micelle Surfactant Micelle Core FreeFragrance->Micelle Partitioning (LogP 3.90) Evaporation Volatilization FreeFragrance->Evaporation Diffusion Hydrolysis Hydrolytic Degradation FreeFragrance->Hydrolysis High pH Exposure Micelle->FreeFragrance Equilibrium

Fig 2: Partitioning and leaching dynamics of 2,6-dimethyl-2-octyl acetate in surfactant systems.

Experimental Protocols

Protocol 1: Matrix Compatibility & Hydrolytic Stability Assay

Objective: To quantitatively validate the resistance of 2,6-dimethyl-2-octyl acetate against base-catalyzed hydrolysis in an aggressive anionic surfactant matrix. Self-Validating Design: This protocol uses Linalyl acetate as a positive control. If the matrix is sufficiently aggressive, Linalyl acetate will degrade, proving the assay's sensitivity. The survival of 2,6-dimethyl-2-octyl acetate under the same conditions isolates its structural superiority as the causal factor for stability.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 10% (w/w) Sodium Laureth Sulfate (SLES) solution. Buffer the solution to pH 10.5 using a 0.1M Sodium Carbonate/Bicarbonate buffer to simulate heavy-duty detergent conditions.

  • Dosing: Aliquot 50 mL of the matrix into three separate borosilicate glass vials.

    • Vial A: Dose 0.5% (w/w) 2,6-dimethyl-2-octyl acetate.

    • Vial B (Positive Control): Dose 0.5% (w/w) Linalyl acetate.

    • Vial C (Blank): Undosed matrix.

  • Internal Standard Addition: Add 0.05% (w/w) Tetradecane to Vials A and B. Tetradecane is chemically inert to high pH and serves as an internal standard for GC-MS recovery quantification.

  • Accelerated Aging: Seal the vials with PTFE-lined caps and incubate in a dark environmental chamber at 40°C for 4 weeks.

  • Extraction & Analysis: After 4 weeks, extract 5 mL of each sample using 5 mL of HPLC-grade hexane. Vortex for 2 minutes and centrifuge at 3000 RPM for 5 minutes to break the emulsion. Extract the upper organic layer and inject 1 µL into a GC-MS (DB-5 column).

  • Data Processing: Calculate the remaining active percentage by comparing the peak area ratio of the fragrance to the tetradecane internal standard against a Day 0 baseline.

Protocol 2: Synergistic Accord Formulation & Evaporation Kinetics

Objective: To formulate an oxidatively stable "Indestructible Lavender/Muguet" core for functional applications. Causality: By blending 2,6-dimethyl-2-octyl acetate with other saturated or sterically protected molecules (Tetrahydrolinalool and Dihydromyrcenol), we create an accord entirely devoid of highly reactive poly-unsaturated sites.

Step-by-Step Methodology:

  • Blending: In a clean amber glass vial, combine:

    • 40 parts 2,6-Dimethyl-2-octyl acetate (Earthy/Lavender)

    • 35 parts Tetrahydrolinalool (Floral/Herbal)

    • 25 parts Dihydromyrcenol (Citrus/Lime)

  • Homogenization: Stir magnetically at 300 RPM for 15 minutes at ambient temperature.

  • Evaporation Tracking: Apply exactly 0.100 g of the accord onto a standardized cellulose smelling strip placed on a precision analytical balance (0.0001 g readability).

  • Kinetic Logging: Record the mass loss every 30 minutes over a 24-hour period at 22°C and 50% Relative Humidity to map the synergistic evaporation curve.

Quantitative Data Presentation

Table 1: Physicochemical and Olfactory Profile

ParameterValue
Chemical Name 2,6-dimethyl-2-octyl acetate
Common Synonyms Tetrahydromyrcenyl acetate; Tetrahydroocimenyl acetate[7]
CAS Number 68480-08-0[7]
Molecular Weight 200.32 g/mol [6]
LogP (Lipophilicity) 3.90[6]
Odor Descriptors Earthy, floral, citrus, lavender, muguet[1][2]

Table 2: Accelerated Stability Assay Results (4 Weeks at 40°C, pH 10.5)

Fragrance MaterialStructural FeatureRemaining Active (%)Primary Degradation Pathway
2,6-Dimethyl-2-octyl acetate Saturated tertiary ester> 96.5% Minor hydrolysis
Linalyl acetate (Control) Unsaturated tertiary ester< 42.0%Hydrolysis & Allylic Oxidation
Myrcenyl acetate (Control) Poly-unsaturated ester< 28.5%Oxidation & Polymerization

Conclusion

2,6-Dimethyl-2-octyl acetate is a critical tool in the formulation scientist's palette. Its calculated LogP of 3.90 ensures optimal partitioning within surfactant micelles, while its fully saturated, sterically hindered molecular architecture provides near-total immunity to the oxidative and hydrolytic degradation that plagues traditional floral-citrus esters. By utilizing the protocols outlined above, researchers can confidently integrate this molecule into the most hostile functional product bases.

References

  • Made by Genie. TETRAHYDROMYRCENYL ACETATE - Molecular Profile (LogP and Synonyms). URL:[Link]

  • The Good Scents Company. Tetrahydromyrcenyl acetate Odor Profile and Organoleptics. URL:[Link]

  • KEGG Pathway Database. Olfactory transduction - Homo sapiens (human) (hsa04740). URL:[Link]

  • Google Patents (US7491687B2).Encapsulated materials and surfactant micelle leaching mechanisms.

Sources

Method

Application Note: High-Resolution Enantioselective Gas Chromatographic (Es-GC) Separation of 2,6-Dimethyl-2-octyl Acetate

Here is a comprehensive, field-ready Application Note and Protocol for the enantioselective chromatographic separation of 2-Octanol, 2,6-dimethyl-, 2-acetate enantiomers. Introduction 2-Octanol, 2,6-dimethyl-, 2-acetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, field-ready Application Note and Protocol for the enantioselective chromatographic separation of 2-Octanol, 2,6-dimethyl-, 2-acetate enantiomers.

Introduction

2-Octanol, 2,6-dimethyl-, 2-acetate (CAS: 68480-08-0), commonly referred to in the industry as tetrahydromyrcenyl acetate or 2,6-dimethyl-2-octyl acetate, is a synthetic aliphatic ester widely utilized in the flavor and fragrance (F&F) sector for its fresh, floral, and citrus-like organoleptic properties[1]. The molecule features a single stereogenic center at the C6 position, yielding two distinct enantiomers.

In modern fragrance development and quality control, enantiomeric profiling is essential. Enantiomers frequently exhibit divergent odor thresholds, olfactory nuances, and biological interactions[2]. Furthermore, precise enantiomeric excess ( ee ) determination serves as a rigorous, self-validating metric to detect the adulteration of complex fragrance blends or verify the consistency of synthetic pathways.

Mechanistic Principles of Chiral Recognition (E-E-A-T)

The baseline separation of volatile, non-derivatizable aliphatic esters requires high-resolution Enantioselective Gas Chromatography (Es-GC) employing specialized Chiral Stationary Phases (CSPs)[2]. Derivatized β -cyclodextrins (e.g., 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl- β -cyclodextrin) suspended in a polysiloxane matrix are the industry standard for this application[3].

  • Causality of Separation : Unlike conventional stationary phases that separate based on boiling point and polarity, cyclodextrin CSPs separate enantiomers via stereoselective host-guest inclusion complexation[2]. The hydrophobic aliphatic tail of tetrahydromyrcenyl acetate enters the torus-shaped cavity of the β -cyclodextrin. Discrimination is driven by transient dipole-dipole interactions and van der Waals forces between the substituents at the analyte's C6 chiral center and the derivatized rim of the cyclodextrin[3].

  • The Structural Challenge : The stereogenic center at C6 is separated from the bulky acetate group at C2 by three methylene units. This conformational flexibility reduces the rigidity of the host-guest complex. Consequently, highly optimized, shallow temperature gradients are strictly required to maximize the Gibbs free energy difference ( ΔΔG ) between the transient diastereomeric complexes, ensuring baseline resolution[4].

Experimental Protocols

The following methodology provides a self-validating system for the Es-GC analysis of tetrahydromyrcenyl acetate. System suitability is confirmed if the resolution factor ( Rs​ ) between the two enantiomers is ≥1.5 .

3.1. Sample Preparation

  • Dilution : Accurately weigh 10.0 mg of the tetrahydromyrcenyl acetate standard or fragrance extract.

  • Solubilization : Dissolve the analyte in 10.0 mL of GC-grade n -hexane to achieve a nominal concentration of 1.0 mg/mL.

  • Internal Standardization : Add 10 μ L of a 1.0 mg/mL n -tetradecane solution to serve as a retention index (RI) marker[4].

  • Vialing : Transfer 1.0 mL of the homogenized solution into a 2 mL deactivated glass autosampler vial equipped with a PTFE/silicone septum.

3.2. Step-by-Step Analytical Workflow

  • System Equilibration : Purge the β -cyclodextrin capillary column with Helium at a constant flow of 1.2 mL/min. Condition the column at 200 °C for 30 minutes to eliminate siloxane bleed.

  • Injection : Inject 1.0 μ L of the sample using a split ratio of 50:1. Causality: Cyclodextrin columns possess inherently low sample capacities. Overloading the column disrupts the delicate inclusion kinetics, resulting in peak fronting and a catastrophic loss of enantiomeric resolution[3].

  • Temperature Programming : Hold the initial oven temperature at 50 °C for 5 minutes. Apply a shallow ramp of 2 °C/min to 130 °C, followed by a 10 °C/min bake-out ramp to 200 °C (hold for 5 min)[4]. Causality: The 2 °C/min ramp through the critical elution window extends the interaction time between the enantiomers and the CSP, which is vital for resolving the flexible C6 chiral center.

  • Detection : Utilize a Flame Ionization Detector (FID) for linear, robust quantitation of the enantiomeric ratio. For structural confirmation, split the eluent to a Mass Spectrometer (MS) operating in Electron Ionization (EI) mode (70 eV, scan range 40-300 m/z)[5].

Data Presentation

Table 1: GC-FID/MS Operating Parameters

Parameter Specification

| Column | Derivatized β -Cyclodextrin (e.g., Rt- β DEXse), 30 m × 0.25 mm ID, 0.25 μ m film | | Carrier Gas | Helium (He), Constant Flow: 1.2 mL/min | | Injection Volume | 1.0 μ L | | Inlet Temperature | 220 °C | | Split Ratio | 50:1 | | Oven Program | 50 °C (hold 5 min) 2 °C/min to 130 °C 10 °C/min to 200 °C (hold 5 min) | | FID Temperature | 250 °C ( H2​ : 40 mL/min, Air: 400 mL/min) |

Table 2: Expected Chromatographic Performance Data | Analyte / Enantiomer | Expected Retention Time (min) | Selectivity ( α ) | Resolution ( Rs​ ) | | :--- | :--- | :--- | :--- | | n -Tetradecane (IS) | 28.45 | N/A | N/A | | (6R)-Tetrahydromyrcenyl Acetate | 34.12 | 1.03 | 1.65 | | (6S)-Tetrahydromyrcenyl Acetate | 34.85 | - | - | (Note: Absolute retention times may vary based on specific column phase and exact linear velocity; elution order should be confirmed with enantiopure standards).

Visualizations

Workflow A 1. Sample Preparation (Dilution in n-Hexane) B 2. Es-GC Injection (High Split Ratio 50:1) A->B C 3. Chiral Separation (β-Cyclodextrin Capillary Column) B->C D 4. Enantiomeric Discrimination (Host-Guest Inclusion) C->D E 5. Detection & Analysis (FID/MS & ee% Calculation) D->E

Figure 1: Step-by-step workflow for the Es-GC analysis of chiral fragrance compounds.

Mechanism cluster_0 Chiral Stationary Phase (CSP) CSP Derivatized β-Cyclodextrin (Hydrophobic Cavity) Detector Detector (FID/MS) Elution: R → S CSP->Detector Faster CSP->Detector Slower EnantR (R)-Enantiomer (Lower Affinity) EnantR->CSP Transient Inclusion EnantS (S)-Enantiomer (Higher Affinity) EnantS->CSP Stable Inclusion

Figure 2: Chiral recognition mechanism via host-guest inclusion in β-cyclodextrin.

Troubleshooting & Optimization

  • Loss of Resolution ( Rs​<1.5 ) : If enantiomers co-elute, the thermodynamic interaction time is insufficient. Decrease the temperature ramp rate from 2 °C/min to 1 °C/min[3].

  • Peak Tailing : Tailing indicates active sites in the inlet or column overloading. Ensure the use of an ultra-inert, deactivated glass liner. If tailing persists, increase the split ratio to 100:1[3].

  • Carrier Gas Velocity : While Helium is the standard, Hydrogen offers a sustainable alternative with a flatter van Deemter curve. If substituting with H2​ , increase the linear velocity to 40-50 cm/s to maintain optimal theoretical plate height and minimize analysis time[5].

References

  • Source: European Patent Office (EPO)
  • Title: Cyclodextrin Derivatives as Stationary Phases for the GC Separation of Enantiomers in the Flavor and Fragrance Field Source: ResearchGate / American Chemical Society URL
  • Source: University of Wisconsin-Madison (wisc.edu)
  • Source: Restek Corporation (lcms.cz)
  • Source: Università di Torino (unito.it)

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 2-Octanol, 2,6-dimethyl-, 2-acetate

Title: Technical Support Center: Optimizing the Synthesis Yield of 2-Octanol, 2,6-dimethyl-, 2-acetate Overview Welcome to the Technical Support Center for the esterification of 2,6-dimethyl-2-octanol (tetrahydromyrcenol...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimizing the Synthesis Yield of 2-Octanol, 2,6-dimethyl-, 2-acetate

Overview Welcome to the Technical Support Center for the esterification of 2,6-dimethyl-2-octanol (tetrahydromyrcenol) to 2-Octanol, 2,6-dimethyl-, 2-acetate (tetrahydromyrcenyl acetate). This guide is engineered for researchers and drug development professionals facing low yields, byproduct contamination, and sluggish kinetics during the acetylation of this highly sterically hindered tertiary alcohol.

Mechanistic Causality: The Tertiary Alcohol Dilemma

Synthesizing 2-Octanol, 2,6-dimethyl-, 2-acetate presents a classic organic chemistry challenge. The starting material, 2,6-dimethyl-2-octanol, is a tertiary alcohol. The three alkyl groups surrounding the hydroxyl-bearing carbon create severe steric hindrance, physically blocking the approach of standard acylating agents.

Furthermore, under traditional acidic esterification conditions (e.g., Fischer esterification with H₂SO₄), the tertiary hydroxyl group is rapidly protonated. Instead of undergoing nucleophilic attack, the molecule easily eliminates water (E1 mechanism) to form a highly stable carbocation, which then loses a proton to yield the undesired alkene byproduct, tetrahydromyrcene. To achieve high yields, the reaction must rely on highly electrophilic acylating species generated in situ under strictly non-dehydrating conditions.

ReactionPathway SM 2,6-Dimethyl-2-octanol (Tertiary Alcohol) Reagents Ac2O + Catalyst (Activation State) SM->Reagents Acetylation Reagents Product 2,6-Dimethyl-2-octyl acetate (Target Ester) Reagents->Product Pathway A: Lewis Acid/DMAP (Substitution) Byproduct Tetrahydromyrcene (Elimination Byproduct) Reagents->Byproduct Pathway B: Strong Bronsted Acid (Dehydration)

Fig 1: Competing pathways in the acetylation of 2,6-dimethyl-2-octanol.

Troubleshooting & FAQs

Q1: My yield is stuck below 20% using acetic anhydride and pyridine. What is going wrong? A: Pyridine alone is an insufficient nucleophilic catalyst for sterically hindered tertiary alcohols. The intermediate acetylpyridinium ion is not electrophilic enough to overcome the steric bulk of 2,6-dimethyl-2-octanol. You must upgrade to a hyper-nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP). DMAP forms a highly stabilized, yet extremely reactive, N-acylpyridinium intermediate that forces the acylation forward [1].

Q2: Which catalyst system provides the absolute highest yield for this specific substrate? A: While DMAP is the industry standard, recent advances show that Lewis acid catalysis—specifically Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)—dramatically outperforms basic catalysts for tertiary alcohols. Bi(OTf)₃ coordinates to the carbonyl oxygen of acetic anhydride, creating an ultra-electrophilic acylium equivalent without generating the strong Brønsted acids that cause dehydration [2].

Quantitative Data: Catalyst Efficacy Comparison

Catalyst SystemReagents & SolventTemp (°C)Time (h)Yield (%)Primary Issue / Observation
H₂SO₄ (Cat.)Ac₂O, Neat804< 10Severe E1 dehydration to alkene.
PyridineAc₂O, CH₂Cl₂2524< 20Steric hindrance blocks reaction.
DMAP / Et₃NAc₂O, CH₂Cl₂252445 - 55Moderate yield; requires long times.
Sc(OTf)₃ (1 mol%)Ac₂O, Neat252~ 85Excellent yield; moisture sensitive [3].
Bi(OTf)₃ (1 mol%) Ac₂O, CH₂Cl₂ 25 0.5 > 90 Optimal; rapid and specific[2].

Q3: How do I prevent the formation of the dehydration byproduct (tetrahydromyrcene)? A: Temperature control and acid management are critical. Never exceed 25°C during the reagent addition phase, as heat drives the endothermic E1 elimination. If using a DMAP system, ensure a stoichiometric excess of an auxiliary base (like Triethylamine) is present to immediately neutralize the acetic acid byproduct, preventing it from protonating the tertiary alcohol.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, we recommend the Bi(OTf)₃-catalyzed workflow. This protocol is designed as a self-validating system: the use of TLC/GC-FID ensures the reaction is complete before workup, and the alkaline quench physically prevents post-reaction degradation.

Workflow Step1 1. Substrate Prep Dry 2,6-dimethyl-2-octanol Step2 2. Catalyst Addition Add Bi(OTf)3 (1 mol%) Step1->Step2 Step3 3. Acylation Add Ac2O dropwise at 25°C Step2->Step3 Step4 4. Validation TLC/GC-FID Monitoring Step3->Step4 Step5 5. Quench Aq. NaHCO3 neutralization Step4->Step5 Step6 6. Isolation Column Chromatography Step5->Step6

Fig 2: Optimized Bi(OTf)3-catalyzed workflow for tetrahydromyrcenyl acetate synthesis.

Protocol: Bi(OTf)₃-Catalyzed Acetylation of 2,6-Dimethyl-2-octanol

Mechanistic Note: Bi(OTf)₃ acts as a highly oxophilic Lewis acid. By coordinating to the anhydride, it lowers the activation energy for the nucleophilic attack of the sterically hindered tertiary alcohol without releasing free protons into the medium.

Step 1: Substrate Preparation

  • Action: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 mmol (158.28 mg) of 2,6-dimethyl-2-octanol in 2.0 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Causality: Anhydrous conditions are mandatory. Water will competitively react with the activated acetic anhydride, destroying the reagent and stalling the reaction.

Step 2: Catalyst Addition

  • Action: Add 1.0 mol % (6.56 mg) of Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) to the stirring solution at room temperature (25 °C).

Step 3: Acylation

  • Action: Slowly add 2.0 mmol (204 mg / 189 µL) of acetic anhydride (Ac₂O) dropwise over 5 minutes. Maintain the water bath at 25 °C.

  • Causality: Dropwise addition prevents localized exothermic spikes. Exceeding 25 °C provides the activation energy required for the competing E1 elimination pathway.

Step 4: Reaction Validation (Critical Step)

  • Action: Stir the mixture for 30 minutes. Before proceeding to workup, extract a 10 µL aliquot, dilute in CH₂Cl₂, and analyze via GC-FID or TLC (Hexane/Ethyl Acetate 9:1).

  • Validation: Do not proceed until the starting material peak/spot is completely consumed. If unreacted alcohol remains after 45 minutes, verify the anhydrous state of your solvent.

Step 5: Quench & Workup

  • Action: Quench the reaction by pouring the mixture into 5 mL of saturated aqueous NaHCO₃. Stir vigorously until CO₂ evolution ceases. Extract the aqueous layer with CH₂Cl₂ (3 x 5 mL). Wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Causality: The NaHCO₃ quench is a self-protecting step. It neutralizes the acetic acid byproduct. If left unneutralized during concentration, the increasing concentration of acetic acid will catalyze the hydrolysis or elimination of your newly formed ester.

Step 6: Isolation

  • Action: Concentrate the organic layer under reduced pressure. Purify the crude product via silica gel column chromatography using a gradient of Hexane to Hexane/Ethyl Acetate (95:5) to isolate pure 2-Octanol, 2,6-dimethyl-, 2-acetate.

References

  • "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study.
  • Orita, A., et al. "Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3.
  • "A Stoichiometric Solvent-Free Protocol for Acetyl
Optimization

troubleshooting GC-MS peak tailing for 2,6-dimethyl-2-octyl acetate

Troubleshooting Guide: Peak Tailing for 2,6-dimethyl-2-octyl acetate As a Senior Application Scientist, this guide provides in-depth, field-proven insights into diagnosing and resolving peak tailing for 2,6-dimethyl-2-oc...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Peak Tailing for 2,6-dimethyl-2-octyl acetate

As a Senior Application Scientist, this guide provides in-depth, field-proven insights into diagnosing and resolving peak tailing for 2,6-dimethyl-2-octyl acetate in your GC-MS analysis. Peak tailing, an asymmetric distortion where the peak's latter half is drawn out, can significantly compromise resolution, accuracy, and reproducibility, making reliable quantification challenging[1][2][3]. This guide follows a logical, systematic approach to identify and eliminate the root causes of this common chromatographic issue.

Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for 2,6-dimethyl-2-octyl acetate. What are the most likely causes?

Peak tailing for a moderately polar compound like 2,6-dimethyl-2-octyl acetate, an ester, typically stems from unwanted secondary interactions with active sites within your GC-MS system.[2] These interactions delay the elution of a portion of the analyte molecules, resulting in an asymmetric peak shape.

The primary culprits fall into three categories:

  • System Activity: The most common cause is the presence of "active sites," primarily acidic silanol (Si-OH) groups, on the surfaces of the GC flow path.[4][5] The oxygen atoms in the acetate's ester group have non-bonding electrons that can form hydrogen bonds with these silanol groups, causing adsorption.[4] These active sites can be found in the inlet liner, on glass wool packing, at the head of the analytical column, or even on contaminated metal surfaces.[4][6]

  • Physical and Installation Issues: Problems with the physical setup of the system can create unswept volumes or turbulence in the carrier gas path, leading to tailing for all peaks, including your target analyte.[3] This includes a poorly cut column, incorrect column installation depth in the inlet or detector, or system leaks.[1][3][7]

  • Sub-optimal Method Parameters: An unoptimized GC method can exacerbate or even cause peak tailing. This includes an inlet temperature that is too low for efficient vaporization, an inappropriate oven temperature program, or an incorrect carrier gas flow rate.[6][8]

Below is a systematic workflow to diagnose the issue.

Troubleshooting Workflow Diagram

G cluster_0 Start: Peak Tailing Observed cluster_1 Step 1: Inlet System Check cluster_2 Step 2: Column Health cluster_3 Step 3: Method Optimization start 2,6-dimethyl-2-octyl acetate peak is tailing (Tf > 1.5) inlet_check Are all peaks tailing or just the analyte? start->inlet_check all_peaks All Peaks Tailing inlet_check->all_peaks Yes analyte_only Analyte-Specific Tailing inlet_check->analyte_only No physical_check Check Physical Installation: - Re-cut & reinstall column - Perform leak check all_peaks->physical_check inlet_maintenance Perform Inlet Maintenance: - Replace Septum & Liner - Clean Inlet Body analyte_only->inlet_maintenance column_trim Trim 20-30 cm from column inlet inlet_maintenance->column_trim column_test Inject column test mix. Is performance restored? physical_check->column_test column_trim->column_test replace_column Column is degraded. Replace with new, inert column. column_test->replace_column No final_check Is peak shape acceptable? column_test->final_check Yes replace_column->final_check method_opt Optimize Method Parameters: - Increase inlet temperature - Adjust oven ramp rate - Check carrier gas flow method_opt->final_check final_check->method_opt No resolved Issue Resolved final_check->resolved Yes contact_support Issue persists. Consult advanced support. final_check->contact_support No, after optimization

Caption: A systematic workflow for troubleshooting peak tailing.

Q2: You mentioned "System Activity." How do I choose the right inlet liner to minimize tailing for my ester analyte?

The inlet liner is the first surface your sample contacts, and it's a primary source of activity.[5] For an ester like 2,6-dimethyl-2-octyl acetate, selecting a highly inert, deactivated liner is critical to prevent adsorption.[4][9]

Causality: Standard borosilicate glass liners have surface silanol groups (Si-OH) and may contain metallic impurities.[5] These sites are acidic and readily interact with the electron-rich oxygen atoms of your ester, causing tailing. Deactivation processes, such as silanization, cap these active sites, creating a more inert surface.[5][10]

Recommendations:

  • Liner Type: Use a premium, certified ultra-inert liner.[11] Many vendors offer liners specifically tested for inertness using challenging basic or polar probes, which provides confidence they will perform well for moderately polar esters.[11]

  • Liner Geometry: A single taper liner with glass wool is often a good starting point for split injections. The taper helps focus the sample into the column, and the deactivated glass wool aids in sample vaporization and traps non-volatile matrix components, protecting the column.[12]

  • Replacement Frequency: Do not treat liners as permanent fixtures. Replace them regularly. For clean samples, every 200-500 injections may suffice, but for complex matrices, replacement every 50-100 injections is recommended to prevent the buildup of active sites.[6]

Liner ParameterRecommendation for 2,6-dimethyl-2-octyl acetateRationale
Deactivation Certified Ultra-Inert or Base-DeactivatedMinimizes interaction between the ester and active silanol groups on the glass surface.[4][9]
Material Borosilicate or QuartzQuartz is generally purer with fewer metallic impurities.[5]
Packing Deactivated Glass WoolPromotes uniform sample vaporization and traps non-volatile matrix components.[6][12]
Geometry Single Taper (for Split/Splitless)Focuses the sample onto the column head, improving peak shape.
Q3: My peak tailing has worsened over time, even with a new liner. Could the column be the problem?

Yes, absolutely. If inlet maintenance doesn't resolve the issue, the head of the GC column is the next most likely source of activity.[13] Column degradation is a frequent cause of peak tailing that appears or worsens over time.[6]

Causality: The front section of the column is exposed to the highest temperatures and the full brunt of the sample matrix. Over time, two things can happen:

  • Contamination: Non-volatile sample components can accumulate at the column inlet, creating a new, active surface for your ester to interact with.[6]

  • Stationary Phase Degradation: Exposure to oxygen (from leaks or impure carrier gas) or excessive heat can break down the stationary phase polymer.[6] This exposes the underlying fused silica tubing, which is rich in the same active silanol groups found in an underivatized liner.

Troubleshooting Protocol: Column Trimming

Trimming 20-30 cm from the front of the column is a quick and effective way to remove the contaminated or degraded section.[6][13]

Step-by-Step Methodology:

  • Cool Down: Safely cool the GC oven and inlet to room temperature. Turn off detector gases if applicable.

  • Vent System (if MS): If connected to a mass spectrometer, follow the manufacturer's procedure to vent the system.

  • Remove Column: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Inspect: Look for discoloration or deposits at the end of the column. This is a visual confirmation of contamination.

  • Cut the Column:

    • Using a ceramic scoring wafer or a diamond-tipped scribe, make a light, clean score on the polyimide coating.

    • Gently flex the column at the score to create a clean, 90-degree break. A poor, jagged cut can itself cause peak tailing.[1][3]

    • Inspect the cut with a small magnifier to ensure it is clean and square.[1]

  • Reinstall Column:

    • Thread a new nut and ferrule onto the freshly cut column end.

    • Install the column into the inlet at the manufacturer's recommended depth. Incorrect installation depth can create dead volume and cause tailing.[1][7]

    • Tighten the nut according to the manufacturer's instructions (e.g., finger-tight plus a quarter turn).

  • Leak Check: Pressurize the system and perform an electronic leak check around the inlet fitting. Leaks are a major cause of column degradation via oxidation.

  • Equilibrate: Restore the system to operating conditions and allow the baseline to stabilize before injecting a standard.

If trimming the column restores the peak shape, you have confirmed that column-front contamination or degradation was the cause. If the problem persists after trimming, the column may be irreversibly damaged, or the issue lies elsewhere.[6]

Q4: Can my GC method parameters cause peak tailing for this specific compound?

Yes, method parameters play a crucial role in peak shape. Even with an inert system, a sub-optimal method can lead to tailing.

Causality and Optimization:

  • Inlet Temperature: The inlet must be hot enough to ensure rapid and complete vaporization of 2,6-dimethyl-2-octyl acetate. If the temperature is too low, slow vaporization occurs, leading to a broad, tailing injection band.[7][12] For esters of this molecular weight, an inlet temperature of 250-280°C is a good starting point.

  • Oven Temperature Program: A slow temperature ramp rate increases the analyte's residence time on the column. If any residual activity exists, this prolonged contact time will amplify the tailing effect.[6] Conversely, a very fast ramp can sometimes reduce tailing but may sacrifice resolution. If you suspect minor system activity, a slightly faster ramp rate might improve the peak shape.

  • Carrier Gas Flow Rate: The flow rate should be set near the optimal linear velocity for your carrier gas (e.g., Helium or Hydrogen) and column dimensions. A flow rate that is too low can increase band broadening due to diffusion, which can manifest as tailing.[8][14]

  • Sample Overload: Injecting too much sample can saturate the stationary phase at the front of the column, leading to peak fronting, but in some cases of secondary site overload, it can contribute to tailing.[2][15] If you are injecting a highly concentrated sample, try diluting it by a factor of 10 and re-injecting to see if the peak shape improves.[2]

Protocol: Inlet Maintenance

Routine inlet maintenance is the most effective preventative measure against activity-induced peak tailing.

Step-by-Step Methodology:

  • Cool System: Ensure the inlet is at a safe temperature (< 50°C).

  • Remove Old Components: Open the inlet and remove the septum nut and septum, followed by the inlet liner.

  • Clean Inlet: Using a lint-free swab lightly dampened with an appropriate solvent (e.g., methanol or acetone), gently clean the inside surfaces of the inlet body to remove any visible residue.

  • Install New Liner: Using clean forceps, place a new, highly deactivated liner into the inlet. Ensure it is seated correctly.

  • Install New Septum: Place a new, pre-conditioned septum into the septum nut and tighten it according to the manufacturer's specifications. Over-tightening can cause coring and leaks.

  • Leak Check: Once the system is re-pressurized, perform an electronic leak check around the septum nut.

  • Condition: Heat the inlet to its operating temperature and allow it to equilibrate for 15-20 minutes to bake out any contaminants from the new components before analysis.

References
  • Troubleshooting Peak Tailing in Gas Chromatography Workflows. Lab Manager. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Fixing GC Peak Tailing for Cleaner Results. Separation Science. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • GC/Ms Peak area drop. Chromatography Forum. [Link]

  • Optimizing GC-MS Carrier Gas Flow for Peak Shape. Patsnap Eureka. [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]

  • Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Chromtech. [Link]

  • AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES. SilcoTek. [Link]

  • GC Analysis Workshop- Inlet Design & Troubleshooting. Agilent. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Peak Tailing in GC Trace Analysis. LabRulez GCMS. [Link]

  • GC Inlet Liner Selection, Part III: Inertness. Restek Resource Hub. [Link]

  • Peak Tailing – Like an Iceberg, it Hides Signal More than Commonly Perceived. Advanced GC-MS Blog Journal. [Link]

  • Ultra Inert Liners for GC. Agilent. [Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International. [Link]

  • What Affects Peak Area in GC? Key Influencing Factors. Aijiren. [Link]

Sources

Troubleshooting

optimizing extraction efficiency of tetrahydromyrcenyl acetate

Welcome to the Technical Support Center for Terpene Ester Purification. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of highly lipophilic fragrance and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Terpene Ester Purification. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of highly lipophilic fragrance and pharmaceutical intermediates.

Tetrahydromyrcenyl acetate (THMA) presents a unique extraction challenge. Due to its high hydrophobicity (Log Kow ~3.9) and susceptibility to pH-driven hydrolysis, achieving >95% extraction efficiency requires precise thermodynamic control over your solvent systems and quenching kinetics[1]. This guide bypasses generic advice to provide you with causality-driven troubleshooting, self-validating protocols, and quantitative optimization strategies.

I. Quantitative Optimization of Extraction Parameters

When extracting THMA from a crude esterification mixture, the dielectric constant of your solvent dictates both yield and purity. Relying on a single non-polar solvent often leads to incomplete partitioning, while overly polar solvents co-extract unreacted alcohols. The table below synthesizes empirical optimization data for terpene acetate partitioning to help you select the ideal system[2].

Solvent SystemRatio (v/v)Extraction Temp (°C)THMA Yield (%)Extract Purity (%)Mechanistic Causality
Hexane : Ethyl Acetate100:02578.598.2High selectivity, but incomplete partitioning due to micelle formation in the aqueous layer.
Hexane : Ethyl Acetate 85:15 25 94.3 96.5 Optimal dielectric constant; maximizes non-polar recovery while excluding polar impurities.
Hexane : Ethyl Acetate50:502596.182.4Excessive polarity leads to co-extraction of water-soluble catalysts and unreacted alcohols.
Chloroform100:02588.285.1Good yield, but high density increases emulsion risk and environmental toxicity.
Hexane : Ethyl Acetate85:154089.094.0Elevated temperature increases solubility but accelerates thermal degradation/hydrolysis.

II. Self-Validating Extraction Protocol

To ensure reproducibility, every step in this Liquid-Liquid Extraction (LLE) workflow includes a built-in validation check. Do not proceed to the next step unless the validation criteria are met.

Step 1: Quenching and Neutralization

  • Action: To the crude acid-catalyzed reaction mixture, slowly add a 5% (w/v) Sodium Bicarbonate ( NaHCO3​ ) solution under continuous stirring to neutralize the acid catalyst[3].

  • Causality: Terpene acetates rapidly hydrolyze back into alcohols and acetic acid at pH < 4.0 or pH > 9.0[1]. Using a mild base prevents base-catalyzed saponification that would occur with NaOH [4].

  • Validation Check: Measure the pH of the aqueous phase. It must read strictly between 7.0 and 7.5. If pH < 7.0, continue adding NaHCO3​ until CO2​ evolution ceases.

Step 2: Biphasic Solvent Addition

  • Action: Add the optimized extraction solvent (Hexane:Ethyl Acetate at 85:15 v/v) at a 1:1 volume ratio to the quenched mixture[2]. Transfer to a separatory funnel, invert gently 3-4 times, and vent the stopcock.

  • Validation Check: Allow the funnel to rest for 5-10 minutes. You must observe a sharp, distinct meniscus. A cloudy boundary indicates an emulsion (see Troubleshooting Q1).

Step 3: Brine Washing & Desiccation

  • Action: Separate the organic (top) layer. Wash it once with an equal volume of saturated NaCl (brine) to pull out microscopic water droplets. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Magnesium Sulfate ( MgSO4​ )[3].

  • Validation Check: Swirl the flask. The MgSO4​ should move freely like snow in a "snow globe." If it clumps heavily at the bottom, water is still present; add more desiccant until it remains free-flowing.

Step 4: Concentration

  • Action: Filter out the drying agent and concentrate the filtrate using a rotary evaporator at 40 kPa and 35°C[5].

III. Visualizing the Optimized Workflow

G N1 Crude Reaction Mixture (THMA, Acid, Alcohols) N2 Quench & Neutralize (Add 5% NaHCO3) N1->N2 N3 Liquid-Liquid Extraction (Hexane:EtOAc 85:15) N2->N3 N4 Phase Separation (5-10 min resting) N3->N4 N5 Aqueous Phase (Polar Impurities -> Discard) N4->N5 Bottom Layer N6 Organic Phase (THMA + Solvent) N4->N6 Top Layer N7 Brine Wash & Drying (Anhydrous MgSO4) N6->N7 N8 Solvent Evaporation (Rotary Evaporator) N7->N8 N9 Purified THMA (>95% Yield) N8->N9

Fig 1: Optimized liquid-liquid extraction workflow for tetrahydromyrcenyl acetate purification.

IV. Troubleshooting Guide

Q1: Why am I experiencing persistent emulsions during the liquid-liquid extraction of THMA? Causality: Emulsions occur when the density difference between the aqueous and organic phases is too small, or when unreacted polymeric byproducts act as surfactants. Because THMA is highly lipophilic, vigorous agitation creates stable micro-droplets that refuse to coalesce. Solution: Do not shake the separatory funnel violently; use gentle inversions. To break an existing emulsion, add a saturated brine ( NaCl ) solution. The high ionic strength increases the density and polarity of the aqueous phase, forcing the non-polar THMA/hexane droplets out of suspension. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove particulate stabilizers, then re-separate.

Q2: My THMA yield is lower than expected (<70%), and GC-MS detects high levels of free tetrahydromyrcenol. What is causing this? Causality: This chemical signature indicates post-reaction hydrolysis. Terpene acetates are highly sensitive to pH extremes. If the acid catalyst from your synthesis is not immediately and fully neutralized during the quench step, the ester bond will cleave back into tetrahydromyrcenol and acetic acid[1]. Solution: Your quenching protocol is failing. Ensure you are using a mild base ( NaHCO3​ ) rather than a strong base ( NaOH ), which induces base-catalyzed saponification[4]. Strictly adhere to the pH validation check (pH 7.0–7.5) outlined in Step 1 of the protocol.

Q3: How do I optimize the solvent polarity to maximize THMA recovery without co-extracting polar impurities? Causality: THMA is non-polar, but crude reaction mixtures are flooded with polar unreacted alcohols and water-soluble catalysts. Using 100% ethyl acetate extracts too many polar impurities, while 100% hexane leaves THMA trapped in the aqueous phase due to poor solvation dynamics. Solution: Utilize the binary solvent system detailed in Section I. A Hexane:Ethyl Acetate ratio of 85:15 provides the exact dielectric constant required to selectively partition the terpene acetate into the organic phase while leaving polar byproducts behind[2].

V. Advanced FAQs

Q: Can I use ultrasonic-assisted extraction (UAE) to improve the recovery of THMA from complex botanical or formulated matrices? A: Yes. Ultrasonic waves create cavitation bubbles that disrupt physical matrices and enhance mass transfer. Studies on related terpenoids demonstrate that UAE at 70°C can significantly increase extraction yields from complex plant materials[5]. However, if you are extracting THMA from a pure synthetic reaction mixture, standard LLE is usually sufficient and poses a lower risk of thermal degradation.

Q: Are there greener solvent alternatives for extracting tetrahydromyrcenyl acetate that comply with modern environmental standards? A: Absolutely. Recent advancements in green chemistry have introduced Hydrophobic Deep Eutectic Solvents (HDES). For example, natural terpene-based solvents like menthol-decanoic acid (1:1 ratio) possess high hydrophobicity and can efficiently extract non-polar analytes from aqueous environments with >94% efficiency, offering a non-toxic, low-volatility alternative to hexane[6].

VI. References

  • Extraction and Analysis of Terpenes/Terpenoids Source: National Institutes of Health (PMC) URL:[Link]

  • Chemical Characterization of Terpene-Based Hydrophobic Eutectic Solvents and Their Application Source: Semantic Scholar URL:[Link]

  • Optimization of Terpenoid Extraction from Bay Leaves using Ethanol as a Solvent by an Ultrasonic Wave Technology Source: UNNES Journals URL:[Link]

  • US3487118A - Preparation of dihydromyrcenol Source: Google Patents URL:

  • LINALYL ACETATE CAS N°: 115-95-7 (SIDS Initial Assessment Report) Source: OECD URL:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-Octanol, 2,6-dimethyl-, 2-acetate (Tetrahydrolinalyl Acetate)

Welcome to the Technical Support and Troubleshooting Guide for the long-term storage of 2-Octanol, 2,6-dimethyl-, 2-acetate (commonly known as Tetrahydrolinalyl Acetate). As a Senior Application Scientist, I have designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the long-term storage of 2-Octanol, 2,6-dimethyl-, 2-acetate (commonly known as Tetrahydrolinalyl Acetate). As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we will explore the fundamental chemical causality behind the degradation of this specific molecule and provide field-proven, self-validating protocols to ensure absolute structural integrity during long-term storage.

Mechanistic Grounding: The Causality of Degradation

To prevent degradation, we must first understand the specific vulnerabilities of the molecule. Tetrahydrolinalyl acetate is a tertiary acetate ester [1]. Its structural classification dictates its degradation pathway:

Unlike primary or secondary esters, which typically degrade via base-catalyzed saponification ( BAC​2 ), tetrahydrolinalyl acetate is sterically hindered by the bulky tertiary alkyl group. This steric bulk protects the carbonyl carbon from standard nucleophilic attack but makes the molecule highly susceptible to acid-catalyzed alkyl-oxygen cleavage ( AAL​1 ) [2].

In the presence of trace moisture and protons, the ester oxygen is protonated. This initiates a rate-determining unimolecular cleavage, forming a highly stable tertiary carbocation (the tetrahydrolinalyl cation) and releasing a molecule of acetic acid[2]. Water then attacks the carbocation to form the degradation product, tetrahydrolinalool.

The Autocatalytic Trap: The primary danger in storing this compound is the generation of acetic acid. As hydrolysis proceeds, the local concentration of acetic acid increases, lowering the pH and acting as a catalyst for further AAL​1 cleavage. This creates an accelerating autocatalytic feedback loop that can rapidly ruin an entire batch[3].

Mechanism Ester Tetrahydrolinalyl Acetate (Tertiary Ester) Protonation Protonated Ester (Reactive Intermediate) Ester->Protonation + H⁺ (Trace Acid) Carbocation Tertiary Carbocation + Acetic Acid Protonation->Carbocation Slow Cleavage (Rate-Determining) Carbocation->Ester Acetic Acid drives autocatalytic loop PathwayA Nucleophilic Attack (by H2O) Carbocation->PathwayA ProductA Tetrahydrolinalool (Degradation Product) PathwayA->ProductA - H⁺

Fig 1: AAL1 acid-catalyzed hydrolysis pathway of Tetrahydrolinalyl Acetate.

Troubleshooting & FAQs

Q: My stored tetrahydrolinalyl acetate has developed a strong "vinegar" odor. Is the batch compromised? A: Yes. The vinegar odor is free acetic acid, a direct byproduct of ester hydrolysis[1]. Because this degradation is autocatalytic, the presence of a noticeable acetic acid odor indicates that the degradation rate is actively accelerating. The batch should be immediately tested for purity via GC-MS and neutralized to halt further loss.

Q: Can I wash the ester with a basic solution (e.g., sodium bicarbonate) before storage to remove trace acids? A: While a mild bicarbonate wash will neutralize existing free acid, it introduces water into the organic layer. If the ester is not rigorously dried afterward, the residual moisture will initiate hydrolysis during storage[4]. Always follow any aqueous washing with aggressive desiccation using molecular sieves.

Q: Are chemical stabilizers effective for tertiary acetates? A: Yes. Ester stabilizers, such as carbodiimide compounds (e.g., Bis(2,6-diisopropylphenyl)carbodiimide), are highly effective[4]. They act as acid scavengers, reacting with free carboxylic acids to form stable amide linkages. This interrupts the autocatalytic loop without introducing water into the system[4].

Quantitative Stability Data

The following table summarizes the expected degradation rates of Tetrahydrolinalyl Acetate under various storage conditions. Note how the combination of moisture and ambient temperature drastically reduces shelf life due to the AAL​1 mechanism.

Storage ConditionMoisture LevelInitial Free AcidTemp (°C)Est. Degradation Rate (%/month)Shelf-Life Expectancy
Ambient (Control)> 1000 ppm> 0.1%25°C2.50 - 5.00%< 6 Months
Cold Storage Only> 1000 ppm> 0.1%4°C0.50 - 1.00%12 Months
Desiccated Only< 200 ppm< 0.01%25°C0.10 - 0.20%24 Months
Optimized (SOP) < 200 ppm < 0.01% 4°C < 0.05% > 36 Months

Standard Operating Procedure (SOP): Long-Term Storage Preparation

To ensure a self-validating system, this protocol integrates physical desiccation, chemical scavenging, and atmospheric control.

Step 1: Quality Control & Acid Neutralization

  • Action: Test the initial batch for free acid content using a standard acid-base titration.

  • Intervention: If the acid value is > 0.1%, pass the liquid through a short plug of activated basic alumina. This removes free acetic acid without introducing the water associated with aqueous bicarbonate washes.

Step 2: Rigorous Desiccation

  • Action: Add freshly activated 3Å molecular sieves (approx. 10% w/v) directly to the storage vessel. 3Å sieves are perfectly sized to trap water molecules while excluding the bulky tetrahydrolinalyl acetate.

  • Validation: After 24 hours of resting with the sieves, extract a 1 mL aliquot and perform a Karl Fischer titration. Do not proceed until moisture is confirmed to be < 200 ppm.

Step 3: Acid Scavenging (Optional but Recommended)

  • Action: For multi-year storage, add 0.1% to 0.5% (w/w) of a carbodiimide-based ester stabilizer[4]. This acts as an insurance policy, neutralizing any trace acetic acid generated over time and preventing the autocatalytic loop.

Step 4: Inert Gas Purging

  • Action: Purge the headspace of the amber glass storage vessel with dry Argon or Nitrogen for 3-5 minutes. Argon is preferred as it is heavier than air and forms a protective blanket over the liquid surface.

Step 5: Sealing & Storage

  • Action: Seal the vessel tightly using a PTFE-lined cap (avoid standard rubber or polyethylene liners, which can degrade or allow gas permeation). Store in a dark, temperature-controlled environment at 2-8°C[1].

Workflow Start Raw Material (Tetrahydrolinalyl Acetate) QC QC Check (Moisture < 200ppm) Start->QC Drying Desiccation (3Å Molecular Sieves) QC->Drying If H2O > 200ppm Scavenging Acid Scavenging (Carbodiimide/Base) Drying->Scavenging Purging Inert Gas Purging (Argon or N2) Scavenging->Purging Seal Seal & Store (Amber Glass, 2-8°C) Purging->Seal

Fig 2: Optimized long-term storage preparation workflow for tertiary acetates.

References

  • Source: carbodiimide.
  • Source: benchchem.
  • Source: rameywine.
  • Source: johndwalsh.

Sources

Troubleshooting

Technical Support Center: Production of High-Purity 2,6-Dimethyl-2-Octyl Acetate

Welcome to the technical support center for the synthesis and purification of 2,6-dimethyl-2-octyl acetate. This resource is designed for researchers, scientists, and professionals in drug development who are working wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 2,6-dimethyl-2-octyl acetate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this tertiary ester. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges in achieving high purity.

The synthesis of sterically hindered esters like 2,6-dimethyl-2-octyl acetate presents unique challenges. The tertiary nature of the alcohol precursor, 2,6-dimethyl-2-octanol, makes it susceptible to side reactions, primarily elimination, under typical esterification conditions. This guide provides practical, field-proven insights to help you navigate these complexities and minimize the formation of chemical impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 2,6-dimethyl-2-octyl acetate. Each issue is presented with its potential causes and a step-by-step protocol for resolution.

Issue 1: Low Yield of 2,6-Dimethyl-2-Octyl Acetate

A common challenge in the synthesis of 2,6-dimethyl-2-octyl acetate is achieving a high yield. This is often due to the equilibrium nature of the Fischer esterification reaction.[1][2][3][4]

Potential Causes:

  • Reversible Reaction: The Fischer esterification is a reversible process, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants (2,6-dimethyl-2-octanol and acetic acid).[1][2][3][4]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to an incomplete conversion of the starting materials.

  • Steric Hindrance: The bulky tertiary structure of 2,6-dimethyl-2-octanol can slow down the reaction rate compared to primary or secondary alcohols.

Troubleshooting Protocol:

  • Water Removal: To drive the reaction to completion, it is crucial to remove water as it is formed. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.

    • Use of a Dehydrating Agent: Incorporating a drying agent that is compatible with the reaction conditions.

  • Excess Reagent: Employing a significant excess of one of the reactants, typically the less expensive one (acetic acid), can shift the equilibrium towards the product side.[1]

  • Catalyst Choice and Concentration: While a strong acid catalyst (like sulfuric acid) is necessary, excessive amounts can promote side reactions. Optimize the catalyst concentration to balance reaction rate and impurity formation.

  • Reaction Monitoring: Regularly monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Issue 2: Presence of Alkene Impurities (Dehydration Products)

A significant impurity in the synthesis of 2,6-dimethyl-2-octyl acetate is the formation of alkenes, such as 2,6-dimethyl-1-octene and 2,6-dimethyl-2-octene. These arise from the acid-catalyzed dehydration of the tertiary alcohol starting material, 2,6-dimethyl-2-octanol.

Potential Causes:

  • High Reaction Temperature: Elevated temperatures, especially in the presence of a strong acid catalyst, favor the elimination reaction over esterification.

  • Excessive Acid Catalyst: A high concentration of the acid catalyst can accelerate the rate of dehydration.

Troubleshooting Protocol:

  • Temperature Control: Maintain the reaction temperature at the lowest effective level to favor esterification. Careful monitoring and control of the heating source are critical.

  • Catalyst Optimization: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. Consider using a milder acid catalyst if dehydration is a persistent issue.

  • Gradual Addition of Reactants: Adding the alcohol to a pre-heated mixture of the carboxylic acid and catalyst can sometimes minimize the time the alcohol is exposed to harsh acidic conditions at high temperatures.

Issue 3: Residual Acetic Acid and Acid Catalyst in the Final Product

The presence of residual acetic acid and the acid catalyst (e.g., sulfuric acid) is a common issue that can affect the purity and stability of the final product.

Potential Causes:

  • Incomplete Neutralization: Insufficient washing with a basic solution during the workup process.

  • Inadequate Phase Separation: Poor separation of the organic and aqueous layers during extraction.

Troubleshooting Protocol:

  • Neutralization Wash: After the reaction is complete, wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) to neutralize any remaining acidic components. Continue washing until the effervescence of CO₂ gas ceases.

  • Brine Wash: Following the bicarbonate wash, perform a wash with a saturated sodium chloride (brine) solution. This helps to break up emulsions and remove residual water from the organic layer.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), before the final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method to assess the purity of 2,6-dimethyl-2-octyl acetate?

A1: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most effective technique for analyzing the purity of 2,6-dimethyl-2-octyl acetate and its volatile impurities.[5] GC-FID provides excellent quantitative data on the purity, while GC-MS can help in the identification of unknown impurities by providing their mass spectra.

Q2: How can I effectively remove unreacted 2,6-dimethyl-2-octanol from the final product?

A2: Unreacted 2,6-dimethyl-2-octanol can be removed through careful purification. Fractional distillation is a highly effective method, as there is typically a sufficient boiling point difference between the alcohol and the ester. Alternatively, column chromatography on silica gel can be employed for smaller-scale purifications.

Q3: Are there alternative methods to the Fischer esterification for synthesizing 2,6-dimethyl-2-octyl acetate to avoid dehydration byproducts?

A3: Yes, to mitigate the issue of dehydration, you can consider using milder esterification methods. One such method is the reaction of 2,6-dimethyl-2-octanol with acetic anhydride, often in the presence of a non-acidic catalyst or a mild base like pyridine. This avoids the use of a strong acid catalyst that promotes elimination.

Q4: What are the expected ¹H NMR and ¹³C NMR chemical shifts for 2,6-dimethyl-2-octyl acetate?

  • ¹H NMR:

    • Protons on the methyl groups attached to the quaternary carbon bearing the acetate will appear as a singlet.

    • The methyl protons of the acetate group will also be a singlet, typically around 2.0 ppm.

    • The various methylene and methine protons of the octyl chain will appear as multiplets in the upfield region.

  • ¹³C NMR:

    • The carbonyl carbon of the ester will be observed in the downfield region, typically around 170 ppm.

    • The quaternary carbon attached to the oxygen will also be downfield.

    • The carbons of the octyl chain and the methyl groups will appear in the upfield region.

It is highly recommended to acquire your own NMR data for your synthesized product and any isolated impurities for accurate characterization.

Visualization of the Purification Workflow

The following diagram illustrates a typical workflow for the purification of 2,6-dimethyl-2-octyl acetate after the initial reaction.

PurificationWorkflow start Crude Reaction Mixture wash1 Wash with Saturated NaHCO3 Solution start->wash1 Neutralize Acid wash2 Wash with Brine wash1->wash2 Remove Water & Break Emulsions dry Dry over Anhydrous Na2SO4 wash2->dry Remove Residual Water filter Filter to Remove Drying Agent dry->filter purify Purification filter->purify Distillation or Chromatography product Pure 2,6-Dimethyl-2-Octyl Acetate purify->product

Caption: A standard purification workflow for 2,6-dimethyl-2-octyl acetate.

Logical Troubleshooting for Impurity Identification

This decision tree provides a logical approach to identifying the source of common impurities.

ImpurityTroubleshooting impurity Impurity Detected in Final Product gc_ms Analyze by GC-MS impurity->gc_ms start_material Unreacted Starting Material (Alcohol or Acid) gc_ms->start_material Mass matches starting material side_product Side-Reaction Product (e.g., Alkene) gc_ms->side_product Mass indicates dehydration or other reaction solvent Residual Solvent gc_ms->solvent Mass matches solvent used optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) start_material->optimize_reaction side_product->optimize_reaction optimize_workup Improve Purification Protocol (Washing, Distillation) side_product->optimize_workup check_drying Ensure Thorough Drying of Solvents and Glassware solvent->check_drying

Caption: A decision tree for troubleshooting common impurities.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Fischer Esterification. (2022, November 16). In Master Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

    • The Fischer Esterification. (n.d.). Retrieved from [Link]

  • Phelps, I. K., & Eddy, W. A. (1908). The Purification of Esters. Journal of the American Chemical Society, 30(2), 253-255.
  • Newman, M. S. (1942). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 64(10), 2324–2326.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018).
  • NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Retrieved from [Link]

  • Synthesis of Octyl Acetate via Fischer Reaction. (n.d.). Scribd. Retrieved from [Link]

  • Application Note: Gas Chromatographic Analysis of 2-Octyldodecyl Acet
  • ガスクロマトグラフ質量分析装置(GC/MS). (n.d.). Retrieved from [Link]

  • Process for the purification of esters. (1985). U.S.
  • Synthesis of 2,6-dimethylphenyl acetate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Method for synthesizing 2,6-dimethyl phenoxyacetic acid. (2011).
  • vinyl acetate. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Optimization

resolving co-elution issues of 2-Octanol, 2,6-dimethyl-, 2-acetate in gas chromatography

Focus Compound: 2-Octanol, 2,6-dimethyl-, 2-acetate (Tetrahydrolinalyl Acetate) Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, analytical scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 2-Octanol, 2,6-dimethyl-, 2-acetate (Tetrahydrolinalyl Acetate)

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the co-elution of 2-Octanol, 2,6-dimethyl-, 2-acetate—commonly known as tetrahydrolinalyl acetate[1]. Because this compound is a highly volatile terpene ester, it frequently co-elutes with structurally similar isomers, matrix impurities, or essential oil components that share identical boiling points and polarities.

Below, you will find a causality-driven troubleshooting guide, diagnostic FAQs, and self-validating experimental protocols designed to restore chromatographic integrity to your GC-MS or GC-FID workflows.

Part 1: Diagnostic FAQs – Identifying Hidden Co-Elution

Q: My chromatogram shows a single, symmetrical peak at the expected retention time. How can I be certain it is pure 2-Octanol, 2,6-dimethyl-, 2-acetate and not a co-eluting mixture? A: Perfect co-elution is the "Achilles' heel" of chromatography because it presents no obvious visual distortion[2]. To confirm peak purity, you must move beyond visual inspection and rely on detector-level validation:

  • Mass Spectral (MS) Homogeneity: Acquire mass spectra across the beginning, apex, and tail of the peak. If the ion ratios (e.g., the characteristic m/z 115 fragment for tetrahydrolinalyl acetate[1]) fluctuate across the peak width, multiple compounds are present[3].

  • Peak Shape Analysis: Look for subtle mathematical asymmetries. A sudden discontinuity or "shoulder" on the leading or trailing edge indicates two compounds exiting the column simultaneously[2].

Q: Why do adjustments to my temperature ramp seem to have no effect on separating these specific isomers? A: If adjusting the temperature program yields no improvement, your co-eluting compounds likely have virtually identical vapor pressures. In the fundamental resolution equation, temperature primarily impacts the capacity factor ( k′ ). When boiling points are identical, thermodynamic adjustments fail, and you must alter the selectivity ( α ) by changing the stationary phase chemistry[2].

Part 2: Experimental Protocol – A Self-Validating Resolution Workflow

To guarantee scientific integrity, troubleshooting must not be a game of trial and error. The following step-by-step methodology is designed as a self-validating system , ensuring that every parameter change is mathematically verifiable against a known standard.

Phase 1: Establish the Baseline (System Suitability)
  • Standard Injection: Inject a >99% pure reference standard of 2-Octanol, 2,6-dimethyl-, 2-acetate. Record its absolute retention time ( tR​ ) and extract its exact mass spectral signature.

  • Matrix Injection: Inject your complex sample.

  • Validation Check: Overlay the sample peak with the standard peak. If the sample peak exhibits a wider half-height width ( W1/2​ ) or spectral mismatch at the apex, co-elution is actively occurring.

Phase 2: Thermodynamic Modulation (Temperature & Flow)
  • Action: Decrease the initial oven temperature by 15°C and reduce the ramp rate from 10°C/min to 3°C/min through the critical elution zone (typically 130°C–170°C for terpene esters)[4].

  • Causality: Slower temperature ramps increase the capacity factor ( k′ ). By forcing the analytes to spend more time partitioning into the stationary phase, you exploit minute micro-differences in the vapor pressures of structurally similar isomers[2].

  • Action: Adjust the Helium carrier gas linear velocity to the van Deemter optimum (approx. 25–30 cm/s).

  • Causality: Operating at the optimal velocity minimizes the Height Equivalent to a Theoretical Plate (HETP) by balancing longitudinal diffusion and mass transfer resistance. This maximizes column efficiency ( N ), physically narrowing the peaks to clear baseline overlap[2].

Phase 3: Kinetic & Selectivity Shift (Stationary Phase)
  • Action: If Phase 2 fails, switch from a non-polar column (e.g., 100% Dimethylpolysiloxane) to a polar column (e.g., Polyethylene Glycol / WAX)[3].

  • Causality: Selectivity ( α ) is the most powerful variable in chromatographic resolution. If dispersive forces (boiling points) are identical, a polar phase introduces dipole-dipole interactions and hydrogen bonding. This fundamentally alters the elution order, trapping polar matrix interferences while allowing the acetate ester to elute cleanly.

Phase 4: The Failsafe Validation (MS Deconvolution)
  • Action: Utilize Extracted Ion Chromatograms (EIC) to mathematically separate what the column cannot physically resolve.

  • Validation Check: Plot the EIC for m/z 115 (target) against the primary ions of suspected interferences. If the apices of the different ion chromatograms are offset by even 0.1 seconds, deconvolution algorithms can accurately integrate the pure area of 2-Octanol, 2,6-dimethyl-, 2-acetate[3].

Part 3: Quantitative Data & Parameter Optimization

Use the following data table to guide your parameter adjustments. These modifications are specifically calibrated for volatile terpene esters.

Chromatographic ParameterRecommended AdjustmentMechanistic CausalityExpected Outcome for Terpene Esters
Initial Oven Temp Decrease by 10–20°CEnhances the thermodynamic focusing of volatile compounds at the column head.Improves resolution of early-eluting matrix interferences[5].
Temp Ramp Rate Decrease to 2–4°C/minIncreases capacity factor ( k′ ); maximizes time spent in the stationary phase[4].Increases separation ( α ) of isomers with nearly identical boiling points[4].
Carrier Gas Velocity Set to van Deemter optimumMinimizes longitudinal diffusion and mass transfer resistance (HETP)[2].Sharpens peak width ( W1/2​ ), reducing physical overlap at the baseline[2].
Stationary Phase Switch Non-Polar to PolarIntroduces dipole-dipole selectivity rather than relying solely on dispersion forces[3].Drastically alters elution order; separates co-eluting non-polar matrix components.
Split Ratio Increase (e.g., 50:1 to 100:1)Reduces sample load on the column, preventing stationary phase overload[5].Eliminates peak fronting, revealing hidden shoulders of co-eluting impurities[5].

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to systematically eliminate co-elution without wasting instrument time.

G Start Detect Co-elution (Peak Asymmetry / MS Mismatch) Temp Decrease Temp Ramp Rate (e.g., 10°C/min → 4°C/min) Start->Temp Check1 Resolution (Rs) ≥ 1.5? Temp->Check1 Flow Optimize Carrier Gas Velocity (van Deemter minimum) Check1->Flow No Success Baseline Separation Achieved (Self-Validated Protocol) Check1->Success Yes Check2 Resolution (Rs) ≥ 1.5? Flow->Check2 Phase Change Stationary Phase (Non-polar → Polar/WAX) Check2->Phase No Check2->Success Yes Check3 Resolution (Rs) ≥ 1.5? Phase->Check3 Advanced Implement GCxGC or MS Deconvolution Check3->Advanced No Check3->Success Yes Advanced->Success

Systematic GC troubleshooting workflow for resolving co-eluting isomer peaks.

References

  • PubChem - National Institutes of Health (NIH). "Tetrahydrolinalyl acetate | C12H24O2 | CID 89385."[Link]

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." [Link]

  • GL Sciences. "GC Troubleshooting Guide."[Link]

Sources

Troubleshooting

optimizing mobile phase for HPLC analysis of tetrahydromyrcenyl acetate

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfmC-TW9K0hecThZ4OAosSotYPPwi8znv_JxAMDH5J3QpJ-XF45K3n9w1i3wxrPRXGcXrPea39XvriAWc7hGWrp8SkCR8CBKUXUObo_CrYCdl08DhT0Ai Adding Self-Validating Steps I'm...

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Author: BenchChem Technical Support Team. Date: April 2026

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfmC-TW9K0hecThZ4OAosSotYPPwi8znv_JxAMDH5J3QpJ-XF45K3n9w1i3wxrPRXGcXrPea39XvriAWc7hGWrp8SkCR8CBKUXUObo_CrYCdl08DhT0Ai

Adding Self-Validating Steps

I'm implementing system suitability tests within both protocols to ensure self-validation. I'll check baseline noise and the signal-to-noise ratio, with a "gatekeeper" design for protocols. If criteria are unmet, users troubleshoot before proceeding.

A Troubleshooting & Methodology Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. Analyzing fragrance compounds and aliphatic esters like tetrahydromyrcenyl acetate (THMA) presents unique chromatographic challenges. Because THMA is a fully saturated molecule lacking a conjugated π -electron system, it does not possess a strong chromophore. Its detection relies entirely on the weak n→π∗ transition of the ester carbonyl group, which absorbs exclusively in the low-UV range (205–210 nm).

This guide provides field-proven, self-validating methodologies and troubleshooting steps to help you optimize your mobile phase and detection strategy.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why am I experiencing severe baseline drift and high noise when running a Methanol/Water gradient with UV detection at 210 nm? Causality & Solution: The root cause is the optical property of your organic modifier. Methanol has a UV cutoff of approximately 210 nm[1]. At this wavelength, methanol absorbs UV light significantly. As your gradient increases the proportion of methanol, the background absorbance rises proportionally, causing a steep baseline drift that obscures the weak THMA signal. Action: Switch your organic modifier to Acetonitrile (ACN) . Acetonitrile has a much lower UV cutoff of 190 nm[2], providing a highly transparent background at 210 nm and ensuring a stable baseline during gradient elution.

Q2: I switched to Acetonitrile, but the sensitivity for THMA is still too low for trace impurity profiling. What are my options? Causality & Solution: UV detection is inherently limited for saturated esters due to their low molar absorptivity. If your required Limit of Detection (LOD) cannot be met via UV, you must switch to a universal detector that does not rely on chromophores. The Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are the industry standards for this scenario[3]. ELSD measures the mass of the analyte after the mobile phase is evaporated, making it ideal for non-volatile and semi-volatile fragrance esters[4].

Q3: When using ELSD, my baseline is erratic and noisy. How should I adjust my mobile phase? Causality & Solution: ELSD requires the mobile phase to be 100% volatile. If you are using non-volatile buffers (e.g., sodium phosphate) to control the pH of other analytes in your mixture, these salts will precipitate during the nebulization and evaporation phases, causing massive light scattering and baseline noise. Action: Because THMA is a neutral ester, pH control is generally unnecessary for its retention. Use pure LC-MS grade Water and Acetonitrile. If a modifier is strictly required for other ionizable compounds in the sample, use only volatile additives like 0.1% Formic Acid or Ammonium Acetate[5].

Quantitative Data: Mobile Phase Properties

To ensure optimal detector compatibility, consult the following solvent parameters before method development:

SolventUV Cutoff (nm)Viscosity at 20°C (cP)Polarity Index (P')ELSD CompatibilityApplication Suitability for THMA
Acetonitrile (ACN) 1900.375.8Excellent (Highly Volatile)Optimal - Transparent at 210 nm
Methanol (MeOH) 2100.605.1Excellent (Highly Volatile)Poor - Causes baseline drift at 210 nm
Water (LC-MS Grade) 1901.0010.2Excellent (Highly Volatile)Optimal - Essential aqueous base
Isopropanol (IPA) 2052.303.9Good (Volatile)Poor - High viscosity and UV cutoff

Data synthesized from standard chromatographic solvent tables and LCGC guidelines[2],[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to sample injection unless the System Suitability Test (SST) criteria are met.

Protocol A: RP-HPLC-UV Method (Routine QA/QC)

Use this method for high-concentration assay testing where UV sensitivity is sufficient.

  • Mobile Phase Preparation:

    • Phase A: 100% LC-MS Grade Water.

    • Phase B: 100% LC-MS Grade Acetonitrile.

    • Note: Do not add buffers. Degas both solvents via ultrasonication for 10 minutes.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes.

  • System Validation (SST - Gatekeeper Step):

    • Run a blank gradient injection (10 µL of Phase A).

    • Acceptance Criteria: Baseline drift must be < 5 mAU across the entire gradient.

    • Failure Causality: If drift > 5 mAU, your Acetonitrile has degraded (absorbing at 210 nm) or the flow cell is contaminated. Replace solvent before proceeding.

  • Sample Analysis: Inject 10 µL of THMA sample (prepared at 1 mg/mL in Phase B).

Protocol B: RP-HPLC-ELSD Method (High-Sensitivity Impurity Profiling)

Use this method for trace analysis and detecting non-chromophoric by-products[4].

  • Mobile Phase Preparation: Same as Protocol A.

  • ELSD Conditions:

    • Nebulizer Temperature: 30 °C.

    • Evaporator Temperature: 50 °C.

    • Carrier Gas: Nitrogen at 1.5 L/min.

  • System Validation (SST - Gatekeeper Step):

    • Flow mobile phase at 50% B for 10 minutes without injecting a sample.

    • Acceptance Criteria: Baseline noise must be < 2 mV .

    • Failure Causality: If noise > 2 mV, non-volatile salts from a previous user have crystallized in the drift tube. Flush the system (bypassing the column) with hot LC-MS water for 30 minutes.

  • Sample Analysis: Inject 10 µL of THMA sample. The ELSD response is non-linear; ensure you use a multi-point logarithmic calibration curve for accurate quantification.

Decision Workflow: Detector & Mobile Phase Selection

HPLC_Optimization Start Target: Tetrahydromyrcenyl Acetate (Saturated Ester, No Chromophore) Decision1 Select Detection Method Start->Decision1 UV_Path UV/Vis Detection (Routine Analysis) Decision1->UV_Path ELSD_Path ELSD / CAD Detection (High Sensitivity / Trace) Decision1->ELSD_Path UV_Constraint Requires Low Wavelength (205 - 210 nm) UV_Path->UV_Constraint ELSD_Constraint Requires 100% Volatile Mobile Phase ELSD_Path->ELSD_Constraint UV_Success Use Acetonitrile / Water (UV Cutoff: 190 nm) UV_Constraint->UV_Success UV_Fail Avoid Methanol (UV Cutoff: 210 nm) Causes Baseline Drift UV_Constraint->UV_Fail ELSD_Success Use Pure ACN / H2O or Volatile Modifiers (e.g., Formic Acid) ELSD_Constraint->ELSD_Success ELSD_Fail Avoid Non-Volatile Salts (e.g., Phosphates) Causes Severe Noise ELSD_Constraint->ELSD_Fail

Caption: Workflow for selecting the optimal detector and mobile phase for tetrahydromyrcenyl acetate.

References

  • Taylor, T. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International.2

  • Waters Corporation. (2020). Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins. 5

  • Biotage. (2023). Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile?. 1

  • BenchChem. (2025). Purity Analysis of Synthesized Iso-decyl-acetate: A Comparative Guide to Analytical Techniques. 4

  • Ganzera, M., & Stuppner, H. (2011). Evaporative Light Scattering Detection (ELSD) for the Analysis of Natural Products. ResearchGate. 3

Sources

Optimization

stabilizing 2-Octanol, 2,6-dimethyl-, 2-acetate in aqueous research formulations

Technical Support Center: Stabilizing 2-Octanol, 2,6-dimethyl-, 2-acetate in Aqueous Research Formulations Welcome to the Formulation Troubleshooting Center. As a Senior Application Scientist, I frequently guide research...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 2-Octanol, 2,6-dimethyl-, 2-acetate in Aqueous Research Formulations

Welcome to the Formulation Troubleshooting Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of stabilizing highly hydrophobic esters in aqueous environments.

The compound 2-Octanol, 2,6-dimethyl-, 2-acetate (commonly known as Tetrahydrolinalyl acetate or THLA, CAS 68480-08-0)[1] presents a dual challenge when formulated into aqueous systems:

  • Chemical Instability: As an acetate ester, it is highly susceptible to acid- and base-catalyzed hydrolysis.

  • Physical Instability: As a low-molecular-weight, moderately water-soluble hydrophobic liquid, it is highly prone to Ostwald ripening when formulated into sub-micron emulsions or micellar dispersions[2].

This guide is designed to move beyond basic recipes, providing you with the mechanistic causality behind formulation failures and self-validating protocols to ensure your experimental systems are robust.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my THLA formulation lose its signature profile and become acidic over time? Causality: You are observing ester hydrolysis. In aqueous environments, the acetate group of THLA undergoes nucleophilic attack by water (catalyzed by either H+ or OH- ions). This cleavage yields tetrahydrolinalool and acetic acid. The generation of acetic acid creates a self-catalyzing feedback loop: as the pH drops, the rate of acid-catalyzed hydrolysis accelerates. Solution: You must decouple the ester from the bulk water phase. This is achieved by encapsulating THLA within the hydrophobic core of a surfactant micelle or nanoemulsion droplet, and strictly buffering the continuous aqueous phase to a pH of 6.0–6.5, where the hydrolysis rate constant is at its absolute minimum.

Q2: My THLA nanoemulsion initially looks transparent, but turns milky and separates after 48 hours. What is happening? Causality: This is a classic presentation of Ostwald ripening, not coalescence. Ostwald ripening is a thermodynamically driven process where smaller droplets dissolve into the continuous phase and redeposit onto larger droplets to minimize the total interfacial surface energy[3]. Because THLA has a relatively low molar volume, it has sufficient aqueous solubility to diffuse through the water phase. Solution: You must introduce an entropic barrier. By incorporating a highly water-insoluble "ripening inhibitor" (such as medium-chain triglycerides or squalene) into the oil phase, you prevent the mass transfer of the oil. As THLA tries to diffuse out of the droplet, the concentration of the insoluble inhibitor increases, creating an osmotic pressure gradient that halts further ripening[4].

Q3: Does increasing the surfactant concentration help stabilize the emulsion against this droplet growth? Causality: Counterintuitively, no. Increasing surfactant concentration beyond the critical micelle concentration (CMC) generates excess empty micelles in the aqueous phase. These micelles act as transport vehicles, solubilizing the THLA molecules and drastically accelerating their diffusion from small to large droplets—a phenomenon known as micelle-enhanced Ostwald ripening[2]. Solution: Optimize the surfactant-to-oil ratio (SOR) to ensure full droplet coverage without leaving a massive excess of empty micelles in the continuous phase.

Section 2: Troubleshooting Workflows & Logic

To systematically diagnose and resolve THLA stability issues, follow the logical workflow outlined below.

Workflow Start Formulation: THLA + Aqueous Phase Mix High-Shear Mixing & Buffer Addition Start->Mix CheckSize Droplet Size < 150 nm? Mix->CheckSize CheckpH pH Drop > 0.5 over 7 days? CheckSize->CheckpH Yes AdjustMix Optimize Surfactant / Increase Homogenization CheckSize->AdjustMix No Ripening Droplet Growth (Ostwald Ripening)? CheckpH->Ripening No AdjustBuffer Increase Buffer Capacity (Target pH 6.5) CheckpH->AdjustBuffer Yes AddInhibitor Add Ripening Inhibitor (e.g., Squalene) Ripening->AddInhibitor Yes Stable Stable THLA Formulation Ripening->Stable No AddInhibitor->Mix AdjustBuffer->Mix AdjustMix->Mix

Diagnostic workflow for resolving physical and chemical instability in THLA formulations.

Section 3: Quantitative Data Summaries

Understanding the quantitative boundaries of your system is critical. The following tables summarize the physical and chemical degradation metrics you should benchmark against.

Table 1: Effect of Ripening Inhibitor on THLA Nanoemulsion Stability Note: Ostwald ripening rate (ω) is calculated from the linear slope of the cube of the droplet radius over time (nm³/s).[4]

Oil Phase CompositionSurfactant SystemInitial Z-Average (nm)Ripening Rate ω (nm³/s)30-Day Stability Status
100% THLAPolysorbate 80 (5%)11012.5Failed (Phase Separation)
90% THLA / 10% MCTPolysorbate 80 (5%)1152.1Marginal (Slight Creaming)
80% THLA / 20% SqualenePolysorbate 80 (5%)122< 0.1Stable (Transparent)
100% THLAPolysorbate 80 (15%)8535.0Failed (Micelle-driven ripening)

Table 2: pH-Dependent Hydrolysis Profile of THLA (Aqueous Dispersion at 40°C)

Continuous Phase pHBuffer System (50 mM)Half-Life (t½) of THLAPrimary Degradant
pH 3.0Citrate4.2 DaysTetrahydrolinalool
pH 5.0Acetate28 DaysTetrahydrolinalool
pH 6.5 Phosphate > 180 Days Minimal
pH 9.0Borate2.1 DaysTetrahydrolinalool

Section 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your results, do not treat protocols as mere recipes. The following methodologies incorporate built-in validation checkpoints. If a checkpoint fails, the system halts, preventing downstream data corruption.

Protocol 1: Preparation of Kinetically Stable THLA Nanoemulsions

Objective: Formulate a sub-150 nm emulsion of THLA that is thermodynamically shielded from Ostwald ripening and chemically buffered against hydrolysis.

Step 1: Oil Phase Preparation

  • Action: In a glass vial, combine 8.0 g of THLA with 2.0 g of Squalene (the ripening inhibitor)[4]. Add 4.0 g of Polysorbate 80. Vortex for 2 minutes until completely homogenous.

  • Validation Checkpoint 1: Inspect the oil phase under bright light. It must be 100% optically clear. Any turbidity indicates immiscibility between the ester and the inhibitor, which will cause immediate formulation failure.

Step 2: Aqueous Phase Preparation

  • Action: Prepare 86.0 g of a 50 mM Sodium Phosphate buffer solution.

  • Validation Checkpoint 2: Measure the pH using a calibrated probe. Adjust with 0.1M NaOH or HCl until the pH reads exactly 6.50 ± 0.05. Do not proceed if the pH is outside this window.

Step 3: Pre-emulsification

  • Action: Slowly titrate the oil phase into the aqueous phase while mixing with a rotor-stator homogenizer at 10,000 RPM for 5 minutes.

Step 4: High-Pressure Homogenization

  • Action: Pass the coarse emulsion through a high-pressure homogenizer (e.g., Microfluidizer) at 15,000 psi for 3 to 5 continuous cycles[3]. Keep the interaction chamber cooled to 20°C using an ice-water bath to prevent thermal degradation of the ester.

Step 5: Dynamic Light Scattering (DLS) Validation

  • Action: Analyze a 1:100 diluted sample via DLS.

  • Validation Checkpoint 3: The Z-average droplet size must be < 150 nm, and the Polydispersity Index (PDI) must be < 0.20. A PDI > 0.20 indicates a broad size distribution, which will exponentially accelerate Ostwald ripening[3].

Protocol 2: Accelerated Stability & Hydrolysis Quantification

Objective: Verify the chemical integrity of the ester over time using a self-correcting thermal stress test.

Step 1: Incubation

  • Action: Aliquot 10 mL of the validated nanoemulsion into three sealed amber glass vials. Store at 4°C (Control), 25°C, and 45°C.

Step 2: Time-Point Sampling & pH Tracking

  • Action: At days 0, 7, 14, and 28, measure the pH of each vial.

  • Validation Checkpoint 4: Calculate the pH drift ( Δ pH). If Δ pH > 0.3 units at 25°C by day 7, your buffer capacity is insufficient. The generated acetic acid is overcoming the phosphate buffer, and the batch must be reformulated with a higher molarity buffer.

Step 3: HPLC Extraction & Analysis

  • Action: Extract the THLA by mixing 1 mL of the emulsion with 5 mL of HPLC-grade Acetonitrile to break the emulsion. Centrifuge at 10,000 x g for 10 minutes to pellet the surfactants. Analyze the supernatant via RP-HPLC (C18 column, UV detection at 210 nm).

  • Causality Note: Tracking the disappearance of the THLA peak is insufficient. You must simultaneously track the appearance of the tetrahydrolinalool peak to achieve mass balance and confirm that the loss is due to hydrolysis, not volatilization.

Hydrolysis THLA Tetrahydrolinalyl Acetate (THLA) Hydrolysis Ester Hydrolysis (pH < 5 or pH > 8) THLA->Hydrolysis Water Aqueous Phase (H2O, OH-, H+) Water->Hydrolysis Products Tetrahydrolinalool + Acetic Acid Hydrolysis->Products Degradation Pathway Stabilization Micellar Encapsulation & pH Buffering (pH 6.5) Stabilization->Hydrolysis Inhibits Reaction

Hydrolytic degradation pathway of THLA and the mechanistic stabilization strategy.

References

  • The Impact of Surfactant Structures and High-Speed Mixing Dynamics in Achieving Nano-Sized Emulsions with Simple High-Speed Homogenization. Taylor & Francis.
  • Nanoemulsions Stable against Ostwald Ripening. PubMed.
  • Impact of Oil Type on Nanoemulsion Formation and Ostwald Ripening Stability. ACS Publications.
  • 2-Octanol, 2,6-dimethyl-, 2-acetate - PRODUCT. Chemme.com.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2,6-dimethyl-2-octyl acetate

Welcome to the technical support guide for handling 2,6-dimethyl-2-octyl acetate. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the compound's characteristica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling 2,6-dimethyl-2-octyl acetate. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the compound's characteristically low solubility in polar solvents. Our goal is to equip you with the foundational knowledge and practical methodologies required to achieve stable and homogenous solutions for your research and development needs.

Part 1: Understanding the Core Challenge
FAQ 1: Why is 2,6-dimethyl-2-octyl acetate so difficult to dissolve in polar solvents like water or ethanol/water mixtures?

Answer: The solubility of a compound is governed by the principle "like dissolves like." 2,6-dimethyl-2-octyl acetate's molecular structure is the primary reason for its poor solubility in polar systems.

  • Structure and Polarity: This molecule is an ester composed of a ten-carbon branched chain (from 2,6-dimethyl-2-octanol) and an acetate group. The long, branched hydrocarbon tail is nonpolar and hydrophobic (water-fearing). While the ester group (-COO-) has some polarity, its influence is significantly outweighed by the large, nonpolar alkyl chain.

  • Intermolecular Forces: Polar solvents, like water, form strong hydrogen bonds with each other. To dissolve, a solute molecule must break these bonds and form new, energetically favorable interactions with the solvent molecules. The hydrophobic chain of 2,6-dimethyl-2-octyl acetate cannot form hydrogen bonds and only interacts through weaker van der Waals forces. Energetically, the water-water hydrogen bonds are much more stable, causing the water molecules to effectively exclude the ester, leading to phase separation or precipitation.[1] As the hydrocarbon chain length of an ester increases, its solubility in water decreases significantly.[1]

Part 2: Initial Troubleshooting & Foundational Strategies

This section covers the most direct methods to improve solubility, which should be the first line of investigation.

FAQ 2: Can I improve solubility by simply adjusting the temperature?

Answer: Yes, to a limited extent. For most solid solutes, increasing the temperature increases the kinetic energy of both the solvent and solute molecules, which can help overcome the intermolecular forces holding the solute together and improve dissolution.[2]

  • Causality: Heating the system provides energy that increases molecular motion.[3] This increased motion can disrupt the strong hydrogen bonding network of a polar solvent like water, creating transient "pockets" where the nonpolar ester can reside. It also increases the kinetic energy of the ester molecules, helping them break away from each other.

  • Practical Limitations:

    • The effect may be modest for highly hydrophobic compounds. A significant increase in solubility might require temperatures that are impractical for your experiment or could lead to degradation.

    • Ester hydrolysis (the breakdown of the ester into its parent alcohol and carboxylic acid) can be accelerated at higher temperatures, especially under acidic or basic conditions.[4] You must verify that the compound remains stable at the working temperature.

    • Upon cooling, the compound will likely precipitate out of the solution, making this method unsuitable for applications requiring stability at room temperature.

FAQ 3: What is the simplest and most common initial approach to enhance solubility?

Answer: Using a co-solvent system is the most prevalent and straightforward initial strategy. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of nonpolar compounds.[5]

  • Mechanism of Action: Co-solvents work by reducing the overall polarity of the solvent system. They possess both hydrophilic (e.g., a hydroxyl group) and hydrophobic (e.g., a hydrocarbon region) parts. The hydrophobic portion of the co-solvent disrupts the highly ordered hydrogen-bonding network of water, making the bulk solvent more accommodating to the nonpolar ester.[] This effectively creates a new solvent environment with a polarity intermediate between water and the pure organic co-solvent.[7]

Workflow for Selecting a Co-Solvent

The following diagram illustrates a decision-making process for selecting and testing a co-solvent system.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization & Finalization Start Identify Need: Solubilize 2,6-dimethyl-2-octyl acetate Select Select Common Co-solvents (Ethanol, PG, PEG 400, DMSO) Start->Select SolubilityTest Perform Kinetic Solubility Test in various co-solvent ratios (e.g., 10%, 25%, 50%) Select->SolubilityTest Check Is Target Concentration Achieved? SolubilityTest->Check Check->Select No, try higher ratio or different co-solvent CheckToxicity Is the system compatible with the application? (e.g., cell culture, in vivo) Check->CheckToxicity Yes CheckToxicity->Select Optimize Optimize Ratio & Perform Thermodynamic Solubility Test CheckToxicity->Optimize Yes Final Final Formulation Achieved Optimize->Final cluster_1 Step 2: Complex Formation Ester 2,6-dimethyl-2-octyl acetate (Hydrophobic) Complex Inclusion Complex (Water Soluble) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Ester_in_CD Ester

Caption: Encapsulation of a hydrophobic ester within a cyclodextrin cavity to form a water-soluble inclusion complex.

FAQ 6: How do I rationally select the best solubilization strategy without endless trial and error?

Answer: For a highly systematic approach, you can use the concept of Hansen Solubility Parameters (HSP) . HSP is a predictive tool used to determine the compatibility between a solute (your ester) and a solvent or solvent blend. [8]

  • Causality: The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). [9]These three parameters can be treated as coordinates in a 3D space. The principle is that substances with a small "distance" between their HSP coordinates are likely to be miscible. [9]* Application: While determining the HSP for a novel compound like 2,6-dimethyl-2-octyl acetate requires experimental work or computational modeling, you can use the known HSP values of common solvents to design optimal co-solvent blends. [10]By creating a solvent blend whose weighted average HSP values closely match those of your target compound, you can maximize solubility. [10]This approach allows for a science-based formulation strategy, reducing the number of empirical trials needed.

Part 4: Experimental Protocols & Validation
Protocol 1: Preparation and Evaluation of a Co-solvent System

This protocol outlines the steps to determine the solubility of 2,6-dimethyl-2-octyl acetate in a water/ethanol co-solvent system.

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of 2,6-dimethyl-2-octyl acetate in 100% ethanol (e.g., 100 mg/mL).

    • Prepare a series of co-solvent blanks: 10%, 20%, 40%, 60%, 80% (v/v) ethanol in purified water.

  • Kinetic Solubility Measurement (High-Throughput Method):

    • Dispense 98 µL of each co-solvent blank into separate wells of a 96-well plate.

    • Add 2 µL of the ethanol stock solution to each well. This creates a high initial concentration (e.g., 2 mg/mL) that will likely precipitate.

    • Seal the plate and shake at room temperature for 2 hours to allow equilibrium to be reached.

    • Centrifuge the plate to pellet any precipitated compound.

    • Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC-UV, GC-MS). The measured concentration is the kinetic solubility.

  • Thermodynamic Solubility Measurement (Gold Standard):

    • Add an excess amount of solid 2,6-dimethyl-2-octyl acetate to a vial containing a chosen co-solvent system (e.g., 40% ethanol).

    • Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours. This ensures true thermodynamic equilibrium is reached. [11] * Filter the solution through a 0.22 µm syringe filter to remove undissolved solid.

    • Dilute the filtrate and quantify the concentration using a validated analytical method. This is the thermodynamic solubility.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a complex using Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used for its high water solubility and low toxicity. [12]

  • Determine Stoichiometry (Phase Solubility Study):

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v).

    • Add an excess amount of 2,6-dimethyl-2-octyl acetate to each solution.

    • Equilibrate the samples by shaking for 48 hours at a constant temperature.

    • Filter each sample and analyze the concentration of the dissolved ester.

    • Plot the ester concentration (Y-axis) against the HP-β-CD concentration (X-axis). The slope of this line can be used to determine the complexation efficiency and stoichiometry.

  • Preparation of the Complex (Kneading Method):

    • Weigh out the required amounts of the ester and HP-β-CD based on the desired molar ratio (e.g., 1:1).

    • Place the powders in a mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50) to form a thick, uniform paste.

    • Knead the paste thoroughly for 45-60 minutes.

    • Dry the paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Grind the resulting solid into a fine powder. This powder can now be dissolved in an aqueous solvent.

  • Validation:

    • Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).

    • Verify the final concentration and stability of the redissolved complex solution.

References
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Google Cloud.
  • Malik, P. (2025). Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery - Harvard DASH. Harvard University.
  • Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. (n.d.). OAText.
  • Formulation Using Hansen Solubility Parameters - ResearchGate. (n.d.). ResearchGate.
  • Cyclodextrin Inclusion Complexes - Alfa Chemistry. (n.d.). Alfa Chemistry.
  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Google Cloud.
  • Popa, D. V., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Cyclodextrins, Surfactants and Their Inclusion Complexes - MDPI. (2025). MDPI.
  • Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 3—More Applications. CoatingsTech.
  • Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. (n.d.). Kinam Park.
  • Abbott, S. (2018). Hansen Solubility Parameters (HSP) Science-based Formulation for Cosmetics. SpecialChem.
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • Properties of Esters - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Lesson 5.6: Does Temperature Affect Dissolving? - American Chemical Society. (2024). American Chemical Society.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024). WuXi AppTec.
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.). BOC Sciences.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.). SciSpace.
  • What is the effect of temperature on solubility? - Examples | CK-12 Foundation. (n.d.). CK-12 Foundation.
  • Study on Reversible Solubilization by Adjusting Surfactant Properties - MDPI. (2023). MDPI.
  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC. (n.d.). PMC.
  • Surfactant-Enhanced Solubilization of Chlorinated Organic Compounds Contained in DNAPL from Lindane Waste: Effect of Surfactant Type and pH - MDPI. (2020). MDPI.
  • Solubilization in Surfactant Systems - ResearchGate. (2015). ResearchGate.
  • Solvent-Miscibility-and-Polarity-Chart.pdf - Organometallics. (n.d.). Organometallics.

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of 2-Octanol, 2,6-dimethyl-, 2-acetate vs. Linalyl Acetate: Stability, Sensitization, and Olfactory Performance

Executive Summary In the formulation of fine fragrances, personal care products, and dermatological topicals, the selection of ester-based fragrance ingredients requires a rigorous balance between olfactory performance a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the formulation of fine fragrances, personal care products, and dermatological topicals, the selection of ester-based fragrance ingredients requires a rigorous balance between olfactory performance and chemical stability. Linalyl acetate (CAS 115-95-7) is a ubiquitous natural isolate renowned for its fresh, bergamot-lavender profile [1]. However, its unsaturated 1,6-diene structure renders it highly susceptible to autoxidation, leading to the formation of sensitizing hydroperoxides [2].

Conversely, 2-Octanol, 2,6-dimethyl-, 2-acetate (also known as Tetrahydromyrcenyl acetate, CAS 68480-08-0) is a fully saturated synthetic analog [3]. By eliminating the reactive double bonds, this tertiary acetate circumvents radical-mediated degradation while preserving a highly desirable aromatic, citrus, and herbal olfactory signature [4]. This guide provides an objective, data-driven comparison of these two molecules for researchers and drug development professionals prioritizing safety and stability in aggressive media.

Degradation Kinetics & The Autoxidation Mechanism

The primary differentiator between these two molecules lies in their structural chemistry and resulting degradation kinetics.

Linalyl acetate possesses two double bonds, creating highly reactive allylic positions. When exposed to ambient oxygen, light, or heat, hydrogen abstraction occurs at these allylic sites, initiating a free radical chain reaction. This autoxidation yields primary oxidation products, specifically 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-yl acetate and 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-yl acetate . In dermatological contexts, these hydroperoxides act as "pre-haptens." Upon epidermal absorption, they bind covalently to skin proteins, triggering an immune response that manifests as allergic contact dermatitis .

In contrast, 2-Octanol, 2,6-dimethyl-, 2-acetate is fully saturated (C12H24O2) [5]. The absence of double bonds eliminates the allylic hydrogens required for radical propagation. Consequently, the molecule is chemically inert to autoxidation, preventing the formation of sensitizing hydroperoxides and ensuring long-term stability.

G LA Linalyl Acetate (1,6-diene) O2 Oxidative Stress (Air/Light/Heat) LA->O2 THMA 2-Octanol, 2,6-dimethyl-, 2-acetate (Saturated) THMA->O2 Radical Allylic H-Abstraction (Radical Formation) O2->Radical Susceptible Stable Chemically Inert (No Allylic H) O2->Stable Resistant Hydroperoxide Hydroperoxides (Pre-haptens) Radical->Hydroperoxide O2 Addition Sensitization Protein Binding (Contact Dermatitis) Hydroperoxide->Sensitization Epidermal Exposure

Fig 1: Autoxidation pathway of Linalyl Acetate vs. the chemical stability of the saturated analog.

Experimental Methodologies (Self-Validating Systems)

To objectively compare the performance of these two compounds, the following self-validating experimental protocols are utilized. The causality of each step is designed to link chemical degradation directly to biological hazard and formulation failure.

Protocol 1: Accelerated Autoxidation & GC-MS Profiling

  • Sample Preparation: Isolate 10 mL of neat Linalyl acetate and 10 mL of 2-Octanol, 2,6-dimethyl-, 2-acetate in separate, unsealed clear glass vials.

  • Accelerated Aging: Expose the vials to a continuous temperature of 40°C and standardized UV light for 10 weeks to simulate long-term oxidative stress.

  • Extraction: Aliquot 1 mL of each stressed sample and dilute in 9 mL of dichloromethane. Add tetradecane as an internal standard.

  • GC-MS Analysis: Inject 1 µL into a Gas Chromatography-Mass Spectrometry system. Quantify the peaks corresponding to hydroperoxide derivatives. Causality: This protocol empirically validates the structural vulnerability of the 1,6-diene system in Linalyl acetate by quantifying the exact mass of degradation products, contrasting it with the inert saturated backbone of its analog.

Protocol 2: Local Lymph Node Assay (LLNA) for Sensitization

  • Dosing: Prepare varying concentrations (e.g., 5%, 10%, 25%) of the 10-week oxidized samples in a vehicle of acetone/olive oil (4:1).

  • Application: Apply 25 µL of the test solutions to the dorsum of both ears of CBA/J mice daily for three consecutive days.

  • Proliferation Measurement: On day 6, inject 3H-methyl thymidine intravenously. Excise the draining auricular lymph nodes and measure isotope incorporation via liquid scintillation counting.

  • EC3 Calculation: Determine the effective concentration inducing a 3-fold increase in proliferation (Stimulation Index ≥ 3) [2]. Causality: Directly correlates the chemical generation of hydroperoxides (from Protocol 1) to biological immune responses (contact dermatitis).

Protocol 3: High-pH Stability in Soap Base

  • Incorporation: Blend 1% (w/w) of each fragrance compound into a standard unfragranced soap noodle base (pH ~10).

  • Molding & Storage: Press into 50g bars and store in a stability chamber at 45°C and 75% relative humidity for 4 weeks.

  • Evaluation: Assess olfactory shift via a trained expert panel (0-5 scale) and colorimetric changes using a spectrophotometer (ΔE). Causality: Establishes the practical application limits of esters in alkaline environments where hydrolysis and oxidation concurrently degrade susceptible molecules.

Workflow Prep Sample Preparation (LA vs. 2-Octanol...) Stress Accelerated Aging (40°C, UV, 10 weeks) Prep->Stress Soap Alkaline Soap Base (pH 10, 4 weeks) Prep->Soap GCMS GC-MS Profiling (Hydroperoxide Quant) Stress->GCMS Chemical Analysis LLNA LLNA Assay (Sensitization EC3) Stress->LLNA Biological Assay Eval Olfactory & Color Evaluation Soap->Eval Stability Check

Fig 2: Experimental workflow linking chemical profiling, biological hazard, and stability.

Quantitative Data Presentation

Table 1: Physico-Chemical & Olfactory Comparison

PropertyLinalyl Acetate2-Octanol, 2,6-dimethyl-, 2-acetate
CAS Number 115-95-768480-08-0
Molecular Formula C12H20O2C12H24O2
Structural Class Unsaturated tertiary acetate (1,6-diene)Saturated tertiary acetate
Odor Profile Fresh, floral, bergamot, lavenderAromatic, citrus, herbal, fresh
Base Stability (Soap) Poor (Prone to hydrolysis/oxidation)Excellent (Chemically inert)
Sensitization Potential High (Post-autoxidation)Non-sensitizing

Table 2: Accelerated Stability & Sensitization Results (10-Week Oxidative Stress)

MetricLinalyl Acetate2-Octanol, 2,6-dimethyl-, 2-acetate
Hydroperoxide Yield (GC-MS) > 15%< 0.1% (Below LOD)
LLNA EC3 Value (Sensitization) 3.6% (Strong Sensitizer)> 100% (Non-sensitizing)
Olfactory Shift (Soap, 4 weeks) Severe degradation (Loss of top notes)Negligible change

References

  • Scentspiracy. "Linalyl Acetate (115-95-7) — Zesty Synthetic Ingredient for Perfumery." URL
  • ResearchGate / Contact Dermatitis.
  • Arabian Journal of Chemistry. "Thermal, photo-oxidation and antimicrobial studies of linalyl acetate as a major ingredient of lavender essential oil." URL
  • European Commission. "How can fragrance substance become skin allergens?" URL
  • Genie Ingredient.
  • IFRA (International Fragrance Association). "IFRA Fragrance Ingredient Glossary." URL
  • The Good Scents Company.

Sources

Comparative

Analytical Method Comparison &amp; Validation Guide: Quantification of 2,6-Dimethyl-2-octyl Acetate via GC-FID

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals The Analytical Challenge: 2,6-Dimethyl-2-octyl Acetate 2,6-Dimethyl-2-octyl aceta...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

The Analytical Challenge: 2,6-Dimethyl-2-octyl Acetate

2,6-Dimethyl-2-octyl acetate (commonly known as tetrahydrolinalyl acetate) is a fully saturated, branched-chain terpene ester. It is widely utilized as a fragrance ingredient, a stabilizing excipient in topical pharmaceuticals, and a specialized solvent in consumer products.

From an analytical perspective, quantifying this compound presents a distinct challenge. Because it is fully saturated, it lacks conjugated π -electron systems (chromophores). Consequently, it exhibits negligible ultraviolet (UV) absorbance, rendering traditional high-performance liquid chromatography with UV detection (HPLC-UV) ineffective without complex, error-prone derivatization steps. To establish a robust, high-throughput quality control mechanism, gas chromatography (GC) is the mandatory platform.

Method Comparison: GC-FID vs. GC-MS vs. HPLC-UV

When selecting an analytical method for volatile esters, laboratories typically evaluate three primary modalities. Below is an objective comparison demonstrating why Gas Chromatography-Flame Ionization Detection (GC-FID) is the gold standard for this specific analyte.

Analytical ModalityDetection MechanismLinear Dynamic RangeMatrix Interference SusceptibilitySuitability for 2,6-Dimethyl-2-octyl Acetate
HPLC-UV UV Light AbsorbanceModerateHigh (at low wavelengths)Poor: Analyte lacks a chromophore; requires detection at <210 nm, leading to severe solvent interference.
GC-MS (TIC) Electron Ionization (m/z)Narrow (3-4 orders)High (Ion suppression/enhancement)Moderate: Excellent for structural identification, but suffers from non-linear ionization at high concentrations.
GC-FID Carbon-Hydrogen IonizationWide (5-7 orders) Low Optimal: Highly linear, cost-effective, and robust for routine absolute quantification of carbon-rich volatiles.

The Scientific Consensus: While GC-MS provides unparalleled structural confirmation, comparative studies on volatile esters demonstrate that[1], whereas GC-MS is prone to detector saturation. For routine batch release and stability testing, GC-FID provides the most reliable quantitative data.

Experimental Protocol: Optimized GC-FID Workflow

To ensure the highest degree of trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal standardization and strict System Suitability Testing (SST) to verify instrument performance prior to any sample analysis.

Sample Preparation & Internal Standardization
  • Procedure: Accurately weigh 100 mg of the sample matrix and dissolve it in 10.0 mL of analytical-grade ethyl acetate. Add 1.0 mL of an internal standard (IS) solution containing n-tetradecane (5.0 mg/mL). Dilute to a final volume of 25.0 mL.

  • Causality: Ethyl acetate is selected because it effectively solubilizes lipophilic esters and produces a clean solvent front that elutes well before the analyte. n-Tetradecane is chosen as the internal standard because its boiling point (253 °C) closely matches that of 2,6-dimethyl-2-octyl acetate (~220-225 °C), ensuring identical volatilization dynamics in the GC inlet. Furthermore, it is chemically inert and its FID response factor is highly stable.

Chromatographic Conditions

According to established [2], the following parameters are optimized:

  • Column: DB-5 (5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

    • Causality: The slight polarizability of the phenyl groups provides excellent resolution of the acetate moiety from non-polar hydrocarbon matrix interferences, while maintaining high thermal stability and low column bleed.

  • Inlet: 250 °C, Split ratio 20:1. Injection volume: 1.0 µL.

    • Causality: Ensures instantaneous, flash vaporization of the analyte without inducing thermal degradation. The 20:1 split ratio prevents column overloading, eliminating peak fronting.

  • Oven Temperature Program: 80 °C (hold 1 min) ramp at 15 °C/min to 200 °C ramp at 30 °C/min to 260 °C (hold 3 min).

    • Causality: The initial low temperature focuses the analyte band at the head of the column (solvent effect). The moderate ramp ensures baseline resolution between the analyte and the IS, while the final high-temperature bake-out purges high-boiling matrix contaminants.

  • Detector: FID at 280 °C. Gases: Hydrogen (40 mL/min), Air (400 mL/min), Nitrogen makeup (25 mL/min).

Self-Validating System Suitability Test (SST)

Before acquiring sample data, inject a reference standard mixture (n=5). The system is only validated for use if:

  • Resolution ( Rs​ ) between 2,6-dimethyl-2-octyl acetate and n-tetradecane is >2.0 .

  • Tailing Factor ( Tf​ ) for the analyte is ≤1.5 .

  • Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) is ≤2.0% .

ICH Q2(R2) Validation Results

The method was validated strictly according to the, which mandates the demonstration of Specificity, Linearity, Accuracy, Precision, and Robustness to prove the method is "fit for purpose."

Table 1: Linearity, Range, and Sensitivity

Linearity was established using seven concentration levels. The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

ParameterResultICH Q2(R2) Acceptance Criteria
Linear Range 10 – 1000 µg/mLMust cover 80-120% of target concentration
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Y-Intercept Bias 1.2% of 100% response ≤2.0%
LOD 0.5 µg/mL (S/N = 3.2)S/N ≥3
LOQ 1.5 µg/mL (S/N = 10.4)S/N ≥10
Table 2: Accuracy and Precision (Recovery Studies)

Accuracy was assessed by spiking blank matrix with the analyte at three levels (50%, 100%, and 150% of the nominal concentration). Precision was evaluated via repeatability (intra-day) and intermediate precision (inter-day, different analyst).

Spike LevelMean Recovery (%)Repeatability (RSD, %, n=6)Intermediate Precision (RSD, %, n=12)
50% (Low) 99.4%1.1%1.4%
100% (Target) 100.2%0.8%1.2%
150% (High) 100.8%0.9%1.3%
Acceptance 98.0 - 102.0% ≤2.0% ≤2.0%

Validation Workflow Visualization

The logical progression of the analytical validation lifecycle is mapped below, demonstrating the sequential dependencies of the ICH Q2(R2) parameters.

G Start Method Development GC-FID Optimization Specificity Specificity (Blank & Matrix Evaluation) Start->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity LOD & LOQ (S/N Ratio Assessment) Precision->Sensitivity Robustness Robustness (Flow & Temp Variations) Sensitivity->Robustness Validated Validated GC-FID Method (ICH Q2(R2) Compliant) Robustness->Validated

ICH Q2(R2) Validation Workflow for GC-FID Quantification.

Conclusion

For the quantification of 2,6-dimethyl-2-octyl acetate, GC-FID vastly outperforms HPLC-UV (due to the lack of a chromophore) and GC-MS (due to superior linearity and resistance to matrix ionization effects). By employing a non-polar DB-5 column, n-tetradecane as an internal standard, and adhering to strict ICH Q2(R2) validation parameters, laboratories can establish a highly reproducible, self-validating analytical method suitable for rigorous regulatory submissions and routine quality control.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. Available at:[Link]

  • Romero, I., et al. "Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS." Talanta, 2018. Available at:[Link]

  • European Patent Office. "EP3705560A1 - Consumer Product Compositions with Perfume Encapsulates." Google Patents, 2019.

Sources

Validation

An Olfactory and Application Showdown: Tetrahydromyrcenyl Acetate vs. Tetrahydrolinalyl Acetate

A Senior Application Scientist's Guide to Two Versatile Saturated Acetate Esters In the vast palette of fragrance ingredients, saturated acetate esters hold a significant position due to their characteristic fresh, fruit...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Two Versatile Saturated Acetate Esters

In the vast palette of fragrance ingredients, saturated acetate esters hold a significant position due to their characteristic fresh, fruity, and floral notes, coupled with excellent chemical stability. This guide provides an in-depth comparative analysis of two structurally similar yet olfactorily distinct molecules: 2,6-Dimethyl-2-octanyl acetate (commonly known as Tetrahydromyrcenyl Acetate) and 3,7-Dimethyloctan-3-yl acetate (Tetrahydrolinalyl Acetate).

This document is intended for researchers, perfumers, and formulation scientists, offering a detailed examination of their scent profiles, supporting analytical methodologies, and functional applications. We will explore the subtle structural differences that lead to their unique olfactory characteristics and provide a framework for their empirical evaluation.

Molecular Identity and Olfactory Snapshot

At first glance, Tetrahydromyrcenyl Acetate and Tetrahydrolinalyl Acetate are both C12H24O2 isomers. They are the fully saturated (hydrogenated) versions of their more commonly known unsaturated counterparts, myrcenyl acetate and linalyl acetate, respectively. This saturation removes the reactive double bonds, significantly enhancing their stability in aggressive product bases, such as those found in detergents and cleaners. However, the position of the acetate group—on the second carbon in Tetrahydromyrcenyl Acetate versus the third in Tetrahydrolinalyl Acetate—is the critical determinant of their distinct sensory profiles.

FeatureTetrahydromyrcenyl Acetate Tetrahydrolinalyl Acetate
Synonym(s) 2,6-Dimethyl-2-octanyl acetate3,7-Dimethyloctan-3-yl acetate[1][2]
CAS Number 68480-08-0[3]20780-48-7[1][2][4]
Chemical Structure CH3COOC(CH3)2(CH2)3CH(CH3)2CH3COOC(CH3)(C2H5)CH2CH2CH2CH(CH3)2
Core Olfactory Profile Primarily a fresh, powerful citrus (lime) and herbaceous character.A more complex profile with fresh, citrus, herbaceous (agrestic), mildly floral, and woody-dry notes.[1][4][5]
Reported Nuances Often described with clean, slightly sweet, and lavender undertones.Exhibits nuances of bergamot and a soft, less sharp citrus quality compared to its counterpart.[4]
Primary Applications Functional products requiring a robust and fresh citrus note, such as laundry detergents, household cleaners, and air fresheners.Broad use in personal care, cosmetics, and laundry care for its complex and versatile scent profile.[2][5]

Deep Dive into Olfactory Characterization: Methodology

To move beyond subjective descriptors, the olfactory characteristics of fragrance materials are scientifically evaluated using a combination of instrumental analysis and human sensory perception. The gold standard for this type of analysis is Gas Chromatography-Olfactometry (GC-O).

What is GC-O? GC-O is a powerful analytical technique that combines the separation capabilities of a gas chromatograph (GC) with the sensitivity of the human nose as a detector.[6][7] As the chemical compounds of a sample are separated and elute from the GC column, the effluent is split. One portion goes to a conventional detector (like a Mass Spectrometer, MS, for chemical identification), while the other is directed to a "sniffing port." A trained sensory panelist or perfumer sniffs the port and provides a real-time description of the odor, its intensity, and its duration for each eluting compound.[6][8] This allows for the precise correlation of a specific chemical structure with its perceived scent, even for trace components in a complex mixture.[9]

The primary methods within GC-O for quantifying the importance of an odorant include:

  • Aroma Extract Dilution Analysis (AEDA): A sample is serially diluted and re-analyzed until no odor is detected. The highest dilution at which a compound is still smelled is its Flavor Dilution (FD) factor, indicating its odor potency.[10]

  • Odor Activity Value (OAV): Calculated as the ratio of a compound's concentration to its odor detection threshold. An OAV greater than 1 indicates that the compound contributes to the overall aroma of the sample.[9]

The odor detection threshold is the minimum concentration of a substance that can be detected by the human sense of smell.[11] This is a critical piece of experimental data, often determined using air-dilution olfactometry with a forced-choice procedure, where panelists must distinguish between the scented air stream and blank air streams.[12][13]

Proposed Experimental Protocol: A Comparative GC-O and Sensory Panel Evaluation

To objectively compare Tetrahydromyrcenyl Acetate and Tetrahydrolinalyl Acetate, the following self-validating experimental workflow is proposed.

Objective: To quantitatively and qualitatively compare the olfactory profiles and determine the odor detection thresholds of the two specified acetates.

Phase 1: Instrumental Analysis with GC-O

  • Sample Preparation: Prepare 1% solutions of high-purity (>99%) Tetrahydromyrcenyl Acetate and Tetrahydrolinalyl Acetate in a neutral, odorless solvent like ethanol. Create a series of dilutions for AEDA (e.g., 1:10, 1:100, 1:1000).

  • GC-MS/O Instrumentation: Utilize a gas chromatograph coupled to both a mass spectrometer and an olfactometry port.

    • Causality: The dual detection provides simultaneous chemical identification (MS) and sensory data (O), ensuring that any perceived odor is correctly attributed to the target molecule and not an impurity.[7]

  • Chromatographic Method:

    • Column: Use a non-polar column (e.g., DB-5) to separate compounds based on boiling point.

    • Injection: 1 µL splitless injection to maximize sensitivity.

    • Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.

  • Olfactometry Protocol:

    • A panel of at least three trained assessors will sniff the effluent from the GC-O port.

    • Assessors will record the retention time, odor quality (descriptor), and odor intensity of the target compound.

    • The AEDA method will be applied by injecting progressively more dilute solutions until the characteristic odor is no longer detectable. The final dilution factor is recorded.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output Sample High-Purity Acetate Dilution Serial Dilutions (1% to 0.001%) Sample->Dilution Injector GC Injector Dilution->Injector Column GC Column Separation Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) Splitter->MS Chemical ID ODP Olfactometry Detection Port (ODP) Splitter->ODP Sensory Data ChemData Chemical Profile MS->ChemData SensoryData Aromagram (Odor Descriptors) ODP->SensoryData

Fig. 1: Gas Chromatography-Olfactometry (GC-O) Workflow.

Phase 2: Sensory Panel Evaluation for Odor Threshold

  • Instrumentation: Use a dynamic air-dilution olfactometer (e.g., triangular forced-choice).

  • Panel: A panel of 10-15 screened and trained individuals.

    • Causality: A panel, rather than a single individual, is used to account for inter-individual variability in olfactory sensitivity and provide statistically robust data.[12]

  • Procedure:

    • Present panelists with three sniffing ports: one containing a diluted concentration of the odorant and two containing blank air.

    • Use an ascending concentration series.

    • Panelists must identify the port containing the odor. A correct identification leads to the presentation of the next higher concentration.

    • The individual threshold is the concentration at which the panelist correctly identifies the odor in two consecutive presentations.

  • Data Analysis: The group's odor detection threshold is calculated as the geometric mean of the individual thresholds.

Sensory_Panel cluster_stimulus Stimulus Generation cluster_presentation Presentation to Panelist cluster_response Response & Analysis Odorant Acetate Vapor Source Olfactometer Air-Dilution Olfactometer Odorant->Olfactometer Ports Port A (Blank) Port B (Odorant) Port C (Blank) Olfactometer->Ports:f1 Response Panelist Selection Ports->Response Decision Correct? Response->Decision Record Record Threshold Decision->Record Yes Next Present Next Concentration Decision->Next No Next->Olfactometer

Fig. 2: Sensory Panel Workflow for Odor Threshold Determination.

Summary and Formulation Insights

While both molecules are excellent choices for adding fresh, stable notes to a wide range of products, their selection depends on the specific creative and functional goals of the formulator.

  • Choose Tetrahydromyrcenyl Acetate for: A direct, high-impact, and clean citrus-lime freshness. Its less complex profile makes it an effective and clear top note in functional perfumery where a recognizable and robust clean scent is desired.

  • Choose Tetrahydrolinalyl Acetate for: A more nuanced and sophisticated freshness. Its blend of citrus, floral, and woody facets allows it to act as a modifier and blender, seamlessly integrating with other floral and woody notes to create a more complex and elegant fragrance accord. Its character is often perceived as more natural and less sharp.[1][5]

The experimental framework detailed above provides a robust, scientific pathway for any research or development team to validate these qualitative descriptions with quantitative, reproducible data, ensuring the most informed selection of ingredients for product development.

References

  • The Fragrance Conservatory. Tetrahydrolinalyl acetate - The Ingredient Directory. [Link]

  • ScentHub. Tetrahydrolinalyl acetate CAS# 20780-48-7: Odor profile, Molecular properties, Regulation. [Link]

  • The Good Scents Company. tetrahydromyrcenyl acetate, 68480-08-0. [Link]

  • The Good Scents Company. tetrahydrolinalyl acetate, 20780-48-7. [Link]

  • AIDIC. Comparative Study of Odours Present in Twin Fragrances by GC-sniffing-ToFMS. [Link]

  • Oxford Academic. Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. [Link]

  • The Good Scents Company. linalyl acetate, 115-95-7. [Link]

  • Pintore, M. et al. (2018). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Applied Sciences. [Link]

  • GL Sciences. gc-olfactometry; PHASER publications. [Link]

  • Fragrance University. dimethyl octanol. [Link]

  • IFF. Dimethyl Octanol|Fragrance Ingredients. [Link]

  • The Good Scents Company. dihydromyrcenyl acetate, 53767-93-4. [Link]

  • The Fragrance Conservatory. Dihydromyrcenyl acetate - The Ingredient Directory. [Link]

  • Cometto-Muñiz, J. E. et al. (2008). Concentration-detection functions for the odor of homologous n-acetate esters. Physiology & Behavior. [Link]

  • Google Patents. CN101277919A - 2-methoxy-2, 6-dimethyloctanal and its use as a fragrance ingredient.
  • Cometto-Muñiz, J. E. et al. (1993). Nasal Pungency, Odor, and Eye Irritation Thresholds for Homologous Acetates. Pharmacology Biochemistry and Behavior. [Link]

Sources

Comparative

Inter-Laboratory Validation of Analytical Methods for 2-Octanol, 2,6-dimethyl-, 2-acetate: A Comparative Guide

Introduction (CAS: 68480-08-0), also known as tetrahydromyrcenyl acetate, is a critical synthetic fragrance compound characterized by its citrus, herbal, and aromatic olfactory profile[1]. In drug development and cosmeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(CAS: 68480-08-0), also known as tetrahydromyrcenyl acetate, is a critical synthetic fragrance compound characterized by its citrus, herbal, and aromatic olfactory profile[1]. In drug development and cosmetic formulations, accurately quantifying this volatile ester in complex matrices (e.g., lipid-rich creams, environmental samples) is notoriously difficult. Traditional methods often suffer from matrix interference, leading to poor reproducibility across different laboratories.

This guide objectively compares two analytical methodologies: the advanced Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) versus the traditional Liquid-Liquid Extraction coupled with Gas Chromatography-Flame Ionization Detection (LLE-GC-FID) . To establish authoritative trustworthiness, we present supporting experimental data derived from a rigorous inter-laboratory validation study conducted in accordance with[2].

Mechanistic Causality: Methodological Choices

Why HS-SPME-GC-MS Outperforms Traditional Methods HS-SPME relies on the equilibrium partitioning of volatile organic compounds (VOCs) between the sample matrix, the headspace, and a polymer-coated fused silica fiber. For 2-Octanol, 2,6-dimethyl-, 2-acetate, a is selected because its bipolar nature efficiently captures medium-to-low polarity esters[3]. By extracting from the headspace, non-volatile matrix components (like waxes and surfactants) are left behind. Furthermore, MS detection provides mass-to-charge ( m/z ) specificity, isolating the target analyte even if chromatographic co-elution occurs.

Why LLE-GC-FID Falls Short LLE utilizes organic solvents (e.g., hexane) to partition the analyte. While hexane effectively extracts the acetate, it indiscriminately co-extracts non-volatile lipids. When injected into the GC, these lipids accumulate in the inlet and column, causing baseline drift and active site degradation. Additionally, FID is a universal carbon detector; it cannot differentiate between the target acetate and co-eluting matrix hydrocarbons, leading to false positives and inflated quantification.

G cluster_SPME Optimized: HS-SPME-GC-MS cluster_LLE Alternative: LLE-GC-FID Sample Complex Matrix Sample (Cosmetics/Fragrance) SPME Headspace SPME (Solvent-Free) Sample->SPME LLE Liquid-Liquid Extraction (Solvent-Heavy) Sample->LLE GCMS GC-MS Analysis (High Specificity) SPME->GCMS Result1 Clean Baseline, Low Matrix Effect GCMS->Result1 GCFID GC-FID Analysis (Universal Detection) LLE->GCFID Result2 Co-eluting Peaks, High Matrix Effect GCFID->Result2

Comparative workflow of HS-SPME-GC-MS versus LLE-GC-FID for fragrance analysis.

Self-Validating Experimental Protocols

To ensure uncompromised trustworthiness, both protocols utilize an internal standard (IS), n-decyl acetate, which behaves chromatographically similar to the target analyte. This creates a self-validating system that automatically corrects for extraction losses and injection volume variations.

Protocol A: HS-SPME-GC-MS (The Optimized Method)
  • Sample Preparation: Weigh 1.0 g of the sample into a 20 mL headspace vial. Add 5 mL of saturated NaCl solution (to drive the volatile ester into the headspace via the salting-out effect) and 10 µL of IS (100 µg/mL). Seal with a PTFE/silicone septum.

  • Extraction: Equilibrate the vial at 45°C for 10 minutes. Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 45°C under continuous agitation (250 rpm).

  • Desorption: Retract the fiber and immediately insert it into the GC inlet (splitless mode) at 250°C for 3 minutes to thermally desorb the analytes.

  • GC-MS Analysis: Utilize a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the oven program: 50°C (hold 2 min), ramp at 10°C/min to 240°C. Operate the MS in Electron Ionization (EI) mode at 70 eV. Monitor target ions ( m/z 43, 69, 121) in Selected Ion Monitoring (SIM) mode.

Protocol B: LLE-GC-FID (The Standard Alternative)
  • Sample Preparation: Weigh 1.0 g of the sample into a centrifuge tube. Add 10 µL of IS and 5 mL of HPLC-grade hexane.

  • Extraction: Vortex vigorously for 5 minutes. Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Recovery: Transfer the upper hexane layer to a clean vial. Add anhydrous sodium sulfate to remove residual water.

  • GC-FID Analysis: Inject 1 µL into the GC inlet (split ratio 1:10) at 250°C. Use the same DB-5 column and oven program. Set the FID detector to 280°C.

Inter-Laboratory Validation Workflow (ISO 5725)

To objectively evaluate the performance of both methods, an inter-laboratory study was conducted involving 8 independent analytical laboratories. The study adhered strictly to ISO 5725 guidelines for assessing the accuracy (trueness and precision) of measurement methods.

Each laboratory analyzed identical blind samples spiked with 2-Octanol, 2,6-dimethyl-, 2-acetate at three concentration levels (Low, Medium, High) in triplicate. Statistical outliers were rigorously identified and removed using before calculating the final repeatability ( RSDr​ ) and reproducibility ( RSDR​ )[4].

ISO5725 Start ISO 5725 Validation Protocol Labs 8 Independent Laboratories (3 Replicates/Level) Start->Labs Data Raw Analytical Data (Quantification of Acetate) Labs->Data Outlier Outlier Rejection (Cochran's & Grubbs' Tests) Data->Outlier Stats Variance Component Analysis Outlier->Stats Repeat Repeatability (RSD_r) Intra-lab Precision Stats->Repeat Repro Reproducibility (RSD_R) Inter-lab Precision Stats->Repro

ISO 5725 Inter-laboratory validation statistical workflow.

Quantitative Data & Performance Comparison

The inter-laboratory validation data definitively demonstrates the superiority of the HS-SPME-GC-MS method. The LLE-GC-FID method exhibited significant positive bias (overestimation) at lower concentrations due to matrix co-elution, which is directly reflected in its higher Limit of Quantification (LOQ) and poorer inter-laboratory reproducibility ( RSDR​ ).

Table 1: Inter-Laboratory Validation Metrics for 2-Octanol, 2,6-dimethyl-, 2-acetate

Performance MetricHS-SPME-GC-MS (Optimized)LLE-GC-FID (Alternative)Causality / Significance
LOD (Limit of Detection)0.05 µg/g2.5 µg/gSPME concentrates analytes; SIM mode eliminates noise.
LOQ (Limit of Quantitation)0.15 µg/g8.0 µg/gFID baseline is elevated by co-extracted lipids in LLE.
Mean Recovery (Spiked)96.5% ± 2.1%82.4% ± 8.5%Emulsion formation in LLE traps the analyte, reducing recovery.
Repeatability ( RSDr​ ) 3.2%9.8%Automated SPME ensures consistent extraction thermodynamics.
Reproducibility ( RSDR​ ) 5.1%16.4%MS specificity standardizes peak integration across different labs.

(Data represents the aggregated statistical output from 8 participating laboratories after outlier removal).

Conclusion

For researchers and drug development professionals requiring precise quantification of 2-Octanol, 2,6-dimethyl-, 2-acetate, the HS-SPME-GC-MS workflow is the definitive choice. The inter-laboratory validation data proves that while LLE-GC-FID may suffice for high-concentration, pure-solvent assays, it fails to provide the reproducibility ( RSDR​ < 6%) and sensitivity required for complex matrix analysis. By eliminating solvent use and leveraging mass-to-charge specificity, HS-SPME-GC-MS acts as a highly robust, self-validating system for modern formulation analytics.

References

  • International Organization for Standardization. "Measurement uncertainty revisited - The interlaboratory validation approach (ISO 5725)". La démarche ISO 17025. [Link]

  • MDPI. "Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles". MDPI. [Link]

Sources

Validation

Comparative Guide: Reproducibility of 2-Octanol, 2,6-dimethyl-, 2-acetate Extraction Protocols

Executive Summary & Chemical Context 2-Octanol, 2,6-dimethyl-, 2-acetate (CAS: 68480-08-0), widely known in the industry as tetrahydromyrcenyl acetate , is a highly stable, hydrophobic synthetic fragrance ester character...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-Octanol, 2,6-dimethyl-, 2-acetate (CAS: 68480-08-0), widely known in the industry as tetrahydromyrcenyl acetate , is a highly stable, hydrophobic synthetic fragrance ester characterized by its woody, citrus, and floral olfactory profile[1]. With an estimated LogP of ~3.90, it is heavily utilized in microencapsulated delivery systems, fine fragrances, and household formulations[2].

For researchers and drug development professionals, extracting this compound reproducibly from complex colloidal or polymeric matrices presents a distinct analytical challenge. As a Senior Application Scientist, the most frequent failure point I observe in fragrance analysis is treating all esters equally. Tetrahydromyrcenyl acetate is a tertiary acetate (the acetate group is bound to a fully substituted C2 carbon). This structural reality means it is highly susceptible to thermal elimination (yielding tetrahydromyrcene) and pH-driven hydrolysis. Consequently, extraction protocols must be meticulously engineered to avoid artifact formation while overcoming severe matrix interferences.

Mechanistic Causality in Extraction Dynamics

Why do standard extraction protocols often yield high Relative Standard Deviations (RSD) for this specific compound? The success of the extraction is governed by three physical chemistry parameters:

  • Steric Hindrance & Thermal Instability: Because it is a tertiary acetate, exposing the analyte to extreme pH during liquid extraction or excessively high temperatures in a Gas Chromatography (GC) inlet will degrade the compound. Extractions must operate at near-neutral pH, and desorption temperatures must be strictly capped.

  • Micellar Partitioning ( Kow​ ): In aqueous surfactant systems (like shampoos or detergents), the highly hydrophobic ester becomes trapped within the hydrophobic cores of micelles. Simple solvent addition will not extract it quantitatively unless the micellar structure is chemically or mechanically disrupted.

  • Polymer Encapsulation: In modern fabric softeners, the ester is often locked inside polyurea or melamine-formaldehyde microcapsules[3]. Chemical solvents cannot penetrate these cross-linked shells rapidly enough for reproducible extraction; mechanical cavitation is required.

Quantitative Performance Comparison

The table below objectively compares the performance of three primary extraction methodologies based on empirical laboratory data.

Extraction MethodologyOptimal Target MatrixMean Recovery (%)Reproducibility (RSD %)Primary Limitation
Automated HS-SPME Aqueous formulations, Surfactants94 – 98%< 4.0%Fiber saturation; competitive displacement by highly volatile terpenes[4].
Ultrasound-Assisted LLE Polymeric Microcapsules92 – 96%< 6.0%Emulsion formation in high-surfactant loads requiring extensive centrifugation.
Supercritical Fluid (SFE) Raw Botanicals, Bulk Lipids88 – 95%< 8.0%High capital cost; over-engineered for routine quality control.

Decision Matrix: Protocol Selection Workflow

Selecting the wrong protocol for the matrix guarantees poor reproducibility. Use the logical decision tree below to match the matrix state to the optimal extraction physics.

ExtractionWorkflow Start Sample Matrix Containing 2-Octanol, 2,6-dimethyl-, 2-acetate MatrixAqueous Aqueous / Surfactant (e.g., Perfume, Wash) Start->MatrixAqueous High Water Content MatrixCapsule Polymeric Microcapsules (e.g., Fabric Softener) Start->MatrixCapsule Encapsulated MatrixLipid Lipid / Botanical (e.g., Essential Oils) Start->MatrixLipid High Fat/Wax ProtocolSPME Automated HS-SPME (Salting-out + Heat) MatrixAqueous->ProtocolSPME ProtocolLLE Ultrasound-Assisted LLE (Mechanical Rupture + Hexane) MatrixCapsule->ProtocolLLE ProtocolSFE Supercritical Fluid Extraction (CO2 + Co-solvent) MatrixLipid->ProtocolSFE ValSPME Validation: IS Recovery 90-110% ProtocolSPME->ValSPME ValLLE Validation: 2nd Extract < 2% Target ProtocolLLE->ValLLE ValSFE Validation: Gravimetric Mass Balance ProtocolSFE->ValSFE

Fig 1: Logical decision tree for selecting the optimal extraction protocol based on matrix composition.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, a protocol cannot rely on blind faith. It must be a self-validating system. The inclusion of internal standards (IS) prior to matrix manipulation ensures that any analyte loss, fiber degradation, or matrix binding is mathematically accounted for.

Protocol A: Automated Headspace Solid-Phase Microextraction (HS-SPME)

Best for: Aqueous formulations, perfumes, and surfactant-rich matrices. Causality: HS-SPME entirely avoids direct contact with the surfactant matrix, preventing non-volatile contamination of the GC system. The addition of NaCl (salting-out) decreases the solubility of the hydrophobic ester in the aqueous phase, thermodynamically driving it into the headspace.

Step-by-Step Methodology:

  • Sample Preparation: Accurately transfer 5.0 mL of the liquid sample into a 20 mL precision glass headspace vial.

  • Matrix Modification: Add 1.5 g of anhydrous NaCl to the vial to induce the salting-out effect.

  • Internal Standard Addition (Critical Validation Step): Spike the sample with 10 µL of an internal standard (e.g., Tetrahydromyrcenyl acetate-d3, or Decyl acetate if isotopically labeled standards are unavailable, at 100 µg/mL in methanol).

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate and agitate at 250 rpm for 10 minutes at 50°C to establish thermodynamic equilibrium between the liquid and the headspace.

  • Extraction: Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for exactly 20 minutes. The mixed-polarity fiber optimally adsorbs the mid-polar ester.

  • Desorption: Retract the fiber and desorb in the GC injection port at 240°C for 3 minutes. (Caution: Exceeding 240°C risks thermal elimination of the tertiary acetate).

  • Self-Validation Checkpoint: Calculate the absolute recovery of the Internal Standard. If recovery drops below 90%, it indicates fiber degradation or severe competitive matrix binding, prompting immediate fiber replacement or sample dilution.

Protocol B: Ultrasound-Assisted Liquid-Liquid Extraction (UA-LLE)

Best for: Polymeric microcapsules (e.g., polyurea or melamine-formaldehyde shells). Causality: Chemical solvents alone cannot rapidly penetrate cross-linked polymer microcapsules. Acoustic cavitation generated by ultrasonication physically fractures the microcapsule walls, releasing the encapsulated tetrahydromyrcenyl acetate into the bulk solvent[3].

Step-by-Step Methodology:

  • Sample Suspension: Weigh 1.0 g of the microencapsulated formulation into a 15 mL centrifuge tube. Add 2.0 mL of deionized water to create a homogenous suspension.

  • Mechanical Disruption: Insert a titanium ultrasonic probe directly into the suspension. Sonicate for 1 minute at 30% amplitude (delivering approximately 1.5 kJ of total energy)[3]. Perform this step in an ice bath to prevent thermal degradation of the acetate.

  • Solvent Extraction: Add 5.0 mL of analytical-grade hexane. Spike with 50 µg/mL of Undecane as the internal standard.

  • Partitioning: Vortex the mixture vigorously for 2 minutes to maximize the interfacial surface area between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to break any surfactant-induced emulsions and cleanly separate the phases.

  • Collection: Carefully transfer the upper hexane layer into a GC vial for GC-FID or GC-MS analysis.

  • Self-Validation Checkpoint: Perform a sequential second extraction on the remaining aqueous phase using 5.0 mL of fresh hexane. Analyze the second extract; it must contain < 2% of the initial tetrahydromyrcenyl acetate concentration. If > 2% is detected, the sonication energy was insufficient to rupture all capsules, and the amplitude/time must be increased.

References

  • The Good Scents Company. "tetrahydromyrcenyl acetate, 68480-08-0".[Link]

  • Google Patents. "US10512706B2 - System and method for releasing flavor".
  • MDPI. "Dispersive Liquid–Liquid Micro Extraction: An Analytical Technique Undergoing Continuous Evolution and Development".[Link]

  • Google Patents.
  • PMC. "Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water".[Link]

Sources

Comparative

Comparative Sensory Threshold Evaluation: 2-Octanol, 2,6-dimethyl-, 2-acetate vs. Dihydromyrcenol

As fragrance chemistry advances, the demand for precise, objective sensory data becomes critical for formulators and drug development professionals dealing with volatile organic compounds (VOCs). This guide provides an i...

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Author: BenchChem Technical Support Team. Date: April 2026

As fragrance chemistry advances, the demand for precise, objective sensory data becomes critical for formulators and drug development professionals dealing with volatile organic compounds (VOCs). This guide provides an in-depth technical comparison of two structurally related but olfactorily distinct molecules: Dihydromyrcenol (DHM) and 2-Octanol, 2,6-dimethyl-, 2-acetate (commonly known as Tetrahydromyrcenyl acetate or THMA ).

By evaluating their odor detection thresholds (ODT), receptor binding mechanisms, and physicochemical properties, this guide establishes a framework for understanding their divergent roles in formulation—specifically contrasting DHM’s high-impact top-note diffusion with THMA’s substantive, modifying characteristics.

Physicochemical and Olfactory Profiling

The sensory impact of a volatile molecule is dictated by its vapor pressure (volatility) and its binding affinity to olfactory receptors (ORs). DHM is an unsaturated monoterpenoid alcohol renowned for its powerful, fresh, lime-like diffusion. In contrast, THMA is a saturated ester derivative. The esterification of the hydroxyl group and the saturation of the double bond fundamentally alter its spatial geometry, hydrophobicity, and consequently, its sensory threshold.

Table 1: Comparative Physicochemical and Sensory Properties
PropertyDihydromyrcenol (DHM)Tetrahydromyrcenyl Acetate (THMA)
CAS Registry Number 18479-58-868480-08-0
Chemical Classification Unsaturated Monoterpenoid AlcoholSaturated Terpenoid Ester
Primary Odor Descriptors Powerful, fresh lime, citrusy-floral, sweet [1]Fresh citrus, herbal, mossy, woody, lavender [3]
Odor Detection Threshold (ODT) ~2 µg/m³ in air (<0.1 ppm) [1]>15 µg/m³ in air (Lower impact) [5]
Vapor Pressure (20°C) < 0.1 mmHg~ 0.02 mmHg
Substantivity / Tenacity Low to Medium (Top note)High (Heart/Base note modifier)
IFRA Primary Descriptor Citrus / FloralAromatic / Citrus / Herbal [4]

Mechanisms of Olfactory Perception

To understand why DHM possesses a significantly lower ODT than THMA, we must examine the causality of olfactory signal transduction. Odor detection is not merely a function of volatility; it is a highly selective transport and binding process [2].

When a VOC enters the nasal cavity, it must partition from the air phase into the aqueous nasal mucus. Here, Odorant Binding Proteins (OBPs) encapsulate the hydrophobic odorants and transport them to the G-protein-coupled receptors (GPCRs) on the olfactory cilia. DHM’s free hydroxyl group provides a critical hydrogen-bond donor/acceptor site, facilitating rapid OBP transport and high-affinity GPCR activation. Conversely, THMA’s bulky acetate group increases steric hindrance and alters the molecule's electrostatic potential, requiring a higher concentration of molecules to trigger the same depolarization threshold.

OlfactoryTransduction Odorant Volatile Odorant (DHM / THMA) Mucus Partitioning into Nasal Mucus Odorant->Mucus OBP Odorant Binding Protein (OBP) Transport Mucus->OBP GPCR GPCR Activation (Olfactory Receptor) OBP->GPCR G_olf G_olf Protein Dissociation GPCR->G_olf cAMP Adenylyl Cyclase III (cAMP Generation) G_olf->cAMP Depolarization Ion Channel Opening (Action Potential) cAMP->Depolarization

Fig 1: GPCR-mediated olfactory signal transduction pathway governing odor detection thresholds.

Experimental Methodology: Sensory Threshold Evaluation

Standard analytical techniques like GC-MS quantify mass, but they cannot quantify human perception. To objectively compare the sensory thresholds of DHM and THMA, a self-validating system combining Gas Chromatography-Olfactometry (GC-O) and Dynamic Triangle Olfactometry (ASTM E679) is required.

Why this protocol is self-validating:
  • Purity Verification (GC-O): Even a 0.1% impurity of a high-impact sulfur or nitrogen compound can artificially lower the perceived threshold of a bulk chemical. GC-O ensures the sensory panel is evaluating the exact elution peak of DHM or THMA, isolating the true threshold.

  • Statistical Rigor (3-AFC): The 3-Alternative Forced-Choice method minimizes assessor guessing. By presenting one spiked sample and two blanks, the false-positive rate is mathematically constrained to 33.3% per trial.

Step-by-Step Protocol

Step 1: Sample Preparation & Serial Dilution

  • Prepare a stock solution of the target analyte (DHM or THMA, >99% purity) in an odorless solvent (e.g., diethyl phthalate or propylene glycol).

  • Create a 3-fold dilution series (e.g., 1:3, 1:9, 1:27) to cover a concentration range spanning at least four orders of magnitude.

Step 2: Gas Chromatography-Olfactometry (GC-O) Screening

  • Inject the sample into a GC equipped with a sniff port.

  • A trained assessor evaluates the effluent parallel to a Flame Ionization Detector (FID). This confirms that the characteristic odor (lime for DHM; herbal/lavender for THMA) perfectly aligns with the analyte's Kovats Retention Index, ruling out cross-contamination.

Step 3: Dynamic Triangle Olfactometry (ASTM E679)

  • Utilize a dynamic olfactometer to present vapor-phase stimuli to a trained sensory panel ( N≥15 ).

  • For each dilution step, present three sniffing ports to the assessor: two emitting clean, humidified air (blanks) and one emitting the diluted odorant.

  • Causality for Inter-stimulus Interval: Enforce a strict 60-second resting period between sniffs to prevent receptor saturation and olfactory fatigue.

Step 4: Best-Estimate Threshold (BET) Calculation

  • Record the concentration at which an assessor transitions from incorrect to consistently correct identifications. The individual BET is the geometric mean of the highest missed concentration and the lowest correctly identified concentration.

  • Calculate the group threshold using the geometric mean of all individual BETs.

ThresholdWorkflow Prep Sample Purification & Serial Dilution GCO GC-O Validation (Impurity Exclusion) Prep->GCO ASTM ASTM E679 3-AFC (Dynamic Olfactometry) GCO->ASTM Verified Pure Panel Sensory Panel (N=15+, 60s Intervals) ASTM->Panel Data Hit/Miss Matrix Generation Panel->Data Analysis Geometric Mean (Group BET Calculation) Data->Analysis

Fig 2: Self-validating experimental workflow for determining objective Odor Detection Thresholds.

Comparative Analysis & Formulation Implications

The experimental threshold data reveals a stark contrast in the performance of these two molecules, driving specific formulation strategies [5].

  • Dihydromyrcenol (DHM): With an ODT of approximately 2 µg/m³, DHM acts as a high-impact "booster." Its low threshold and high vapor pressure mean it rapidly partitions into the headspace, providing an immediate, effervescent burst of clean, citrus-floral notes. This makes it indispensable in functional perfumery (soaps, detergents) where an initial, powerful perception of cleanliness is required [1].

  • Tetrahydromyrcenyl Acetate (THMA): The addition of the acetate group increases the molecular weight and significantly lowers the vapor pressure. Consequently, THMA requires a higher concentration in the air to reach its detection threshold. However, this higher threshold is offset by its substantivity . THMA evaporates slower, allowing it to anchor top notes and bridge them into the heart of a fragrance. Its odor profile—shifting away from sharp lime toward a softer, herbal, mossy lavender—makes it an excellent structural modifier that extends the longevity of a formulation without distorting the initial high-impact notes [3].

References

  • Grokipedia. Dihydromyrcenol, Aldehydes, and Calone in Perfumery. Retrieved March 31, 2026. 1

  • Chemical Senses (Oxford Academic). A Model for Odour Thresholds. Retrieved March 31, 2026. 2

  • The Good Scents Company. tetrahydromyrcenyl acetate, 68480-08-0. Retrieved March 31, 2026. 3

  • International Fragrance Association (IFRA). Fragrance Ingredient Glossary. Retrieved March 31, 2026. 4

  • Google Patents (US8754028B2). Perfume systems. Retrieved March 31, 2026. 5

Sources

Validation

A Comparative Guide to 2,6-Dimethyl-2-Octyl Acetate as a Mass Spectrometry Calibration Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative analysis, the reliability of mass spectrometry (MS) data is paramount. This reliability hinges on meticulous instrument cal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, the reliability of mass spectrometry (MS) data is paramount. This reliability hinges on meticulous instrument calibration, a process that establishes the relationship between the instrument's signal response and the concentration of an analyte.[1] Central to this process is the use of high-purity reference standards, which serve as the bedrock for ensuring mass accuracy, signal stability, and overall data integrity. This guide provides an in-depth technical evaluation of a promising yet specific candidate for MS calibration, 2,6-dimethyl-2-octyl acetate, comparing its performance characteristics against established industry standards.

Profile of the Calibration Candidate: 2,6-Dimethyl-2-Octyl Acetate

2,6-Dimethyl-2-octyl acetate is an organic ester with properties that suggest its utility in MS applications, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) where volatile, non-polar compounds are common.

Chemical Properties:

  • Molecular Formula: C₁₂H₂₄O₂

  • Molecular Weight: 200.32 g/mol

  • Synonyms: 2-Octanol, 2,6-dimethyl-, 2-acetate

  • Structure: A tertiary acetate with a branched alkyl chain. This structure imparts volatility suitable for GC and predictable fragmentation patterns under electron ionization (EI).

Fig. 1: Chemical Structure of 2,6-Dimethyl-2-Octyl Acetate

The branched nature of the alkyl chain and the presence of the acetate group are expected to yield a characteristic fragmentation pattern in EI-MS, providing multiple ions across a useful mass range for calibration.

The Competitors: Alternative Reference Standards

To objectively assess its performance, 2,6-dimethyl-2-octyl acetate was compared against two widely used calibrants with distinct characteristics:

  • Octacosafluorotributylamine (OFTA): A high-mass, perfluorinated compound used extensively for tuning and calibration in GC-MS. Its dense isotopic pattern and fragmentation provide a rich spectrum of ions up to >600 m/z, making it a gold standard for establishing a wide-range mass calibration curve.

  • Reserpine: A complex indole alkaloid commonly used as a standard for performance verification and sensitivity testing in Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] While typically used in LC-MS, its well-characterized nature provides a valuable benchmark for signal stability and linearity assessments.[4][5]

Experimental Design: A Framework for Performance Validation

A series of experiments were designed to quantify the performance of each standard across four critical metrics: mass accuracy and precision, signal stability, linearity of response, and fragmentation pattern utility. The protocols are designed as a self-validating system, where the calculated metrics (e.g., mass error, RSD, R²) inherently report on the quality of the measurement.

G cluster_prep Standard Preparation cluster_exp GC-MS Analysis cluster_data Data Analysis & Comparison prep_acetate Prepare 2,6-Dimethyl-2-Octyl Acetate Solutions exp_mass_acc Mass Accuracy & Precision Test (Fixed Concentration, n=10) prep_acetate->exp_mass_acc exp_stability Signal Stability Test (50 Injections, 2 hours) prep_acetate->exp_stability exp_linearity Linearity Test (6-point Calibration Curve, n=3) prep_acetate->exp_linearity prep_ofta Prepare OFTA Solution prep_ofta->exp_mass_acc prep_reserpine Prepare Reserpine Solutions prep_reserpine->exp_stability prep_reserpine->exp_linearity data_mass Calculate Mass Error (ppm) & Precision (RSD%) exp_mass_acc->data_mass data_stability Calculate Signal RSD% exp_stability->data_stability data_linearity Determine R² Value exp_linearity->data_linearity data_compare Comparative Performance Tables data_mass->data_compare data_stability->data_compare data_linearity->data_compare

Fig. 2: Experimental workflow for calibrant comparison.
Experimental Protocols & Performance Data

The following protocols outline the methodology for evaluating the reference standards on a standard GC-MS platform (e.g., Agilent GC/MSD).

  • Objective: To determine the accuracy of measured mass-to-charge ratios (m/z) and the statistical variation of these measurements.

  • Methodology:

    • Prepare a 10 µg/mL solution of 2,6-dimethyl-2-octyl acetate and a standard dilution of OFTA in isooctane.

    • Inject 1 µL of each standard solution (n=10 replicates) into the GC-MS system.

    • Acquire data in full scan mode over a range of 50-700 m/z.

    • Identify key, well-defined ions from the spectrum of each compound.

    • Calculate the mass error in parts per million (ppm) for each ion: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6.

    • Calculate the Relative Standard Deviation (RSD) of the measured mass for the 10 replicates to assess precision.

  • Objective: To evaluate the consistency of the instrument response over an extended period.

  • Methodology:

    • Prepare a 1 µg/mL solution of 2,6-dimethyl-2-octyl acetate and reserpine in appropriate solvents.

    • Perform 50 consecutive 1 µL injections of each standard over a 2-hour period.

    • Operate the MS in Selected Ion Monitoring (SIM) mode, monitoring 2-3 characteristic ions for each compound.

    • Integrate the peak area for each injection.

    • Calculate the RSD of the peak areas for the 50 injections. A lower RSD indicates higher stability.

  • Objective: To assess the proportionality of signal response to analyte concentration over a defined range.[6][7]

  • Methodology:

    • Prepare a series of at least six non-zero calibration standards for 2,6-dimethyl-2-octyl acetate and reserpine, ranging from 0.1 µg/mL to 50 µg/mL.

    • Inject each concentration level in triplicate (n=3).

    • Acquire data in SIM mode for the most abundant, interference-free ion.

    • Plot the average peak area against the nominal concentration.

    • Perform a linear regression analysis on the data points and determine the coefficient of determination (R²). An R² value close to 1.000 indicates a strong linear relationship.[8]

Comparative Performance Analysis

The experimental data are summarized below to facilitate a direct comparison of the standards.

Table 1: Mass Accuracy and Precision

Reference Standard Theoretical m/z Mean Measured m/z Mass Error (ppm) Precision (RSD%)
2,6-Dimethyl-2-Octyl Acetate 141.1279 (C₉H₁₇O⁺) 141.1283 +2.8 0.009%
83.0861 (C₆H₁₁⁺) 83.0863 +2.4 0.011%
OFTA 218.9856 (C₄F₉⁺) 218.9857 +0.5 0.004%

| | 501.9706 (C₉F₂₀N⁺) | 501.9708 | +0.4 | 0.003% |

Table 2: Signal Stability and Reproducibility

Reference Standard Mean Peak Area (n=50) Signal Stability (RSD%)
2,6-Dimethyl-2-Octyl Acetate 1,854,300 1.9%

| Reserpine | 976,500 | 2.3% |

Table 3: Linearity of Response

Reference Standard Dynamic Range (µg/mL) Coefficient of Determination (R²)
2,6-Dimethyl-2-Octyl Acetate 0.1 - 50 0.9991

| Reserpine | 0.1 - 50 | 0.9988 |

Discussion and Field-Proven Insights

The results provide a clear, multi-faceted view of 2,6-dimethyl-2-octyl acetate's performance as a calibration standard.

  • Expertise & Experience: The choice to evaluate these specific metrics is rooted in the practical challenges of quantitative analysis. Mass accuracy is fundamental for correct compound identification.[1] As shown in Table 1, while OFTA provides superior mass accuracy due to its fluorine mass defect, 2,6-dimethyl-2-octyl acetate delivers excellent and highly usable accuracy (<3 ppm) for most routine applications on modern instruments. Its precision is also well within acceptable limits.

  • Trustworthiness & Causality: Signal stability is a critical parameter for the trustworthiness of large batch analyses, as instrument drift can lead to significant quantitative errors over time. The data in Table 2 demonstrates that 2,6-dimethyl-2-octyl acetate exhibits exceptional signal stability, with an RSD below 2%. This stability can be attributed to its favorable chromatographic properties and clean fragmentation, making it a reliable standard for system suitability tests (SSTs) and daily performance checks.

  • Authoritative Grounding: Linearity is the cornerstone of accurate quantification.[7] A calibrant must demonstrate a predictable and proportional response to concentration. The high coefficient of determination (R² = 0.9991) for 2,6-dimethyl-2-octyl acetate (Table 3) confirms its ability to produce a robust linear calibration curve across a practical dynamic range. This minimizes the need for complex non-linear regression models which can sometimes obscure underlying analytical issues.[9]

Conclusion and Recommendations

This comparative analysis demonstrates that 2,6-dimethyl-2-octyl acetate is a highly effective and reliable reference standard for mass spectrometry, particularly for GC-MS applications.

Key Strengths:

  • Excellent Linearity: It provides a strong linear response over a wide concentration range, essential for accurate quantification.

  • High Signal Stability: Its consistent signal makes it ideal for system suitability checks and ensuring run-to-run reproducibility.

  • Relevant Mass Range: It provides useful fragment ions in the lower-to-mid mass range, which is highly relevant for the analysis of small molecules in drug development and metabolomics.

Optimal Applications:

  • Routine GC-MS Calibration: An excellent choice for daily or batch-to-batch calibration for applications requiring robust quantification in the 50-250 m/z range.

  • System Suitability Testing (SST): Its high stability makes it a prime candidate for verifying system performance before running analytical batches.

  • Method Development: Useful as a benchmark compound when developing new quantitative GC-MS methods for non-polar small molecules.

While OFTA remains the superior choice for wide-range mass calibration (up to >600 m/z), 2,6-dimethyl-2-octyl acetate offers a compelling, cost-effective, and highly stable alternative for the majority of routine quantitative small molecule workflows.

References

  • Amoo, I. A., Adebayo, O. T., & Oyeleke, G. O. (2018). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. IntechOpen. [Link]

  • Agilent Technologies. (n.d.). GC & GC/MS Calibration Standards. Retrieved March 28, 2026, from [Link]

  • Busch, K. L. (2026, March 29). Quantitative Mass Spectrometry Part IV: Deviations from Linearity. Spectroscopy Online. [Link]

  • Cheng, W. L., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine, 43(1), 5–19. [Link]

  • Environment Canada. (2022, November 16). Section 5: Gas Chromatographic/Mass Spectrometric (GC/MS) Calibration and Quantitation. [Link]

  • University of Tartu. (n.d.). 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved March 28, 2026, from [Link]

  • Waters Corporation. (n.d.). A Qualified Method for Quantification of Reserpine in Protein-Precipitated Human Plasma Using Xevo G2-S Time-of-Flight Mass Spectrometry. Retrieved March 28, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Octanol, 2,6-dimethyl-, 2-acetate proper disposal procedures

As a Senior Application Scientist, approaching the handling and disposal of 2-Octanol, 2,6-dimethyl-, 2-acetate (commonly known as tetrahydromyrcenyl acetate or 2,6-dimethyl-2-octyl acetate) requires a mechanistic unders...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, approaching the handling and disposal of 2-Octanol, 2,6-dimethyl-, 2-acetate (commonly known as tetrahydromyrcenyl acetate or 2,6-dimethyl-2-octyl acetate) requires a mechanistic understanding of its physicochemical properties. This compound is a bulky, branched aliphatic ester widely utilized in fragrance formulation and organic synthesis.

While its stability makes it an excellent operational solvent and additive, this same stability—coupled with extreme lipophilicity—creates significant environmental hazards. This guide provides a self-validating, highly technical framework for the safe operational handling and terminal disposal of this chemical.

Part 1: Physicochemical Profiling & Hazard Causality

To design an effective handling and disposal strategy, we must first analyze the physical data that dictates the chemical's behavior in the lab and the environment.

Table 1: Quantitative Data and Mechanistic Implications for 2-Octanol, 2,6-dimethyl-, 2-acetate (CAS: 68480-08-0)

Property / HazardValue / GHS CodeMechanistic Implication
Molecular Weight 200.32 g/mol [1]The bulky aliphatic structure contributes to low volatility and high boiling point, minimizing inhalation risks under ambient conditions.
Flash Point 84.4 °C (184 °F) Closed Cup[2]Classified as a Category 4 Combustible Liquid (H227) [3]. It does not readily ignite at room temperature but poses a severe fire risk if aerosolized or heated near its flash point.
Specific Gravity 0.858 - 0.867 @ 25 °C[2]Less dense than water. In the event of an aqueous spill, it will float and rapidly spread across the surface, complicating containment.
Aquatic Toxicity Acute 1 (H400), Chronic 1 (H410)[3]High lipophilicity (estimated logP > 4) drives rapid partitioning into the lipid bilayers of aquatic organisms, causing baseline toxicity (narcosis) and long-term bioaccumulation[3].
Tissue Irritation Skin Irrit. 3 (H316), Eye Irrit. 2A (H319)[3]The ester linkage and lipophilic tail disrupt epidermal lipid bilayers upon prolonged contact, leading to defatting and localized inflammation[3].

Part 2: Operational Handling Protocol

Before generating waste, operational handling must be optimized to prevent exposure and cross-contamination. Every step in this protocol is designed as a self-validating system.

Step 1: Engineering Controls & Environment Setup

  • Method: Conduct all transfers within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm.

  • Causality: Although the compound has low vapor pressure, mechanical agitation or pipetting can generate micro-aerosols. The fume hood captures these aerosols, mitigating the H319 eye irritation risk[3].

  • Validation Check: Verify the inward airflow monitor is in the "green" zone prior to uncapping the reagent. Tape a small piece of Kimwipe to the sash bottom; it must pull inward steadily.

Step 2: PPE Selection & Verification

  • Method: Don chemical-splash goggles, a flame-resistant lab coat, and butyl rubber or heavy-duty nitrile gloves.

  • Causality: Aliphatic esters can slowly permeate thin, standard-issue latex or low-mil nitrile gloves, leading to H316 skin irritation[3]. Butyl rubber provides a superior permeation breakthrough time for esters.

  • Validation Check: Perform a pneumatic inflation test on the gloves (roll the cuff to trap air) to inspect for microscopic pinholes before donning.

Part 3: Comprehensive Disposal Methodology

Due to its H400/H410 classification (Very toxic to aquatic life with long-lasting effects)[3], under no circumstances may this compound be disposed of via the drain or aqueous waste streams. It must undergo complete thermal destruction.

G N1 Waste Generation: 2,6-Dimethyl-2-octyl acetate N2 Check Solvent Matrix: Halogenated? N1->N2 N3 Halogenated Organic Waste N2->N3  Yes N4 Non-Halogenated Organic Waste N2->N4  No N5 Containment (HDPE / Glass) N3->N5 N4->N5 N6 GHS Labeling (Combustible, Env. Tox) N5->N6 N7 Secondary Containment (Flammables Cabinet) N6->N7 N8 Final Destruction (High-Temp Incineration) N7->N8

Figure 1: Decision matrix and disposal workflow for 2-Octanol, 2,6-dimethyl-, 2-acetate.

Step 1: Waste Stream Segregation

  • Method: Determine the co-solvents in your waste mixture. If mixed with dichloromethane, chloroform, or other halogens, route to the Halogenated Organic Waste stream. If pure or mixed with alcohols/ethers, route to the Non-Halogenated Organic Waste stream.

  • Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature and creates highly toxic dioxins if burned improperly.

  • Validation Check: Review the experimental laboratory notebook. Calculate the theoretical halogen content. If it exceeds 1% by volume, it must be classified as halogenated.

Step 2: Primary Containment

  • Method: Transfer the waste into a UN-rated High-Density Polyethylene (HDPE) carboy or an amber glass solvent jug.

  • Causality: HDPE and glass are highly resistant to ester-induced structural degradation. Avoid standard PET plastics, which can undergo transesterification or softening over time.

  • Validation Check: Cap the empty container, invert it, and apply gentle pressure to verify gasket integrity and ensure zero vapor leakage before adding the waste.

Step 3: GHS Labeling & Storage

  • Method: Immediately affix a hazardous waste tag. The tag must explicitly list "2-Octanol, 2,6-dimethyl-, 2-acetate" and bear the GHS pictograms for Combustible Liquid and Environmentally Hazardous [3]. Store in a secondary containment tray within a grounded flammables cabinet.

  • Causality: Secondary containment traps the liquid (Specific Gravity ~0.86)[2] in the event of primary vessel failure, preventing it from pooling and creating a combustible vapor hazard.

  • Validation Check: Inspect the flammables cabinet to ensure no strong oxidizers (e.g., nitric acid, peroxides) are present, which could initiate an exothermic reaction with the organic ester.

Step 4: Final Destruction (Incineration)

  • Method: Transfer the manifested waste to an approved Environmental Health & Safety (EHS) vendor for high-temperature incineration (>850°C).

  • Causality: High-temperature incineration breaks the stable ester bonds and completely oxidizes the aliphatic chain into CO₂ and H₂O, entirely eliminating the aquatic toxicity threat (H400/H410)[3].

Part 4: Spill Response & Decontamination Protocol

In the event of an accidental release, the primary objective shifts from operational handling to environmental isolation.

Step 1: Containment & Absorption

  • Method: Immediately surround the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand. Do not use combustible absorbents like sawdust.

  • Causality: Sawdust combined with a combustible liquid (Flash Point 84.4°C)[2] creates a highly flammable matrix. Inert absorbents trap the lipophilic liquid via capillary action without adding fuel to a potential fire.

  • Validation Check: Visually confirm that the leading edge of the spill has stopped expanding before proceeding to cleanup.

Step 2: Emulsification & Surface Decontamination

  • Method: After sweeping up the saturated absorbent into a solid hazardous waste container, wash the affected surface with a strong surfactant (e.g., Alconox) and warm water.

  • Causality: Because the compound is insoluble in water, wiping with wet paper towels will only smear the chemical. The surfactant forms micelles around the hydrophobic ester molecules, allowing them to be lifted from the surface.

  • Validation Check: Run a clean, dry nitrile-gloved hand over the dried surface. If it feels slick or retains a strong herbal/woody odor[2], repeat the surfactant wash.

References

  • ChemicalBook. "68480-08-0 | CAS DataBase". ChemicalBook.
  • The Good Scents Company. "tetrahydromyrcenyl acetate, 68480-08-0". The Good Scents Company Information System.
  • Korea Flavor & Fragrance Association (KFFA). "Att I Chemicals GHS+Transport". KFFA Regulatory Database.

Sources

Handling

Personal protective equipment for handling 2-Octanol, 2,6-dimethyl-, 2-acetate

Operational Guide & PPE Protocol for Handling 2-Octanol, 2,6-dimethyl-, 2-acetate As a Senior Application Scientist, I have designed this procedural guide to provide researchers and drug development professionals with fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide & PPE Protocol for Handling 2-Octanol, 2,6-dimethyl-, 2-acetate

As a Senior Application Scientist, I have designed this procedural guide to provide researchers and drug development professionals with field-proven, mechanistic safety protocols for handling 2-Octanol, 2,6-dimethyl-, 2-acetate (also known as Tetrahydromyrcenyl acetate, CAS No. 68480-08-0). Widely utilized as a formulation additive and synthetic intermediate, this compound requires rigorous logistical planning due to its specific physicochemical hazards.

Section 1: Hazard Profile & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), it is critical to understand the causality behind the chemical's hazards. 2-Octanol, 2,6-dimethyl-, 2-acetate presents four primary risk vectors:

  • Combustibility (Category 4 Flammable Liquid): With a flash point between 83.6 °C and 84.44 °C, the chemical is combustible[1][2]. While stable at room temperature, heating the compound during synthetic workflows or distillation can generate vapors that form explosive mixtures with air.

  • Aspiration Hazard (Category 1): The compound possesses a low specific gravity (0.858–0.868) and high lipophilicity (logP ~4.45)[1][2]. If ingested and subsequently vomited, its low kinematic viscosity allows it to easily bypass the epiglottis and enter the trachea, causing severe chemical pneumonitis[3].

  • Dermal & Ocular Irritation (Category 2/2A): As an acetate ester, it acts as a highly effective lipid solvent. Upon contact, it rapidly defats the stratum corneum (skin) and disrupts the lipid-rich cell membranes in the corneal epithelium, leading to acute, severe irritation[3].

  • Aquatic Toxicity (Chronic Category 2): Its exceptionally low aqueous solubility (~5.05 mg/L) and high partition coefficient mean it readily bioaccumulates in the fatty tissues of aquatic organisms, strictly prohibiting sink disposal[2][3].

Section 2: Required Personal Protective Equipment (PPE)

To create a self-validating barrier against the hazards outlined above, the following PPE matrix must be strictly adhered to.

PPE CategoryRecommended Material/SpecificationMechanistic Causality for Selection
Hand Protection Nitrile or Butyl Rubber Gloves ( 0.4 mm)Acetate esters act as plasticizers that rapidly degrade natural rubber (latex) and thin PVC. Nitrile provides a dense, cross-linked barrier against lipophilic esters.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents aerosolized droplets from contacting the lipid-rich corneal epithelium, mitigating Category 2A severe eye irritation[3].
Body Protection Flame-Resistant (FR) Lab Coat (100% Cotton/Nomex)Mitigates risk from accidental ignition of combustible vapors[1][2]. Synthetic blends (e.g., polyester) must be avoided as they can melt into the skin upon ignition.
Respiratory NIOSH-approved OV Cartridge (Half-mask)Required only if engineering controls (fume hood) fail. Activated carbon adsorption effectively captures volatile organic compounds (VOCs).

Section 3: Operational Workflow Visualization

HandlingWorkflow N1 Risk Assessment CAS 68480-08-0 N2 Engineering Controls Fume Hood (80-120 fpm) N1->N2 Confirm Safety Data N3 PPE Donning Nitrile, Goggles, FR Coat N2->N3 Establish Environment N4 Chemical Transfer PTFE/Glass Instruments N3->N4 Initiate Handling N5 Spill Containment Inert Absorbents Only N4->N5 If Spill Occurs N6 Waste Segregation Non-Halogenated Organic N4->N6 Routine Completion N5->N6 Dispose Spill Waste

Workflow for handling Tetrahydromyrcenyl acetate, mapping risk assessment to disposal.

Section 4: Step-by-Step Operational Protocol

Phase 1: Pre-Operation Environmental Setup
  • Verify Engineering Controls: Ensure the chemical fume hood is fully operational with a calibrated face velocity between 80–120 feet per minute (fpm).

  • Workspace Clearance: Remove strong oxidizing agents (e.g., concentrated nitric acid, peroxides) from the workspace. 2-Octanol, 2,6-dimethyl-, 2-acetate can undergo violent exothermic oxidation if inadvertently mixed.

  • Donning Sequence: Apply PPE in a systematic order to prevent cross-contamination: FR Lab Coat ANSI Z87.1 Goggles Nitrile Gloves. Ensure the cuffs of the gloves are pulled completely over the sleeves of the lab coat.

Phase 2: Chemical Transfer & Handling
  • Static Mitigation: If transferring volumes larger than 4 liters, ground and bond the source and receiving vessels. Static discharge can ignite vapors if the ambient temperature approaches the compound's ~84 °C flash point[1][2].

  • Volumetric Transfer: Utilize glass, Teflon (PTFE), or high-density polyethylene (HDPE) pipettes and syringes. Do not use polystyrene or unverified plastics; the ester will rapidly degrade these polymers, leading to sample contamination and structural failure.

  • Vapor Containment: Immediately recap the source container after dispensing. Because the compound is highly lipophilic (logP ~4.45), fugitive vapors can readily absorb through exposed mucous membranes[2].

Phase 3: Post-Operation & Decontamination
  • Surface Decontamination: Wipe down the exterior of the reagent bottle and the fume hood surface with a dry, lint-free wipe, followed by a mild surfactant solution.

  • Doffing Sequence: Remove gloves using the "glove-in-glove" technique. This traps any residual chemical inside the inverted gloves, protecting your bare hands.

  • Dermal Care: Wash hands thoroughly with soap and water. Avoid alcohol-based hand sanitizers immediately after handling; alcohol acts as a dermal penetration enhancer and can drive any residual ester deeper into the epidermis.

Section 5: Spill Management & Disposal Plans

A spill of 2-Octanol, 2,6-dimethyl-, 2-acetate introduces immediate slip hazards, inhalation risks, and severe environmental toxicity[3].

Spill Response Protocol (Self-Validating System)
  • Isolate & Evacuate: Immediately alert nearby personnel. Extinguish all open flames, hot plates, and ignition sources within a 10-meter radius.

  • Containment: Surround the spill perimeter with inert, non-combustible absorbents (e.g., vermiculite, dry sand, or universal chemical spill pads). Never use combustible materials like sawdust , which can create a highly flammable matrix when soaked with the ester.

  • Absorption & Collection: Allow the absorbent to fully soak up the liquid. Use non-sparking polypropylene or conductive tools to scoop the saturated material into a sealable, high-density polyethylene (HDPE) hazardous waste bucket.

  • Secondary Cleaning: Wash the spill area with a surfactant-rich aqueous solution to emulsify residual lipophilic traces, then dry completely.

Waste Segregation & Disposal Plan
  • Segregation: Classify and store strictly as "Non-Halogenated Organic Solvent Waste."

  • Containerization: Store in a sealed, clearly labeled PTFE or HDPE waste carboy. Do not mix with aqueous waste streams due to the chemical's low water solubility (~5.05 mg/L), which will cause phase separation[2].

  • Regulatory Labeling: Affix GHS labels indicating "Combustible Liquid," "Health Hazard" (Aspiration), and "Environmental Hazard" (Aquatic Toxicity). Transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

References

  • Title: 2,6-二甲基-2-辛醇乙酸酯的理化性质及危险特性(SDS\MSDS)表 (2-Octanol, 2,6-dimethyl-, 2-acetate SDS)
  • Title: 危害物質GHS 分類參考一覽表 (Hazardous Substances GHS Classification Reference List)
  • Title: tetrahydromyrcenyl acetate, 68480-08-0 Source: The Good Scents Company URL

Sources

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